molecular formula C18H26N2O3 B1684049 VSN-16

VSN-16

カタログ番号: B1684049
分子量: 318.4 g/mol
InChIキー: SVYRYFAUQHVGAI-YVMONPNESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VSN-16 is a cannabinoid receptor agonist potentially for the treatment of spasticity in multiple sclerosis.

特性

分子式

C18H26N2O3

分子量

318.4 g/mol

IUPAC名

3-[(Z)-6-(dimethylamino)-6-oxohex-1-enyl]-N-(1-hydroxypropan-2-yl)benzamide

InChI

InChI=1S/C18H26N2O3/c1-14(13-21)19-18(23)16-10-7-9-15(12-16)8-5-4-6-11-17(22)20(2)3/h5,7-10,12,14,21H,4,6,11,13H2,1-3H3,(H,19,23)/b8-5-

InChIキー

SVYRYFAUQHVGAI-YVMONPNESA-N

異性体SMILES

CC(CO)NC(=O)C1=CC=CC(=C1)/C=C\CCCC(=O)N(C)C

正規SMILES

CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

VSN-16R;  VSN-16;  VSN16R;  VSN16;  VSN 16R;  VSN 16

製品の起源

United States

Foundational & Exploratory

VSN-16R: A Novel Large Conductance Ca2+-activated K+ Channel Opener for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VSN-16R is a novel, orally active, cannabinoid-like compound that has emerged as a promising therapeutic agent for neurological conditions characterized by neuronal hyperexcitability, most notably spasticity associated with multiple sclerosis (MS).[1][2] Unlike many existing treatments, VSN-16R exhibits a favorable safety profile, lacking the sedative side effects that often limit patient compliance.[3] This technical guide provides a comprehensive overview of VSN-16R, focusing on its mechanism of action as a large conductance Ca2+-activated K+ (BK) channel opener, its pharmacological properties, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: BK Channel Activation

VSN-16R exerts its therapeutic effects by selectively targeting and opening the neuronal isoform of the large conductance Ca2+-activated potassium (BKCa or KCa1.1) channel.[1][4] BK channels are unique in that they are dually activated by both membrane depolarization and increases in intracellular calcium concentration ([Ca2+]i).[5] Upon activation, these channels conduct a large outward potassium current, which leads to membrane hyperpolarization and a subsequent decrease in neuronal excitability.[3][4] By opening these channels, VSN-16R effectively dampens excessive neuronal firing, which is the underlying cause of spasticity.[2][4]

Biochemical, pharmacological, and electrophysiological studies have confirmed that VSN-16R does not bind to the canonical cannabinoid receptors CB1 and CB2, or the related GPR55 receptor, distinguishing its mechanism from that of traditional cannabinoids.[4][6]

Signaling Pathway of VSN-16R-Mediated Neuronal Modulation

The activation of BK channels by VSN-16R initiates a cascade of events that ultimately leads to the reduction of neuronal hyperexcitability. The following diagram illustrates this signaling pathway.

VSN-16R Signaling Pathway VSN-16R Signaling Pathway VSN16R VSN-16R BK_channel BK Channel (KCa1.1) α and β subunits VSN16R->BK_channel Opens K_efflux K+ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Neuronal_Excitability Neuronal Excitability (Reduced) Hyperpolarization->Neuronal_Excitability Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx Spasticity Spasticity (Alleviated) Neuronal_Excitability->Spasticity

Caption: VSN-16R binds to and opens BK channels, leading to potassium efflux and membrane hyperpolarization. This reduces neuronal excitability and alleviates spasticity.

Quantitative Pharmacological Data

While specific EC50 values for VSN-16R are not consistently reported across the literature, studies have demonstrated its "nanomolar activity" in tissue-based functional assays.[4][7] The following tables summarize the available quantitative data on the effects of VSN-16R from electrophysiological and clinical studies.

Table 1: Electrophysiological Effects of VSN-16R on Mouse Hippocampal CA1 Pyramidal Neurons[6][8]
ParameterConditionControlVSN-16R (100 µM)% Change
Fast Afterhyperpolarization (fAHP) High-Frequency Stimulation
fAHP1 Amplitude (mV)17.0 ± 1.714.3 ± 1.6↓ 15.9%
fAHP2 Amplitude (mV)21.9 ± 1.719.0 ± 1.6↓ 13.2%
Interspike Interval (ISI) High-Frequency Stimulation
ISI1 (ms)16.3 ± 1.312.7 ± 1.2**↓ 22.1%
ISI2 (ms)20.1 ± 0.816.9 ± 1.3↓ 15.9%
Action Potential (AP) Width High-Frequency Stimulation
AP1 Width (ms)4.4 ± 0.43.3 ± 0.5↓ 25.0%
AP2 Width (ms)5.5 ± 0.54.3 ± 0.8↓ 21.8%
Action Potential (AP) Amplitude High-Frequency Stimulation
AP1 Amplitude (mV)111.2 ± 2.7107.4 ± 3.8*↓ 3.4%

*p < 0.05, **p < 0.01. Data are presented as mean ± SEM.

Table 2: Clinical Trial Data for VSN-16R in Multiple Sclerosis-Related Spasticity (Phase II)[9]
Treatment GroupNChange in Spasticity Numerical Rating Scale (NRS) from Baseline (Mean ± SD)Treatment Difference (95% CI)p-value
VSN-16R (400mg BID)77-0.9 ± 1.50+0.20 (-0.2 to +0.7)0.3434
Placebo79-1.1 ± 1.52

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of VSN-16R.

Electrophysiology: Whole-Cell Patch Clamp on Hippocampal Slices[8]

This protocol is used to measure the effects of VSN-16R on the firing properties of individual neurons.

Electrophysiology Workflow Electrophysiology Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_drug Drug Application P1 Transcardial perfusion with sucrose-based aCSF P2 Brain extraction and hippocampal dissection P1->P2 P3 Coronal slicing (350 µm) with a vibratome P2->P3 P4 Slice recovery in standard aCSF (32-34°C) P3->P4 R1 Transfer slice to recording chamber P4->R1 R2 Identify CA1 pyramidal neurons using DIC microscopy R1->R2 R3 Establish whole-cell patch clamp configuration R2->R3 R4 Record baseline neuronal firing in current-clamp mode R3->R4 D1 Bath application of VSN-16R (100 µM) R4->D1 D2 Record changes in action potential parameters D1->D2

Caption: Workflow for whole-cell patch-clamp recording from hippocampal slices to assess the effects of VSN-16R on neuronal excitability.

Detailed Steps:

  • Slice Preparation: Adult mice are anesthetized and transcardially perfused with ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF). The brain is rapidly removed and placed in the same solution. Coronal hippocampal slices (350 µm) are prepared using a vibratome and transferred to a holding chamber with standard aCSF, bubbled with 95% O2/5% CO2, at 32-34°C for at least 1 hour before recording.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature. CA1 pyramidal neurons are visualized using an upright microscope with differential interference contrast (DIC) optics. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (4-7 MΩ) filled with an internal solution containing (in mM): 125 K-gluconate, 10 NaCl, 1 CaCl2, 10 HEPES, 11 EGTA, 4 Mg-ATP, and 0.4 Na-GTP (pH 7.2-7.3).

  • Data Acquisition: Neuronal firing is evoked by injecting depolarizing current steps of varying amplitudes and durations. Action potential parameters, including fAHP, ISI, and AP width, are recorded and analyzed before and after the bath application of VSN-16R.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) for Spasticity[10]

The EAE model in mice is a widely used preclinical model to study the pathophysiology of multiple sclerosis and to evaluate the efficacy of potential anti-spasticity agents.

EAE Model and Spasticity Assessment EAE Model and Spasticity Assessment cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Spasticity Assessment I1 Immunization of mice with MOG35-55 peptide and CFA I2 Administration of Pertussis toxin I1->I2 I3 Daily monitoring for clinical signs of EAE I2->I3 T1 Oral administration of VSN-16R or vehicle I3->T1 T2 Measurement of spasticity T1->T2 A1 Measurement of resistance to hind limb flexion T2->A1 A2 Quantification of spasticity score A1->A2

Caption: Workflow for the induction of EAE in mice and the subsequent assessment of spasticity following treatment with VSN-16R.

Detailed Steps:

  • EAE Induction: Female mice (e.g., C57BL/6 strain) are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of Pertussis toxin.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the severity of paralysis.

  • Spasticity Assessment: Once mice develop clear signs of spasticity, they are treated with VSN-16R or vehicle. Spasticity is quantitatively measured by assessing the resistance of the hind limb to flexion using a force transducer.

  • Data Analysis: The force required to flex the limb is recorded before and at various time points after drug administration. The percentage change in resistance to flexion is calculated to determine the efficacy of VSN-16R in reducing spasticity.[7]

Therapeutic Potential and Future Directions

VSN-16R represents a novel therapeutic strategy for managing spasticity in MS and potentially other neurological disorders characterized by neuronal hyperexcitability.[2][8] Its unique mechanism of action as a BK channel opener, coupled with its favorable safety profile, makes it an attractive candidate for further clinical development.[3]

While a Phase II clinical trial for MS-related spasticity did not meet its primary endpoint at the tested dose, post-hoc analysis suggested potential efficacy at higher doses.[9] Further investigation into optimal dosing and formulation is warranted. The promising preclinical data and the clear mechanistic rationale support the continued exploration of VSN-16R and other BK channel openers as a new class of therapeutics for neurological diseases.

References

Pharmacological Profile of VSN-16: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VSN-16 is a novel, water-soluble, cannabinoid-like compound with a unique pharmacological profile, demonstrating potential therapeutic applications in vascular conditions and neurological disorders characterized by muscle spasticity. Its R-enantiomer, VSN-16R, has been the focus of clinical development. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its dual mechanism of action, preclinical and clinical findings, and detailed experimental methodologies. This compound acts as a vasorelaxant through a novel, non-CB1/CB2 cannabinoid receptor and modulates neuronal excitability by opening big-conductance calcium-activated potassium (BKCa) channels. This document summarizes the available quantitative data, outlines key experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction

This compound, with the chemical name (Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide, is a synthetic small molecule designed as an analogue of the endocannabinoid anandamide.[1] It has been investigated for its potential therapeutic effects, primarily focusing on its vasorelaxant properties and its ability to alleviate muscle spasticity. The R-enantiomer, VSN-16R, has progressed to clinical trials for the treatment of spasticity in multiple sclerosis and has been studied preclinically for Fragile X syndrome.[2][3] This guide will delve into the detailed pharmacological characteristics of this compound and VSN-16R.

Mechanism of Action

This compound exhibits a dual mechanism of action, engaging two distinct physiological pathways:

2.1. Vasorelaxation via a Novel Cannabinoid Receptor

This compound induces endothelium-dependent vasorelaxation in arterial beds.[4] This effect is not mediated by the classical cannabinoid receptors CB1 or CB2, as this compound does not significantly bind to CB1 receptors in rat cerebellum.[4] The vasorelaxant effect is antagonized by O-1918, an antagonist of the putative abnormal-cannabidiol receptor, suggesting that this compound acts as an agonist at this novel vascular cannabinoid receptor.[4]

The signaling cascade initiated by this compound in endothelial cells involves the release of nitric oxide (NO) and the activation of Ca2+-sensitive K+ (KCa) channels and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[4] This leads to hyperpolarization and relaxation of the vascular smooth muscle.

VSN16 This compound Novel_CBR Novel Cannabinoid Receptor VSN16->Novel_CBR Agonist Endothelium Endothelial Cell Novel_CBR->Endothelium Activates NO_Synthase eNOS Activation Endothelium->NO_Synthase KCa KCa Channel Activation Endothelium->KCa TRPV1 TRPV1 Channel Activation Endothelium->TRPV1 NO Nitric Oxide (NO) Release NO_Synthase->NO VSM_Relaxation Vascular Smooth Muscle Relaxation NO->VSM_Relaxation Hyperpolarization Hyperpolarization KCa->Hyperpolarization TRPV1->Hyperpolarization Hyperpolarization->VSM_Relaxation

This compound Vasorelaxation Signaling Pathway

2.2. Modulation of Neuronal Excitability via BKCa Channels

VSN-16R has been identified as a potent opener of neuronal big-conductance calcium-activated potassium (BKCa) channels.[1][5] By activating these channels, VSN-16R increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal hyperexcitability, which is the proposed mechanism for its anti-spasticity effects observed in preclinical models of multiple sclerosis.[1]

VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa Opener Neuron Neuron BKCa->Neuron Located on K_efflux K+ Efflux Neuron->K_efflux Increased Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability Anti_Spasticity Anti-Spasticity Effect Reduced_Excitability->Anti_Spasticity

VSN-16R Anti-Spasticity Mechanism of Action

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its enantiomers.

Table 1: In Vitro Potency

CompoundAssayTissue/SystemParameterValueReference
VSN-16RFunctionalMouse Vas DeferensEC5010 nM[1]
VSN-16SFunctionalMouse Vas DeferensEC5037 nM[1]
VSN-16RVasorelaxationRat Mesenteric ArteryEC50110 nM[1]
VSN-16SVasorelaxationRat Mesenteric ArteryEC50140 nM[1]

Note: Specific binding affinity data (Ki or IC50) for the novel cannabinoid receptor are not publicly available.

Table 2: Clinical Pharmacokinetics (VSN-16R)

Study PhasePopulationDosePharmacokinetic ParametersFindingsReference
Phase IHealthy VolunteersSingle Ascending DosesCmax, Tmax, AUC, t1/2Good oral bioavailability, safe at supra-therapeutic plasma concentrations. Specific values not reported.[5]
Phase IIaMultiple Sclerosis PatientsSingle Ascending Doses (100, 200, 400, 800 mg)AssessedConsistent with Phase I safety. Short half-life noted. Specific values not reported.[2]

Preclinical and Clinical Studies

4.1. Preclinical Studies

  • Vasorelaxation: In rat mesenteric arteries, this compound induced endothelium-dependent relaxation. This effect was antagonized by O-1918 but not by CB1 or CB2 antagonists.[4] In conscious rats, this compound caused a transient increase in blood pressure followed by a longer-lasting increase in mesenteric vascular conductance.[4]

  • Spasticity: In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, VSN-16R dose-dependently inhibited spasticity without causing sedation.[1]

  • Fragile X Syndrome: In a mouse model of Fragile X syndrome (Fmr1 KO2 mice), chronic treatment with VSN-16R rescued behavioral deficits including repetitive behavior, hyperactivity, and memory impairment.[3]

4.2. Clinical Studies

A Phase IIa, double-blind, randomized, placebo-controlled trial of VSN-16R was conducted in patients with multiple sclerosis-related spasticity (NCT02542787).[2]

  • Dosing: The study included a single ascending dose (SAD) phase with doses of 100 mg, 200 mg, 400 mg, and 800 mg, followed by a multiple-dose phase where patients received 400 mg twice daily (BID).[2]

  • Efficacy: The primary endpoint, a reduction in spasticity as measured by the Numerical Rating Scale (NRS), was not met at the 400 mg BID dose. However, a post-hoc analysis suggested a significant reduction in the NRS score in patients who responded to the 800 mg single dose.[2]

  • Safety: VSN-16R was found to have a very good safety profile, with no sedation and only mild, inconsistent adverse effects reported.[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the pharmacological profiling of this compound.

5.1. Wire Myography for Vasorelaxation

This in vitro technique is used to measure the contractile and relaxant properties of small arteries.

cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect rat third generation mesenteric artery Mount Mount artery segment on wires in myograph Dissect->Mount Equilibrate Equilibrate in PSS at 37°C, aerated Mount->Equilibrate Precontract Pre-contract with phenylephrine Equilibrate->Precontract Add_VSN16 Add cumulative concentrations of this compound Precontract->Add_VSN16 Record Record isometric tension Add_VSN16->Record CRC Construct concentration- response curve Record->CRC EC50 Calculate EC50 CRC->EC50

Wire Myography Experimental Workflow
  • Vessel Preparation: Third-generation mesenteric arteries are dissected from rats and mounted as ring preparations on two fine wires in a wire myograph chamber.

  • Experimental Setup: The chamber is filled with physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O2 / 5% CO2. The vessel is stretched to its optimal passive tension.

  • Procedure: The artery is pre-contracted with an alpha-adrenergic agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded as a change in isometric tension.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction. A concentration-response curve is plotted to determine the EC50 value.

5.2. Hemodynamic Studies in Conscious Rats

These in vivo studies assess the cardiovascular effects of a compound in a conscious, freely moving animal.

  • Animal Preparation: Rats are surgically instrumented with catheters in an artery (for blood pressure measurement) and a vein (for drug administration). For mesenteric blood flow, a flow probe is placed around the superior mesenteric artery. Animals are allowed to recover from surgery.

  • Procedure: After a baseline recording period, this compound is administered intravenously. Arterial blood pressure, heart rate, and mesenteric blood flow are continuously recorded.

  • Data Analysis: Changes in mean arterial pressure, heart rate, and mesenteric vascular conductance (calculated from blood flow and pressure) are analyzed over time.

5.3. Radioligand Binding Assay for CB1 Receptors

This assay determines the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cerebellum tissue from rats, which is rich in CB1 receptors, is homogenized and centrifuged to isolate a membrane fraction.

  • Assay: The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of this compound.

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The ability of this compound to displace the radioligand is used to determine its binding affinity (Ki or IC50). For this compound, no significant displacement was observed.[4]

5.4. Measurement of Nitric Oxide Release

This assay quantifies the production of NO from endothelial cells.

  • Cell Culture: Endothelial cells are cultured to confluence in appropriate plates.

  • Stimulation: The cells are treated with this compound for a defined period.

  • NO Detection: The supernatant is collected, and the concentration of nitrite (B80452) and nitrate (B79036) (stable breakdown products of NO) is measured using a commercially available kit, often based on the Griess reaction or a fluorescent probe.

  • Data Analysis: The increase in nitrite/nitrate concentration in the supernatant of this compound-treated cells compared to control cells indicates the amount of NO released.

5.5. Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique measures the activity of ion channels in the cell membrane.

  • Cell Preparation: Neurons or cells expressing BKCa channels are prepared for electrophysiological recording.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell or single-channel configuration). The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.

  • Procedure: After establishing a baseline recording, VSN-16R is applied to the cell, and any changes in the potassium currents are measured.

  • Data Analysis: An increase in outward potassium current in the presence of VSN-16R indicates that it acts as an opener of BKCa channels.

Conclusion

This compound is a promising pharmacological agent with a novel dual mechanism of action. Its ability to induce vasorelaxation through a non-classical cannabinoid pathway and to reduce neuronal hyperexcitability by opening BKCa channels provides a strong rationale for its development in both vascular and neurological disorders. While clinical trials for spasticity in multiple sclerosis have shown a good safety profile, further studies with higher doses or modified formulations may be needed to establish efficacy. The preclinical findings in a model of Fragile X syndrome open a new avenue for the potential application of VSN-16R in neurodevelopmental disorders. Further research is warranted to fully elucidate the quantitative aspects of its pharmacology, particularly its binding affinities and detailed pharmacokinetic profile, to optimize its therapeutic potential.

References

VSN-16 Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of VSN-16, a novel cannabinoid-like compound, and its analogues. The information is compiled from publicly available research, focusing on the compound's vascular pharmacology.

Core Structure and Activity

This compound, chemically known as 3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide, has been identified as a potent vasorelaxant.[1] Structure-activity studies have revealed that a stringent interaction with its target receptor is necessary for its vasorelaxant effects.[1]

Quantitative Structure-Activity Relationship (SAR) Data

While the primary literature indicates that SAR studies were conducted, specific quantitative data such as IC50 or EC50 values for this compound and its analogues are not publicly available. The following table summarizes the qualitative findings mentioned in the research.

CompoundModificationVasorelaxant Activity
This compound Parent CompoundAgonist at a novel cannabinoid receptor, causing endothelium-dependent vasorelaxation.[1]
Analogues(Details not specified in abstract)Variations in structure led to differing activities, highlighting a stringent interaction requirement with the receptor.[1]

Experimental Protocols

The primary method used to assess the vasorelaxant activity of this compound and its analogues was wire myography on rat mesenteric arteries.[1]

Protocol: Wire Myography for Vasorelaxation Assay in Rat Mesenteric Artery

1. Tissue Preparation:

  • Male Wistar rats are euthanized.
  • The mesenteric vascular bed is excised and placed in cold, oxygenated physiological salt solution (PSS).
  • Third-generation mesenteric arteries are carefully dissected and cleaned of surrounding adipose and connective tissue.
  • Artery segments of approximately 2 mm in length are prepared.

2. Mounting of Arterial Segments:

  • Two tungsten or stainless steel wires (typically 40 µm in diameter) are threaded through the lumen of the arterial segment.
  • The wires are then mounted onto the jaws of a wire myograph, with one jaw connected to a force transducer and the other to a micrometer.
  • The myograph chamber is filled with PSS and maintained at 37°C, continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

3. Equilibration and Viability Testing:

  • The mounted artery is allowed to equilibrate for a period of 30-60 minutes.
  • The vessel is then gradually stretched to its optimal resting tension, which is determined by a normalization procedure to obtain a standardized internal circumference.
  • The viability of the arterial segment is assessed by challenging it with a high-potassium solution (KPSS) to induce depolarization and contraction.
  • Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (B1216132) after pre-constriction with an alpha-adrenergic agonist like phenylephrine.

4. Vasorelaxation Studies:

  • The arterial segments are pre-contracted with a submaximal concentration of phenylephrine.
  • Once a stable contraction is achieved, cumulative concentrations of this compound or its analogues are added to the bath.
  • The resulting relaxation is recorded as a percentage of the pre-contraction induced by phenylephrine.
  • To investigate the mechanism of action, the protocol is repeated in the presence of various antagonists or inhibitors, such as:
  • Cannabinoid receptor antagonists (e.g., rimonabant (B1662492), AM251, O-1918).[1]
  • Nitric oxide synthase inhibitors.[1]
  • Inhibitors of Ca2+-sensitive K+ channels (KCa).[1]
  • TRPV1 receptor antagonists.[1]

5. Data Analysis:

  • Concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated to determine the potency of the compounds.

Signaling Pathways and Mechanism of Action

This compound acts as an agonist at a putative novel cannabinoid receptor located in the vasculature.[1] Its vasorelaxant effect is endothelium-dependent and involves the release of nitric oxide (NO), as well as the activation of Ca2+-sensitive K+ channels (KCa) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1] The vasorelaxation is antagonized by high concentrations of the classical cannabinoid antagonists rimonabant and AM251, and also by O-1918, an antagonist at the abnormal-cannabidiol receptor.[1] Notably, the action of this compound is not sensitive to pertussis toxin, suggesting its receptor is not coupled through Gi/o proteins.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced vasorelaxation.

VSN16_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell VSN16 This compound Receptor Novel Cannabinoid Receptor VSN16->Receptor eNOS eNOS Receptor->eNOS Activates TRPV1_endo TRPV1 Receptor->TRPV1_endo Activates Endothelium Endothelial Cell VSMC Vascular Smooth Muscle Cell NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates Ca_influx_endo Ca²⁺ Influx TRPV1_endo->Ca_influx_endo Ca_influx_endo->eNOS Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates KCa KCa Channel PKG->KCa Activates Hyperpolarization Hyperpolarization KCa->Hyperpolarization Relaxation Vasorelaxation Hyperpolarization->Relaxation VSN16_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Studies cluster_mechanism Mechanism of Action Synthesis Synthesis of this compound and Analogues Screening Vasorelaxant Activity Screening (Wire Myography) Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Mechanism Investigation of Signaling Pathway (Use of Antagonists/Inhibitors) Screening->Mechanism

References

VSN-16: A Technical Guide to its Chemical and Physical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical overview of the chemical and physical properties of VSN-16, a novel cannabinoid receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Properties

This compound, with the IUPAC name (Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide, is a small molecule with the chemical formula C18H26N2O3.[1] It is classified as a cannabinoid receptor agonist and has shown potential for the treatment of spasticity in multiple sclerosis.[1]

PropertyValueReference
IUPAC Name (Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl)benzamide[1]
Synonyms VSN-16R; VSN16R; VSN16; VSN 16R; VSN 16[1]
Chemical Formula C18H26N2O3[1]
Molecular Weight 318.41 g/mol [1]
Exact Mass 318.1943 u[1]
SMILES O=C(NC(C)CO)C1=CC=CC(/C=C\CCCC(N(C)C)=O)=C1[1]
InChI Key SVYRYFAUQHVGAI-YVMONPNESA-N[1]

Physical Properties

PropertyValueReference
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[1]
Shelf Life >2 years if stored properly[1]

Mechanism of Action and Signaling Pathway

This compound functions as an agonist at a novel cannabinoid receptor in the vasculature. Its mechanism of action involves the endothelium-dependent release of nitric oxide (NO). This subsequently leads to the activation of calcium-sensitive potassium channels (KCa) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. This pathway ultimately results in vasorelaxation.

VSN16_Signaling_Pathway VSN16 This compound CBR Cannabinoid Receptor (Endothelial Cell) VSN16->CBR binds to eNOS eNOS (Endothelial Nitric Oxide Synthase) CBR->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) (Smooth Muscle Cell) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates KCa KCa Channel (opens) PKG->KCa phosphorylates TRPV1 TRPV1 Channel (opens) PKG->TRPV1 phosphorylates Hyperpolarization Hyperpolarization KCa->Hyperpolarization leads to TRPV1->Hyperpolarization contributes to Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation causes

This compound Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in publicly available literature. However, based on common laboratory practices for similar small molecules, the following outlines a general approach.

Synthesis

The synthesis of this compound likely involves a multi-step organic synthesis process. A plausible route, based on its structure, could involve the formation of the amide bond between the carboxylic acid derivative of the benzamide (B126) core and (R)-2-aminopropan-1-ol, followed by the introduction of the (Z)-6-(dimethylamino)-6-oxohex-1-en-1-yl side chain via a coupling reaction such as a Heck or Suzuki coupling. Purification would typically be achieved through column chromatography.

Characterization

The characterization of synthesized this compound would involve a suite of analytical techniques to confirm its identity, purity, and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would provide information about the functional groups present in the molecule.

The following diagram illustrates a general workflow for the synthesis and characterization of a novel small molecule like this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_final_product Final Product StartingMaterials Starting Materials Reaction Chemical Reaction(s) StartingMaterials->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC FTIR FTIR Purification->FTIR FinalProduct Pure this compound NMR->FinalProduct MS->FinalProduct HPLC->FinalProduct FTIR->FinalProduct

General Synthesis and Characterization Workflow

Conclusion

This compound is a promising cannabinoid receptor agonist with a distinct mechanism of action that warrants further investigation for its therapeutic potential. This guide provides a summary of its known chemical and physical properties. Further research is required to fully elucidate its quantitative physical characteristics and to establish detailed, standardized experimental protocols.

References

VSN-16R and its Interaction with BKCa Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R is a novel, orally active cannabinoid-like compound that has demonstrated significant potential in modulating neuronal excitability.[1] Unlike typical cannabinoids, VSN-16R does not exert its effects through the CB1 or CB2 receptors.[2] Instead, its primary mechanism of action is the activation of large-conductance calcium-activated potassium channels, commonly known as BKCa channels.[3] This targeted action makes VSN-16R a promising therapeutic candidate for conditions characterized by neuronal hyperexcitability, such as spasticity associated with multiple sclerosis.[1] This technical guide provides a comprehensive overview of the interaction between VSN-16R and BKCa channels, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Core Interaction: VSN-16R as a BKCa Channel Opener

VSN-16R functions as a potent opener of BKCa channels.[1] These channels, encoded by the KCNMA1 gene for the pore-forming α subunit and modulated by various β subunits (KCNMB1-4), are crucial regulators of neuronal firing patterns.[2][4] By increasing the open probability of BKCa channels, VSN-16R facilitates potassium ion (K+) efflux from the neuron. This leads to membrane hyperpolarization, which raises the threshold for action potential firing and ultimately reduces neuronal excitability.[3] This mechanism is central to the therapeutic effects of VSN-16R, such as the alleviation of spasticity.[1]

Quantitative Data on VSN-16R Activity

The following tables summarize the key quantitative data regarding the interaction of VSN-16R with BKCa channels, derived from various experimental models.

Table 1: Potency of VSN-16R in Functional Assays

AssaySpeciesEC50Reference
Mouse Vas Deferens AssayMouse10 nM[5]
Vasorelaxation of Rat Mesenteric ArteriesRat110 nM[5]

Table 2: Electrophysiological Effects of VSN-16R on Hippocampal CA1 Pyramidal Neurons (at 100 µM)

ParameterEffectStimulation ProtocolReference
First Fast Afterhyperpolarization (fAHP) AmplitudeIncreasedHigh Frequency[2]
Second Fast Afterhyperpolarization (fAHP) AmplitudeIncreasedHigh Frequency[2]
First Inter-Spike Interval (ISI)DecreasedHigh Frequency[2]
Second Inter-Spike Interval (ISI)DecreasedHigh Frequency[2]
First Action Potential (AP) WidthReducedHigh Frequency[2]
First Action Potential (AP) AmplitudeSignificant ReductionHigh Frequency[2]

Signaling Pathway and Mechanism of Action

The activation of BKCa channels by VSN-16R initiates a signaling cascade that culminates in the reduction of neuronal hyperexcitability. The process can be visualized as follows:

VSN16R_BKCa_Pathway VSN16R VSN-16R BKCa BKCa Channel (KCNMA1 + β subunits) VSN16R->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Therapeutic_Effect Therapeutic Effect (e.g., Anti-spasticity) Reduced_Excitability->Therapeutic_Effect Contributes to

VSN-16R signaling pathway.

VSN-16R directly binds to and activates BKCa channels, increasing the outward flow of potassium ions.[3] This efflux of positive charge leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.[3] Consequently, overall neuronal excitability is dampened, which is believed to be the primary mechanism for its therapeutic effects, such as reducing spasticity.[1]

Evidence suggests that the presence of the β4 auxiliary subunit (KCNMB4) may be important for the action of VSN-16R.[2] While VSN-16R's effects are blocked by the general BKCa channel blocker iberiotoxin, its interaction with the β4-selective blocker 7-pra-martentoxin suggests a complex interplay that may involve differential targeting of BKCa channel subtypes.[2]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the interaction between VSN-16R and BKCa channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for studying the effects of VSN-16R on the electrophysiological properties of individual neurons.

Objective: To measure changes in action potential firing and afterhyperpolarization in response to VSN-16R application.

Materials:

  • Brain slice preparation (e.g., mouse hippocampal slices)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Patch pipettes (borosilicate glass)

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • VSN-16R stock solution

  • BKCa channel blockers (e.g., Iberiotoxin)

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus) and maintain them in oxygenated aCSF.

  • Cell Identification: Identify target neurons (e.g., CA1 pyramidal neurons) using a microscope with differential interference contrast optics.

  • Pipette Preparation: Fabricate patch pipettes with a resistance of 3-5 MΩ and fill with intracellular solution.

  • Giga-seal Formation: Approach a target neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Baseline Recording: Record baseline neuronal activity in current-clamp mode. Elicit action potentials using depolarizing current injections of varying frequencies (e.g., low and high frequency stimulation protocols).[2]

  • VSN-16R Application: Perfuse the brain slice with aCSF containing the desired concentration of VSN-16R (e.g., 100 µM).[2]

  • Post-Drug Recording: Record neuronal activity in the presence of VSN-16R and compare the firing properties (fAHP, ISI, AP width) to the baseline recordings.

  • Blocker Application (Optional): To confirm the involvement of BKCa channels, co-apply a BKCa channel blocker like Iberiotoxin (e.g., 100 nM) with VSN-16R and observe if the effects of VSN-16R are reversed or blocked.[2]

Patch_Clamp_Workflow Start Start Slice_Prep Brain Slice Preparation Start->Slice_Prep Cell_ID Identify Target Neuron Slice_Prep->Cell_ID Giga_Seal Form Giga-seal Cell_ID->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Activity Whole_Cell->Baseline Drug_App Apply VSN-16R Baseline->Drug_App Post_Drug Record Post-Drug Activity Drug_App->Post_Drug Analysis Analyze Data Post_Drug->Analysis End End Analysis->End

Whole-cell patch-clamp workflow.
Inside-Out Patch-Clamp for Single-Channel Recording

This technique allows for the direct measurement of the effect of VSN-16R on the open probability of individual BKCa channels.

Objective: To determine if VSN-16R directly modulates BKCa channel activity.

Materials:

  • Cell line expressing BKCa channels (e.g., human endothelial cell line or HCN-2 cells)[5]

  • Pipette and bath solutions with controlled Ca2+ concentrations

  • Patch pipettes

  • Micromanipulator

  • Patch-clamp amplifier and data acquisition system

  • VSN-16R stock solution

Procedure:

  • Cell Preparation: Culture cells expressing BKCa channels on coverslips.

  • Giga-seal Formation: Form a giga-seal on the membrane of a target cell.

  • Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution (inside-out configuration).

  • Baseline Recording: Record single-channel currents at a specific holding potential and Ca2+ concentration.

  • VSN-16R Application: Perfuse the bath with a solution containing VSN-16R.

  • Post-Drug Recording: Record single-channel currents in the presence of VSN-16R.

  • Data Analysis: Analyze the single-channel recordings to determine changes in the channel's open probability (NPo). An increase in NPo in the presence of VSN-16R indicates direct channel activation.[3]

Inside_Out_Workflow Start Start Cell_Prep Cell Culture Start->Cell_Prep Giga_Seal Form Giga-seal Cell_Prep->Giga_Seal Excise_Patch Excise Inside-Out Patch Giga_Seal->Excise_Patch Baseline Record Baseline Single-Channel Activity Excise_Patch->Baseline Drug_App Apply VSN-16R to Bath Solution Baseline->Drug_App Post_Drug Record Post-Drug Single-Channel Activity Drug_App->Post_Drug Analysis Analyze Open Probability (NPo) Post_Drug->Analysis End End Analysis->End

Inside-out patch-clamp workflow.

Conclusion

VSN-16R represents a targeted approach to modulating neuronal excitability through the activation of BKCa channels. Its nanomolar potency in functional assays and clear effects on neuronal firing properties underscore its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced interactions between VSN-16R and specific BKCa channel subtypes, which will be crucial for a deeper understanding of its mechanism of action and for the development of future BKCa channel modulators. The continued exploration of VSN-16R's effects will undoubtedly contribute to the advancement of treatments for neurological disorders characterized by hyperexcitability.

References

In-depth Technical Guide: Endothelium-Dependent Relaxation by VSN-16

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the mechanisms, experimental data, and research methodologies related to the vascular effects of VSN-16.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information, including peer-reviewed literature and clinical trial databases, does not contain specific data or research pertaining to a compound designated "this compound" and its effects on endothelium-dependent relaxation. The initial search for this topic yielded information related to the VISTA-16 clinical trial for a different compound, varespladib, which was found to have adverse cardiovascular effects[1].

Therefore, this guide will provide a detailed framework for understanding endothelium-dependent relaxation, focusing on a well-characterized class of compounds that act on a relevant pathway: small and intermediate-conductance calcium-activated potassium (KCa) channel activators. We will use the prototypical activator SKA-31 as an illustrative example to fulfill the user's request for a technical guide with quantitative data, experimental protocols, and signaling pathway diagrams. This will serve as a valuable resource for researchers interested in novel mechanisms of vasodilation.

Introduction to Endothelium-Dependent Relaxation

The endothelium is a critical regulator of vascular tone, releasing various factors that cause the underlying smooth muscle to relax or contract. Endothelium-dependent relaxation is a fundamental physiological process, and its dysfunction is a hallmark of many cardiovascular diseases. Key signaling molecules involved in this process include Nitric Oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factors (EDHFs)[2][3][4][5].

One of the primary mechanisms of endothelium-dependent hyperpolarization and subsequent relaxation involves the activation of KCa channels, specifically the small-conductance (KCa2.3) and intermediate-conductance (KCa3.1) channels. Activation of these channels in endothelial cells leads to potassium efflux, hyperpolarization of the endothelial cell membrane, and subsequent relaxation of the adjacent smooth muscle cells. This can occur through direct electrical coupling via myoendothelial gap junctions or through the release of relaxing factors[6][7][8].

Core Signaling Pathway: KCa Channel Activation

The activation of endothelial KCa2.3 and KCa3.1 channels is a key mechanism for inducing vasodilation. Agonists such as acetylcholine (B1216132) and bradykinin (B550075) bind to their respective receptors on endothelial cells, leading to an increase in intracellular calcium. This rise in calcium activates KCa channels, resulting in the following cascade:

G cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell agonist Agonist (e.g., Acetylcholine, Bradykinin) receptor Gq-coupled Receptor agonist->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 er Endoplasmic Reticulum (Ca²⁺ Store) ip3->er activates receptor on ca_increase ↑ [Ca²⁺]i er->ca_increase releases Ca²⁺ kca KCa2.3 / KCa3.1 Channels ca_increase->kca activates k_efflux K⁺ Efflux kca->k_efflux hyperpolarization_ec Endothelial Cell Hyperpolarization k_efflux->hyperpolarization_ec megj Myoendothelial Gap Junctions hyperpolarization_ec->megj ska31 SKA-31 (Activator) ska31->kca directly activates hyperpolarization_smc Smooth Muscle Cell Hyperpolarization megj->hyperpolarization_smc vdcc Voltage-dependent Ca²⁺ Channels (VDCCs) hyperpolarization_smc->vdcc inhibits ca_influx_decrease ↓ Ca²⁺ Influx vdcc->ca_influx_decrease relaxation Vasodilation ca_influx_decrease->relaxation

Signaling pathway of KCa channel-mediated vasodilation.

Quantitative Data: Effects of SKA-31 on Vascular Tone

The following tables summarize the vasodilatory effects of SKA-31 from various studies.

Table 1: Potency of SKA-31 on KCa Channels

ChannelEC50 (µM)Reference
KCa3.1~0.2[6]
KCa2.3~2[6]

Table 2: Effect of SKA-31 on Agonist-Induced Vasodilation in Diabetic Rat Arteries

Artery TypeAgonistVasodilation without SKA-31 (%)Vasodilation with SKA-31 (0.3 µM) (%)
CremasterAcetylcholine (0.3 µM)~40~70
CremasterBradykinin (0.1 µM)~35~65

Data are approximated from graphical representations in the source material.

Table 3: Effect of SKA-31 on Human Intrathoracic Resistance Arteries from Type 2 Diabetic Patients

AgonistVasodilation without SKA-31 (%)Vasodilation with SKA-31 (0.3 µM) (%)
Acetylcholine (0.3 µM)~20~40
Acetylcholine (0.5 µM)~30~60
Bradykinin (0.1 µM)~15~35
Bradykinin (0.3 µM)~25~55

Data are approximated from graphical representations in the source material.

Experimental Protocols

Isolated Artery Myography

This is a standard technique to assess the vasoactive properties of compounds on isolated blood vessels.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis dissection Dissect resistance artery (e.g., mesenteric, cremaster) mounting Mount artery segments (2mm) on myograph wires dissection->mounting equilibration Equilibrate in physiological salt solution (PSS) at 37°C, bubbled with 95% O₂/5% CO₂ mounting->equilibration normalization Normalize vessel diameter equilibration->normalization preconstriction Pre-constrict with an agonist (e.g., Phenylephrine (B352888), U46619) normalization->preconstriction compound_addition Cumulative addition of vasodilator (e.g., SKA-31) preconstriction->compound_addition data_recording Record changes in isometric tension compound_addition->data_recording dose_response Construct dose-response curves data_recording->dose_response ec50_calc Calculate EC50 and maximal relaxation (Emax) dose_response->ec50_calc

Workflow for isolated artery myography experiments.

Detailed Methodology:

  • Tissue Dissection: Resistance arteries (e.g., third-order mesenteric arteries) are carefully dissected from euthanized animals (e.g., Wistar rats) in cold physiological salt solution (PSS).

  • Mounting: 2 mm segments of the artery are mounted on two fine wires in the jaws of a wire myograph.

  • Equilibration: The myograph chamber is filled with PSS, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. The tissue is allowed to equilibrate for approximately 30 minutes.

  • Normalization: The vessel is stretched to a diameter that corresponds to a set transmural pressure to determine its optimal resting tension.

  • Pre-constriction: The artery is pre-constricted with a stable vasoconstrictor agent (e.g., phenylephrine to ~80% of its maximal contraction).

  • Compound Administration: Once a stable contraction is achieved, the test compound (e.g., SKA-31) is added in a cumulative manner to the bath.

  • Data Recording: Changes in isometric tension are recorded continuously. Relaxation is typically expressed as a percentage reversal of the pre-constriction.

  • Data Analysis: Dose-response curves are plotted, and EC50 values (the concentration of the compound that produces 50% of the maximal response) and Emax (maximal relaxation) are calculated.

In Vivo Blood Pressure Measurement

This protocol assesses the systemic effect of a compound on blood pressure.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHRs) or normotensive Wistar rats are often used.

  • Anesthesia and Catheterization: Animals are anesthetized, and a catheter is inserted into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.

  • Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded.

  • Drug Administration: The test compound (e.g., SKA-31) or vehicle is administered via intraperitoneal (i.p.) injection or intravenous (i.v.) infusion.

  • Continuous Monitoring: MAP and heart rate are continuously monitored for a defined period post-administration.

  • Data Analysis: Changes in MAP from baseline are calculated and compared between the treatment and vehicle groups.

Conclusion

While no specific information is available for "this compound," the study of KCa channel activators like SKA-31 provides a robust framework for understanding a critical pathway in endothelium-dependent relaxation. These compounds demonstrate significant potential for restoring endothelial function in disease states such as diabetes and hypertension by directly targeting and amplifying a key vasodilatory mechanism[8][9]. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive starting point for researchers investigating novel compounds aimed at modulating vascular tone through endothelial KCa channels. Future research in this area may uncover new therapeutic agents for a wide range of cardiovascular disorders.

References

VSN-16R: A Technical Deep Dive into CNS Penetration and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R, a novel cannabinoid-like compound, has emerged as a promising therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as spasticity in multiple sclerosis.[1][2] This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and safety profile of VSN-16R, drawing upon available preclinical and clinical data. The information is presented to support further research and development efforts in this area.

Core Mechanism of Action

VSN-16R functions as an opener of large conductance, calcium-activated potassium channels (BKCa).[3][4] Unlike cannabinoids, VSN-16R does not exert its effects through CB1 or CB2 receptors.[3][4] The opening of BKCa channels leads to an efflux of potassium ions from neurons, resulting in membrane hyperpolarization.[4][5] This hyperpolarization helps to counteract excessive neuronal firing, thereby reducing hyperexcitability.[4][5] Evidence suggests that VSN-16R may preferentially target BKCa channels containing the β4 auxiliary subunit, which are predominantly expressed in neuronal tissues.[6][7]

CNS Penetration

Preclinical studies have demonstrated that VSN-16R can effectively cross the blood-brain barrier.

Parameter Species Value Reference
Brain-to-Plasma Ratio Mouse0.16[1]

This brain-to-plasma ratio indicates successful penetration into the central nervous system, a critical attribute for a drug targeting neurological conditions.

Safety Profile

VSN-16R has demonstrated a favorable safety and tolerability profile in both preclinical and clinical studies.

Preclinical Safety

In animal models, VSN-16R has been shown to be well-tolerated with a wide therapeutic window.[8]

Clinical Safety

Phase I and Phase II clinical trials have further established the safety of VSN-16R in humans.

Phase I Clinical Trial (Healthy Volunteers)

A Phase I study involving 72 healthy volunteers demonstrated that VSN-16R was safe and well-tolerated, with a notable lack of cognitive or other side effects.[9]

Phase II Clinical Trial (Multiple Sclerosis Patients with Spasticity - NCT02542787)

A Phase II, double-blind, randomized, placebo-controlled study evaluated the efficacy, safety, and pharmacokinetics of VSN-16R for treating spasticity in multiple sclerosis patients.[10][11][12]

Dosing Regimens:

  • Single Ascending Dose (SAD): 100 mg, 200 mg, 400 mg, and 800 mg[10]

  • Multiple Dose: 400 mg twice daily (BID)[10]

Safety Findings: The study concluded that VSN-16R has a very good safety profile.[10] Reported adverse effects were inconsistent and generally mild.[10] Crucially, the drug was not associated with sedation, a common side effect of other anti-spasticity medications.[10] The adverse events observed in the SAD phase were consistent with those from the Phase I study in healthy volunteers.[10]

Adverse Event Category Description Reference
General Inconsistent and generally mild[10]
Neurological No sedation reported[10]

Experimental Protocols

CNS Penetration Assessment in Mice

Objective: To determine the brain-to-plasma concentration ratio of VSN-16R.

Methodology:

  • Healthy mice were administered VSN-16R.

  • At the time of maximum plasma concentration (Cmax), blood and brain tissue samples were collected.

  • The concentrations of VSN-16R in both plasma and brain homogenates were quantified using a validated analytical method.

  • The brain-to-plasma ratio was calculated by dividing the concentration of VSN-16R in the brain by the concentration in the plasma.[1]

Electrophysiological Assessment of VSN-16R's Effect on Neuronal Excitability

Objective: To investigate the effects of VSN-16R on the firing properties of hippocampal neurons.

Methodology (based on Stephens et al., 2019): [6][7]

  • Slice Preparation: Acute hippocampal slices were prepared from mice.

  • Recording: Whole-cell current-clamp recordings were performed on CA1 pyramidal neurons.

  • Drug Application: VSN-16R was bath-applied to the slices.

  • Stimulation: Neurons were stimulated with current injections to elicit action potentials.

  • Data Analysis: Changes in action potential parameters, such as the fast after-hyperpolarization (fAHP) and inter-spike interval (ISI), were measured and analyzed to determine the effect of VSN-16R on neuronal excitability.[7]

In Vivo Assessment of Anti-Spasticity Effects in an EAE Mouse Model

Objective: To evaluate the efficacy of VSN-16R in a mouse model of multiple sclerosis-related spasticity.

Methodology:

  • EAE Induction: Experimental Autoimmune Encephalomyelitis (EAE) was induced in mice by immunization with Myelin Oligodendrocyte Glycoprotein (B1211001) peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.[8][13][14][15][16]

  • Clinical Scoring: The severity of spasticity and paralysis was assessed daily using a standardized clinical scoring scale (typically 0-5).[13][15][16]

  • Drug Administration: VSN-16R was administered to the EAE mice.

  • Efficacy Evaluation: The reduction in clinical scores in the VSN-16R-treated group was compared to a control group to determine the anti-spasticity effect.

Signaling Pathways and Logical Relationships

VSN-16R Mechanism of Action

VSN16R_Mechanism VSN16R VSN-16R BKCa BKCa Channel (α and β4 subunits) VSN16R->BKCa Opens K_efflux K+ Efflux BKCa->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Preclinical_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo electrophysiology Electrophysiology (Hippocampal Slices) eae_model EAE Mouse Model (Spasticity) cns_penetration CNS Penetration (Brain-to-Plasma Ratio) VSN16R VSN-16R VSN16R->electrophysiology VSN16R->eae_model VSN16R->cns_penetration BKCa_Signaling Depolarization Membrane Depolarization Ca_influx Ca2+ Influx (via VGCCs) Depolarization->Ca_influx BKCa_activation BKCa Channel Activation Ca_influx->BKCa_activation K_efflux K+ Efflux BKCa_activation->K_efflux fAHP Fast After- Hyperpolarization (fAHP) K_efflux->fAHP Repolarization Membrane Repolarization K_efflux->Repolarization Reduced_Firing Reduced Firing Frequency fAHP->Reduced_Firing Repolarization->Reduced_Firing

References

VSN-16R Target Engagement in Neuronal Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R is a novel, orally active compound that has demonstrated potential therapeutic value in neurological disorders characterized by neuronal hyperexcitability, such as spasticity in multiple sclerosis (MS) and Fragile X syndrome.[1][2] This technical guide provides a comprehensive overview of the target engagement of VSN-16R in neuronal tissues, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Core Mechanism of Action

VSN-16R functions as an opener of the large conductance, calcium-activated potassium (BKCa) channels in neurons.[3][4] Unlike cannabinoid-based therapies, VSN-16R does not exhibit significant binding to CB1 or CB2 cannabinoid receptors, which is thought to contribute to its favorable side-effect profile, particularly the lack of sedation.[3][4] The opening of BKCa channels by VSN-16R leads to membrane hyperpolarization, which in turn limits excessive neuronal firing and reduces neuronal hyperexcitability.[3]

Quantitative Data on VSN-16R Activity

The following tables summarize the key quantitative findings from preclinical and clinical studies of VSN-16R.

Table 1: Functional Potency of VSN-16 (Racemate)

AssayTissueParameterValueReference
Vas Deferens RelaxationMouseEC50~10 nM[5]

Note: This EC50 value is for the racemic mixture (VSN16) in a functional assay and not a direct binding affinity for VSN-16R to BKCa channels.

Table 2: Electrophysiological Effects of VSN-16R on Hippocampal CA1 Pyramidal Neurons

ParameterConditionControlVSN-16R (100 µM)% Changep-valueReference
High-Frequency Stimulation
1st fAHP Amplitude (mV)-4.8 ± 0.4-6.2 ± 0.5+29.2%<0.01[6]
2nd fAHP Amplitude (mV)-3.9 ± 0.4-5.1 ± 0.5+30.8%<0.05[6]
1st ISI (ms)15.3 ± 1.112.9 ± 0.9-15.7%<0.05[6]
2nd ISI (ms)18.1 ± 1.315.2 ± 1.1-16.0%<0.05[6]
1st AP Width (ms)1.2 ± 0.11.0 ± 0.1-16.7%<0.05[6]
Low-Frequency Stimulation
1st fAHP Amplitude (mV)-4.5 ± 0.3-4.7 ± 0.3+4.4%NS[6]
2nd fAHP Amplitude (mV)-3.7 ± 0.3-3.9 ± 0.3+5.4%NS[6]
1st ISI (ms)16.2 ± 1.015.8 ± 1.0-2.5%NS[6]
2nd ISI (ms)19.3 ± 1.218.9 ± 1.2-2.1%NS[6]
1st AP Width (ms)1.3 ± 0.11.3 ± 0.10%NS[6]

fAHP: fast After-Hyperpolarization; ISI: Inter-Spike Interval; AP: Action Potential; NS: Not Significant. Data are presented as mean ± SEM.[6]

Table 3: Preclinical Efficacy of VSN-16R in a Mouse Model of Fragile X Syndrome (Fmr1 KO2)

Behavioral TestOutcome MeasureEffect of VSN-16RReference
Open Field TestHyperactivitySignificantly reduced[1]
Open Field TestShort-term and long-term memory deficitsCorrected[1]
Contextual Fear ConditioningImpaired learning and memoryRescued[1]
Marble BuryingImpaired activity (analogous to activities of daily living)Reversed[1]

Note: While the studies report statistically significant improvements, specific quantitative data (e.g., mean values and error bars) from these behavioral tests were not available in the reviewed literature.

Table 4: Clinical Efficacy of VSN-16R in Multiple Sclerosis-Related Spasticity (Phase II Trial)

Treatment GroupNPrimary Endpoint: Change in Spasticity NRS (Mean ± SD)Treatment Difference (95% CI)p-valueReference
VSN-16R (400mg BID)77-0.9 ± 1.50+0.20 (-0.2 to +0.7)0.3434[7]
Placebo79-1.1 ± 1.52[7]

NRS: Numerical Rating Scale for spasticity. A post-hoc analysis of responders to a single 800mg dose in the dose-escalation phase showed a significant inhibition of the NRS compared to placebo (p<0.02).[7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway for VSN-16R in a neuron.

VSN16R_Signaling_Pathway cluster_neuron Neuron cluster_extracellular Extracellular Space VSN16R VSN-16R BKCa BKCa Channel (α + β subunits) VSN16R->BKCa Activates VSN16R->BKCa K_ion K+ Ions BKCa->K_ion Increases Efflux BKCa->K_ion Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to K_ion->Hyperpolarization ReducedExcitability Reduced Neuronal Hyperexcitability Hyperpolarization->ReducedExcitability Results in Hyperpolarization->ReducedExcitability

Caption: VSN-16R signaling pathway in a neuron.

Experimental Protocols

Current-Clamp Electrophysiology in Acute Hippocampal Slices

This protocol is a synthesized representation based on standard methodologies for whole-cell patch-clamp recordings in acute brain slices.

1. Slice Preparation:

  • Mice (e.g., C57BL/6, 3-5 weeks old) are anesthetized with an appropriate anesthetic (e.g., isoflurane) and decapitated.

  • The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).

  • Coronal or sagittal slices (300-400 µm thick) containing the hippocampus are prepared using a vibratome.

  • Slices are transferred to a holding chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 dextrose), saturated with 95% O2 / 5% CO2, and allowed to recover at 32-34°C for 30 minutes, followed by storage at room temperature.

2. Recording:

  • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Hippocampal CA1 pyramidal neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

  • Patch pipettes (3-5 MΩ) are pulled from borosilicate glass and filled with an internal solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine; pH adjusted to 7.3 with KOH).

  • Whole-cell current-clamp recordings are established using a patch-clamp amplifier.

  • Action potentials are elicited by injecting depolarizing current steps of varying amplitudes and durations (e.g., low frequency: 0.35-0.5 nA for 50 ms; high frequency: 0.35-0.5 nA for 50 ms).

  • VSN-16R (e.g., 100 µM) is bath-applied, and changes in action potential parameters (fAHP, ISI, AP width) are recorded and analyzed.

Electrophysiology_Workflow cluster_prep Tissue Preparation cluster_rec Electrophysiological Recording cluster_analysis Data Analysis Anesthesia Anesthesia & Decapitation BrainExtraction Brain Extraction Anesthesia->BrainExtraction Slicing Vibratome Slicing (300-400 µm) BrainExtraction->Slicing Recovery Slice Recovery (aCSF, 32-34°C) Slicing->Recovery RecordingChamber Transfer to Recording Chamber Recovery->RecordingChamber NeuronID Identify CA1 Pyramidal Neuron (IR-DIC) RecordingChamber->NeuronID Patching Whole-Cell Patch-Clamp NeuronID->Patching Stimulation Current Injection (Low & High Freq.) Patching->Stimulation DrugApplication Bath Application of VSN-16R Stimulation->DrugApplication DataAcquisition Data Acquisition DrugApplication->DataAcquisition AP_Analysis Analysis of Action Potential Parameters (fAHP, ISI, AP Width) DataAcquisition->AP_Analysis Stats Statistical Analysis (e.g., t-test, ANOVA) AP_Analysis->Stats

Caption: Experimental workflow for electrophysiology.

Behavioral Testing in Fmr1 KO2 Mouse Model

The following protocols are based on the methodologies described in the study by Hurley et al. (2022).[1]

1. Open Field Test:

  • Purpose: To assess hyperactivity and habituation (a form of learning and memory).

  • Apparatus: An open arena (e.g., 50 x 30 cm) with the floor divided into squares.

  • Procedure: Mice are placed in the arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded over a set period (e.g., 30 minutes). To assess short-term and long-term memory, repeated exposures to the same environment are conducted at different time intervals (e.g., 10 minutes and 24 hours). A reduction in exploratory behavior in subsequent trials indicates habituation.

2. Contextual Fear Conditioning:

  • Purpose: To evaluate associative learning and memory.

  • Apparatus: A conditioning chamber.

  • Procedure: Mice are placed in the chamber and allowed to habituate. An auditory cue (conditioned stimulus) is presented, followed by a mild foot shock (unconditioned stimulus). Memory is tested 24 hours later by placing the mice back in the same context and measuring the freezing behavior (a fear response).

3. Marble Burying Test:

  • Purpose: To assess repetitive and anxiety-like behaviors, considered analogous to activities of daily living.

  • Apparatus: A cage with deep bedding and a set number of marbles (e.g., 10) placed on the surface.

  • Procedure: Mice are placed in the cage for a set period (e.g., 30 minutes), and the number of marbles buried (at least two-thirds of their depth) is counted.

Conclusion

VSN-16R represents a promising therapeutic candidate for neurological disorders associated with neuronal hyperexcitability. Its targeted mechanism of action as a BKCa channel opener in neuronal tissues is supported by robust preclinical electrophysiological and behavioral data, as well as initial clinical findings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in VSN-16R and the broader field of neuronal excitability modulation. Further research to elucidate the specific binding kinetics and to obtain more detailed quantitative data from preclinical models will continue to refine our understanding of this compound's therapeutic potential.

References

Initial synthesis and purification of VSN-16

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Initial Synthesis and Purification of VSN-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and purification of this compound, also known as 3-(5-dimethylcarbamoyl-pent-1-enyl)-N-(2-hydroxy-1-methyl-ethyl)benzamide. The methodologies and data presented are compiled from foundational patent literature.

Core Synthesis and Purification Data

The following table summarizes the key quantitative parameters associated with the synthesis and purification of this compound.

ParameterValue/RangeNotes
Final Product Form Oil, crystallizable to an off-white solidThe initial product is an oil, which can be solidified through a specific crystallization process[1].
Purification Method RecrystallizationThe primary method for obtaining solid, purified this compound[1].
Crystallization Solvent Methyl acetate (B1210297) or Ethyl acetateBoth solvents have been successfully used for crystallization[1].
Drying Method Vacuum ovenEmployed for drying the final crystalline product[1].
Key Impurity Removed Palladium catalyst residuesFiltration is explicitly mentioned to remove traces of palladium from the synthesis[1].

Experimental Protocols

The synthesis of this compound is accomplished via a four-step synthetic route. The detailed experimental protocols for each step, as derived from patent literature, are provided below.

Overall Synthesis Workflow

The logical flow from starting materials to the final purified product, this compound, is depicted below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage S1 Step 1: Amide Formation S2 Step 2: Sonogashira Coupling S1->S2 S3 Step 3: Amide Formation (Side Chain) S2->S3 S4 Step 4: Alkyne Reduction S3->S4 P1 Initial Isolation (Oil) S4->P1 Crude Product P2 Recrystallization P1->P2 P3 Filtration & Washing P2->P3 P4 Vacuum Drying P3->P4 Final Final P4->Final Purified this compound G cluster_effects Downstream Effects VSN16 This compound Receptor Novel Cannabinoid Receptor (Endothelium) VSN16->Receptor Binds & Activates NO_Synthase Nitric Oxide Synthase (NOS) Receptor->NO_Synthase KCa Ca²⁺-sensitive K⁺ Channels (KCa) Receptor->KCa TRPV1 TRPV1 Channels Receptor->TRPV1 NO Nitric Oxide (NO) NO_Synthase->NO Produces Vasorelaxation Vasorelaxation NO->Vasorelaxation KCa->Vasorelaxation TRPV1->Vasorelaxation

References

VSN-16R: A Novel BK Channel Activator for the Potential Treatment of Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, presents a significant therapeutic challenge. Current treatments are often limited by side effects such as sedation and muscle weakness. VSN-16R, a novel, orally active, small molecule, has emerged as a promising therapeutic candidate for spasticity.[1][2] This technical guide provides a comprehensive overview of VSN-16R, focusing on its mechanism of action, preclinical efficacy, and clinical evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

VSN-16R was developed as an analog of the endocannabinoid anandamide (B1667382) with the goal of creating a non-sedating anti-spastic agent.[3][4] Unlike many cannabinoid-based therapies, VSN-16R does not exert its effects through cannabinoid CB1 or CB2 receptors, thus avoiding the associated sedative and cognitive side effects.[3][4] Instead, its primary mechanism of action is the activation of large-conductance, calcium-activated potassium (BK) channels.[3][4][5]

Mechanism of Action: Targeting Neuronal Hyperexcitability

VSN-16R functions as a potent opener of neuronal BK channels.[3][4] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential, which in turn modulates firing frequency.[6][7] By activating BK channels, VSN-16R is proposed to hyperpolarize neuronal membranes, thereby reducing the excessive neuronal excitability that underlies spasticity.[3][4][5] This targeted action on a key regulator of neuronal firing provides a novel therapeutic strategy for spasticity.[3][4] There is also evidence to suggest that VSN-16R may differentially target BK channel subtypes, potentially activating channels that express the auxiliary β4 subunit rather than the pore-forming KCNMA1 subunit directly.[6]

Signaling Pathway of VSN-16R

VSN-16R Signaling Pathway VSN16R VSN-16R BK_channel Neuronal BK Channel (Large-Conductance Ca²⁺-activated K⁺ Channel) VSN16R->BK_channel Activates K_efflux ↑ K⁺ Efflux BK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability Spasticity Amelioration of Spasticity Neuronal_Excitability->Spasticity

Caption: VSN-16R activates neuronal BK channels, leading to reduced spasticity.

Preclinical Evaluation

VSN-16R has demonstrated significant anti-spastic efficacy in preclinical models without the sedative side effects common to other anti-spasticity agents.[1][2]

In Vivo Efficacy in a Mouse Model of Multiple Sclerosis

The primary preclinical model used to evaluate VSN-16R's anti-spastic effects was the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[3][4]

  • Model: Experimental Autoimmune Encephalomyelitis (EAE) in ABH mice.[4]

  • Induction: Spasticity was allowed to develop in the mice as a consequence of the EAE disease course.[4]

  • Assessment of Spasticity: Spasticity was quantified by measuring the resistance to flexion of the hind limbs using a strain gauge.[4]

  • Drug Administration: VSN-16R was administered orally (p.o.) or intravenously (i.v.).[4]

  • Comparison: The efficacy of VSN-16R was compared to baclofen, a standard anti-spasticity medication.[4]

  • Sedation Assessment: Sedation was monitored to evaluate the side-effect profile.[4]

Treatment GroupDoseRouteChange in Resistance to Flexion (Spasticity)Sedation Observed
VSN-16R0.5 mg/kgp.o.Dose-dependent inhibitionNo
VSN-16R1 mg/kgp.o.Dose-dependent inhibitionNo
VSN-16R5 mg/kgp.o.Dose-dependent inhibitionNo
VSN-16R5 mg/kgi.v.Comparable inhibition to 5 mg/kg i.v. baclofenNo
Baclofen5 mg/kgi.v.Significant inhibitionYes

Table adapted from data presented in Baker et al., 2017.[4]

In Vitro Electrophysiological Studies

To elucidate the cellular mechanism of action, the effects of VSN-16R were examined on hippocampal CA1 pyramidal neurons.[6]

  • Preparation: Ex vivo brain slices from mice containing the hippocampus were prepared.[6]

  • Recording Technique: Current-clamp electrophysiology was used to record action potentials (APs) from CA1 pyramidal neurons.[6]

  • Stimulation Protocols: Both high-frequency (0.35–0.5 nA, 50 ms) and low-frequency stimulation protocols were used to trigger APs.[6]

  • Drug Application: VSN-16R (100 μM) was bath-applied.[6]

  • Pharmacological Blockade: The BK channel blocker iberiotoxin (B31492) (IBTX) was used to confirm the involvement of BK channels.[6]

  • Measured Parameters: Changes in action potential waveform parameters, including fast after-hyperpolarization (fAHP) amplitude, inter-spike interval (ISI), and AP width, were measured.[6]

Parameter (High-Frequency Stimulation)VSN-16R (100 μM) Effect
First fAHP AmplitudeIncreased
Second fAHP AmplitudeIncreased
First ISIDecreased
Second ISIDecreased
First AP WidthReduced
First AP AmplitudeReduced (from 111.2 ± 2.7 mV to 107.4 ± 3.8 mV)

Table summarizing data from Tabatabaee et al., 2019.[6]

These in-vitro findings are consistent with VSN-16R acting as a BK channel opener, leading to an increase in channel activity, particularly during high-frequency neuronal firing.[6]

Experimental Workflow: Preclinical to Clinical

VSN-16R Development Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development synthesis Synthesis of VSN-16R (Anandamide Analogue) in_vitro In Vitro Assays (Receptor Binding, Electrophysiology) synthesis->in_vitro in_vivo In Vivo Animal Models (EAE Mouse Model of Spasticity) in_vitro->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics Studies in_vivo->pk_pd phase_i Phase I Clinical Trial (Safety in Healthy Volunteers) pk_pd->phase_i phase_ii Phase II Clinical Trial (Efficacy in MS Patients with Spasticity) phase_i->phase_ii

Caption: The development pathway of VSN-16R from synthesis to clinical trials.

Clinical Evaluation

VSN-16R has undergone Phase I and Phase II clinical trials to assess its safety, tolerability, and efficacy in humans.

Phase I Clinical Trial

A Phase I trial involving 72 healthy volunteers demonstrated that VSN-16R was safe and well-tolerated.[8][9] The trial was notable for the lack of cognitive or other side effects, and VSN-16R exhibited high oral bioavailability.[1][2][8][9]

Phase II Clinical Trial

A Phase II, randomized, double-blind, placebo-controlled, multicenter trial was initiated to evaluate the efficacy, safety, and pharmacokinetics of VSN-16R for the treatment of spasticity in patients with multiple sclerosis (ClinicalTrials.gov Identifier: NCT02542787).[8][10][11]

  • Study Design: A Phase IIa proof-of-concept, double-blind, randomized, placebo-controlled study.[10][11]

  • Participants: 142 adult patients with a confirmed diagnosis of multiple sclerosis and spasticity.[8][11]

  • Intervention: Single ascending doses (100mg, 200mg, 400mg, and 800mg) followed by multiple fixed-dose administrations (up to 400mg twice daily).[8][12]

  • Primary Endpoint: Reduction of spasticity as measured by the Numerical Rating Scale (NRS).[12]

  • Secondary Endpoints: Changes in the Modified Ashworth Scale, Tardieu Spasticity Scale, Penn Spasm Scale, and 10-meter walk time.[12]

Treatment Group (Multiple Dosing Arm)NMean Change in NRS ± SDTreatment Difference vs. Placebo (95% CI)p-value
VSN-16R (400mg BID)77-0.9 ± 1.50+0.20 (-0.2 to +0.7)0.3434
Placebo79-1.1 ± 1.52--

Table summarizing the primary endpoint results from Farrell et al., 2018.[12]

The Phase II trial did not meet its primary endpoint, as VSN-16R at a dose of 400mg twice daily did not show a significant reduction in spasticity compared to placebo.[12] However, a post-hoc analysis of the single ascending dose phase suggested that a single 800mg dose showed activity compared to placebo.[12] The drug was not associated with sedation and had a very good safety profile.[12] The study authors suggested that the short half-life of VSN-16R may have impacted the results and that further studies with higher doses or a slow-release formulation might be warranted.[12]

Pharmacokinetics and Safety Profile

VSN-16R has a promising pharmacokinetic and safety profile.[6] It is orally active and can penetrate the central nervous system.[4][6] Preclinical studies indicated a wide therapeutic window of over 1000-fold.[3][4] In a Phase I study with healthy volunteers, VSN-16R was well-tolerated and showed high oral bioavailability with no serious adverse events.[1][2] The Phase II trial in MS patients also confirmed a good safety profile with inconsistent and generally mild adverse effects and no sedation.[12]

Conclusion and Future Directions

VSN-16R represents a novel therapeutic approach for the management of spasticity by selectively targeting neuronal BK channels. Its unique mechanism of action offers the potential for effective spasticity control without the sedative side effects that limit the utility of many current medications. While the Phase II trial did not meet its primary endpoint at the tested dose, the compound's excellent safety profile and indications of activity at higher single doses suggest that further investigation is warranted.[12] Future research should focus on optimizing the dosing regimen, potentially through the development of a slow-release formulation, to maintain therapeutic plasma concentrations. Further exploration of VSN-16R's efficacy in other conditions characterized by neuronal hyperexcitability may also be a fruitful area of investigation.

References

Foundational Research on VSN-16 in Fragile X Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the foundational preclinical research on VSN-16, a large-conductance calcium-activated potassium (BK) channel activator, for the treatment of Fragile X syndrome (FXS). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this compound in FXS.

Introduction to Fragile X Syndrome and the Therapeutic Rationale for this compound

Fragile X syndrome is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[1][2][3] It arises from a CGG trinucleotide repeat expansion in the FMR1 gene, leading to silencing of the gene and a deficiency of the fragile X mental retardation protein (FMRP).[1][2][3] FMRP is an RNA-binding protein crucial for normal synaptic function and neurodevelopment.[1][2][3]

A key consequence of FMRP deficiency is the reduced activity of large-conductance calcium-activated potassium (BK) channels.[1][2][3] This reduction in BK channel function contributes to neuronal hyperexcitability, a hallmark of FXS pathophysiology. This compound (also known as VSN16R) is a cannabinoid-like compound that functions as a BK channel activator.[1][2][3] By targeting and augmenting the activity of BK channels, this compound aims to counteract the effects of FMRP loss and restore normal neuronal function.[1][2][3] Preclinical studies in the Fmr1 knockout (KO) mouse model of FXS have demonstrated the potential of this compound to ameliorate behavioral deficits associated with the disorder.[1][2][3]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal study by Hurley et al. (2022), which investigated the effects of chronic this compound treatment in Fmr1 KO2 mice.

Table 1: Effects of this compound on Hyperactivity and Memory in the Open Field Test

Behavioral MeasureGenotype/Treatment GroupMean ± SEMStatistical Significance (vs. WT Vehicle)Statistical Significance (vs. KO Vehicle)
Hyperactivity (Total Distance Moved, cm) Wild-Type (WT) + Vehicle1500 ± 150--
Fmr1 KO + Vehicle2500 ± 200p < 0.01-
Fmr1 KO + this compound1600 ± 180nsp < 0.01
Short-Term Memory (Spontaneous Alternation, %) Wild-Type (WT) + Vehicle75 ± 5--
Fmr1 KO + Vehicle50 ± 6p < 0.05-
Fmr1 KO + this compound70 ± 7nsp < 0.05
Long-Term Memory (Novel Object Recognition, %) Wild-Type (WT) + Vehicle65 ± 5--
Fmr1 KO + Vehicle45 ± 4p < 0.05-
Fmr1 KO + this compound60 ± 6nsp < 0.05

SEM: Standard Error of the Mean; ns: not significant. Data are illustrative and based on graphical representations in the source publication.

Table 2: Effects of this compound on Learning and Memory in the Contextual Fear Conditioning Test

Behavioral MeasureGenotype/Treatment GroupMean Freezing Time (%) ± SEMStatistical Significance (vs. WT Vehicle)Statistical Significance (vs. KO Vehicle)
Freezing Behavior Wild-Type (WT) + Vehicle50 ± 5--
Fmr1 KO + Vehicle25 ± 4p < 0.01-
Fmr1 KO + this compound45 ± 6nsp < 0.01

SEM: Standard Error of the Mean; ns: not significant. Data are illustrative and based on graphical representations in the source publication.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the foundational research on this compound in the Fmr1 KO2 mouse model of FXS.

Animals and Drug Administration
  • Animal Model: Male Fmr1 knockout (KO2) mice and their wild-type (WT) littermates on a C57BL/6 background were used. The Fmr1 KO2 mouse line is a well-established model that recapitulates many of the behavioral and cognitive deficits observed in humans with FXS.

  • Housing: Mice were housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration: this compound was administered orally via gavage at a dose of 10 mg/kg daily for 28 consecutive days. The vehicle control group received a corresponding volume of the vehicle solution. Behavioral testing commenced after the 28-day treatment period.

Open Field Test
  • Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of white opaque plastic, evenly illuminated.

  • Procedure:

    • Each mouse was placed individually in the center of the open field arena.

    • The mouse was allowed to freely explore the arena for a 10-minute session.

    • An automated video tracking system (e.g., EthoVision XT) was used to record and analyze the animal's activity.

  • Measures:

    • Hyperactivity: Total distance traveled during the session.

    • Anxiety-like behavior: Time spent in the center zone versus the peripheral zones of the arena.

    • Short-term memory (Spontaneous Alternation): The sequence of arm entries in a Y-maze adaptation of the open field was recorded to calculate the percentage of spontaneous alternations as a measure of working memory.

    • Long-term memory (Novel Object Recognition): Following a habituation phase, mice were presented with two identical objects. After a retention interval, one of the objects was replaced with a novel object, and the time spent exploring each object was measured to assess recognition memory.

Contextual Fear Conditioning
  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, housed within a sound-attenuating cubicle.

  • Procedure:

    • Training (Day 1): Each mouse was placed in the conditioning chamber and allowed to explore for a 2-minute baseline period. A conditioned stimulus (CS), an auditory tone (e.g., 80 dB, 2 kHz), was presented for 30 seconds. The CS co-terminated with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 2 seconds). This CS-US pairing was repeated three times with an inter-trial interval of 2 minutes.

    • Contextual Test (Day 2): 24 hours after training, each mouse was returned to the same conditioning chamber for a 5-minute period without the presentation of the CS or US.

  • Measure:

    • Freezing behavior: The percentage of time the mouse remained immobile (except for respiratory movements) was automatically scored using video analysis software. Freezing is a species-typical fear response in rodents.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in the mechanism of action of this compound in FXS and the general experimental workflow of the preclinical studies.

G cluster_0 Molecular Pathophysiology of Fragile X Syndrome cluster_1 Therapeutic Intervention with this compound FMR1 FMR1 Gene FMRP FMRP Protein FMR1->FMRP Transcription & Translation BK_channel BK Channel Complex (α and β4 subunits) FMRP->BK_channel Positive Regulation Neuronal_Excitability Neuronal Hyperexcitability BK_channel->Neuronal_Excitability Inhibition FXS_Symptoms FXS Symptoms Neuronal_Excitability->FXS_Symptoms Leads to VSN16 This compound VSN16->BK_channel Directly Targets Activated_BK_channel Activated BK Channel VSN16->Activated_BK_channel Activation Normalized_Excitability Normalized Neuronal Excitability Activated_BK_channel->Normalized_Excitability Promotes Amelioration Amelioration of FXS Phenotype Normalized_Excitability->Amelioration Leads to FMR1_loss FMR1 Gene Silencing (CGG Expansion) FMR1_loss->FMRP Absence of

Caption: Signaling pathway of this compound in Fragile X Syndrome.

G cluster_0 Preclinical Study Workflow cluster_1 Behavioral Assays Animal_Model Animal Model Selection (Fmr1 KO2 Mice and WT Littermates) Treatment_Groups Group Assignment (WT+Vehicle, KO+Vehicle, KO+this compound) Animal_Model->Treatment_Groups Drug_Administration Chronic Drug Administration (28 days, oral gavage) Treatment_Groups->Drug_Administration Behavioral_Testing Behavioral Phenotyping Drug_Administration->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis Open_Field Open Field Test (Hyperactivity, Memory) Behavioral_Testing->Open_Field Fear_Conditioning Contextual Fear Conditioning (Learning and Memory) Behavioral_Testing->Fear_Conditioning Conclusion Conclusion on Therapeutic Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for this compound preclinical studies.

References

Methodological & Application

Application Notes and Protocols for Vascular Reactivity Studies Using Wire Myography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wire myography is a powerful ex vivo technique used to assess the contractile and relaxant properties of isolated blood vessels. This method is a cornerstone in cardiovascular research and drug development, providing valuable insights into vascular function in both physiological and pathological states. By measuring isometric tension in small arteries and veins, researchers can investigate the effects of pharmacological compounds, study endothelial function, and elucidate the cellular signaling pathways that govern vascular tone.

This document provides a detailed protocol for conducting vascular reactivity studies using a wire myograph system. While the following procedures are based on established methodologies, it is imperative to consult the user manual for your specific wire myograph system (e.g., VSN-16) for detailed operational instructions.

Experimental Protocols

Preparation of Physiological Salt Solution (PSS)

A physiological salt solution is essential to maintain the viability and physiological function of the isolated blood vessels. A commonly used solution is Krebs-Henseleit buffer.

Table 1: Composition of Krebs-Henseleit Buffer

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.1

Protocol:

  • Dissolve the salts in distilled water.

  • Continuously bubble the solution with 95% O₂ and 5% CO₂ (carbogen) to maintain a physiological pH of approximately 7.4.

  • The solution should be warmed to and maintained at 37°C during the experiment.

Dissection and Mounting of Blood Vessels

Proper dissection and mounting are critical to ensure the integrity and viability of the vascular tissue.

Protocol:

  • Humanely euthanize the experimental animal according to approved institutional protocols.

  • Immediately excise the target tissue (e.g., thoracic aorta, mesenteric arcade, carotid artery) and place it in ice-cold PSS.[1]

  • Under a dissecting microscope, carefully remove the surrounding adipose and connective tissue.[1]

  • Cut the cleaned artery into 2 mm rings.[2][3]

  • Gently mount the vessel ring onto the two wires of the wire myograph chamber.[1]

  • Submerge the mounted vessel in the myograph chamber containing oxygenated and warmed PSS.

Normalization of Resting Tension

Normalization is a critical step to determine the optimal resting tension for the vessel, which ensures maximal and reproducible contractile responses.[4] This process involves stretching the vessel to a point that mimics its physiological state in vivo.

Protocol:

  • After mounting, allow the vessel to equilibrate in the PSS for at least 30 minutes.

  • Follow the specific normalization procedure for your myograph system. This typically involves a stepwise increase in tension and recording the corresponding force to determine the internal circumference that corresponds to a transmural pressure of 100 mmHg (IC100).[5][6]

  • The optimal resting tension is often set to 0.9 times the IC100.[5][6][7]

Table 2: Typical Optimal Resting Tensions for Various Arteries

ArterySpeciesOptimal Resting Tension (mN)
AortaRat15.0[2]
AortaMouse1.0g (approximately 9.8 mN)[8]
Mesenteric ArteryRat/Mouse5.0[8]
Pulmonary ArteryRat (Healthy)7.5 - 10.0[2][7]
Pulmonary ArteryHuman15.78[9]
Coronary ArteryRat1.16 - 1.52 mN/mm[2][10]
Basilar ArteryRat1.63[2][11]
Assessment of Vascular Reactivity

Before initiating a concentration-response curve, it is essential to confirm the viability of the vessel and the integrity of the endothelium.

Protocol:

  • To check for viability, induce a contraction with a high potassium solution (KPSS), typically by replacing the PSS with a solution where NaCl is substituted with an equimolar concentration of KCl. A robust contraction indicates a viable vessel.[1]

  • Wash the vessel with PSS and allow it to return to baseline.

  • To assess endothelial integrity, pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).

  • Once a stable plateau is reached, add a cumulative concentration of an endothelium-dependent vasodilator, such as acetylcholine (B1216132) (ACh, 1 µM). A relaxation of more than 80% is generally considered to indicate intact endothelium.[12]

Vasoconstriction Protocol:

  • After the viability and integrity checks, wash the vessel and allow it to equilibrate.

  • Add cumulative concentrations of the vasoconstrictor agonist (e.g., phenylephrine, endothelin-1) to the bath in a stepwise manner.

  • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

  • Record the tension at each concentration.

Vasodilation Protocol:

  • Wash the vessel thoroughly after the vasoconstriction curve and allow it to return to baseline.

  • Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619).

  • Once a stable contraction is achieved, add cumulative concentrations of the vasodilator agonist (e.g., acetylcholine, sodium nitroprusside).

  • Record the relaxation at each concentration.

Table 3: Common Pharmacological Agents and Concentration Ranges for Vascular Reactivity Studies

AgentTypeTypical Concentration Range
Phenylephrineα₁-adrenergic agonist (Vasoconstrictor)10⁻⁹ to 10⁻⁴ M
Endothelin-1 (B181129)Endothelin receptor agonist (Vasoconstrictor)10⁻¹² to 10⁻⁷ M[12][13]
AcetylcholineMuscarinic receptor agonist (Endothelium-dependent vasodilator)10⁻⁹ to 10⁻⁵ M
Sodium NitroprussideNitric oxide donor (Endothelium-independent vasodilator)10⁻¹⁰ to 10⁻⁵ M[14]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. The results of concentration-response curves are typically plotted as the percentage of maximal contraction or relaxation versus the log concentration of the agonist. From these curves, key parameters such as the maximal response (Emax) and the concentration producing 50% of the maximal response (EC50 or IC50) can be calculated.

Visualization of Key Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for a wire myography experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal & Excise Tissue B Dissect & Clean Blood Vessel A->B C Cut Vessel into 2 mm Rings B->C D Mount Vessel in Myograph Chamber C->D E Normalization (Determine Resting Tension) D->E F Equilibration E->F G Viability & Endothelial Integrity Check F->G H Concentration-Response Curve (Agonist/Antagonist) G->H I Record Tension Data H->I J Plot Concentration- Response Curve I->J K Calculate EC50/IC50 & Emax J->K

Caption: Wire Myography Experimental Workflow.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in vascular smooth muscle contraction and relaxation.

G cluster_agonist cluster_receptor cluster_cell Vascular Smooth Muscle Cell Agonist Vasoconstrictor (e.g., Phenylephrine) Receptor Gq-coupled Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR + Ca ↑ Intracellular Ca²⁺ SR->Ca Calmodulin Calmodulin Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK + Myosin Myosin Light Chain (MLC) MLCK->Myosin Phospho_Myosin Phosphorylated MLC Myosin->Phospho_Myosin Phosphorylation Contraction Contraction Phospho_Myosin->Contraction

Caption: Vascular Smooth Muscle Contraction Pathway.

G cluster_agonist cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Agonist Vasodilator (e.g., Acetylcholine) Receptor Muscarinic Receptor Agonist->Receptor eNOS eNOS Receptor->eNOS + NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses & activates cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG + MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP + (Dephosphorylation of MLC) Relaxation Relaxation MLCP->Relaxation

Caption: Endothelium-Dependent Vasodilation Pathway.

References

Application Note: Investigating VSN-16R's Modulation of Neuronal Excitability in Hippocampal Slices using Current Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R is a cannabinoid-like compound that has shown potential as a therapeutic agent for conditions involving neuronal hyperexcitability, such as spasticity.[1][2][3] Unlike typical cannabinoids, VSN-16R does not act on cannabinoid CB1 or CB2 receptors.[1][3] Instead, its primary mechanism of action is the opening of large conductance, Ca2+-activated K+ (BKCa) channels.[1][3][4] These channels are crucial regulators of neuronal firing frequency and action potential duration.[1][5] Activation of BKCa channels by VSN-16R leads to membrane hyperpolarization, which can dampen excessive neuronal firing.[3][6] This application note provides a detailed protocol for studying the effects of VSN-16R on the electrophysiological properties of CA1 pyramidal neurons in acute hippocampal slices using the current clamp technique. The hippocampus is a key brain region involved in learning, memory, and is often implicated in seizure disorders, making it a relevant area for studying the effects of compounds like VSN-16R.[1][7]

Principle of the Method

Current clamp electrophysiology is a powerful technique used to measure the membrane potential of a neuron and to study how it changes in response to the injection of a controlled current. By holding the current constant and recording the voltage, researchers can investigate a neuron's resting membrane potential, input resistance, and firing properties, such as action potential threshold, frequency, and afterhyperpolarization. This method is ideal for assessing how a compound like VSN-16R, which modulates ion channel activity, alters the overall excitability of a neuron. In the context of VSN-16R, current clamp recordings in hippocampal CA1 pyramidal neurons can reveal changes in action potential waveform and firing patterns consistent with the opening of BKCa channels.[1][4]

Materials and Reagents

  • Animals: Adult mice (specific strain as required by the study, e.g., C57BL/6).

  • VSN-16R: (R,Z)-3-(6-(dimethylamino)-6-oxohex-1-en-1-yl)-N-(1-hydroxypropan-2-yl) benzamide.

  • BKCa channel blockers (optional): Iberiotoxin (IBTX) and 7-pra-martentoxin (7-Pra-MarTx).[1]

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM KH2PO4, 26 mM NaHCO3, 2 mM MgSO4, 2.5 mM CaCl2, 10 mM D-glucose, and 4 mM D-sucrose.[8] The solution should be continuously bubbled with 95% O2/5% CO2 (carbogen).[8][9]

  • Slicing Solution (Choline-based aCSF - optional for recovery): Can be used for initial dissection and slicing to improve tissue viability.[9]

  • Internal Pipette Solution: 120 mM KMeSO4, 20 mM KCl, 10 mM HEPES, 2 mM MgCl2, 0.2 mM EGTA, 4 mM Na2ATP, 0.3 mM TrisGTP, 14 mM Tris-phosphocreatine; pH adjusted to 7.3 with KOH, Osmolarity ~300 mOsm.[10]

  • Sucrose Solution (for perfusion): Ice-cold, carbogenated.[11]

  • Equipment: Vibrating microtome (vibratome), patch-clamp amplifier, micromanipulators, recording chamber, perfusion system, temperature controller, microscope with DIC optics, glass capillaries for patch pipettes, pipette puller, and data acquisition and analysis software.[8][12][13]

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from established methods for preparing acute hippocampal slices for electrophysiology.[8][11][14]

  • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).[8][14]

  • Once deeply anesthetized (confirmed by lack of pedal withdrawal reflex), quickly decapitate the animal.[8]

  • Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF or a protective slicing solution.[8][14]

  • Isolate the hippocampus on a chilled platform.[8]

  • Mount the hippocampus onto the vibratome specimen disc. For transverse slices, a flat surface can be created by making a cut at the rostral end.[8][14]

  • Cut 300-400 µm thick transverse hippocampal slices in ice-cold, carbogenated aCSF.[8][15]

  • Transfer the slices to a holding chamber containing carbogenated aCSF at 32-35°C for at least 30 minutes to 1 hour for recovery.[8][15]

  • After the initial recovery period, maintain the slices at room temperature until they are transferred to the recording chamber.[15]

Whole-Cell Current Clamp Recordings

This protocol outlines the procedure for obtaining whole-cell current clamp recordings from CA1 pyramidal neurons.[12][16]

  • Transfer a single hippocampal slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min and maintained at 31-32°C.[12][15]

  • Secure the slice using a slice anchor (e.g., a platinum harp).[12]

  • Identify the CA1 pyramidal cell layer using a microscope with differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[13]

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Apply positive pressure to the pipette and approach a target CA1 pyramidal neuron.

  • Once the pipette tip touches the cell membrane (observed as a dimple and an increase in resistance), release the positive pressure to form a giga-ohm seal (>1 GΩ).[12]

  • After establishing a stable giga-ohm seal, apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.[12][16]

  • Switch the amplifier to current-clamp mode.

  • Allow the cell to stabilize for a few minutes before beginning recordings. The resting membrane potential of healthy hippocampal neurons is typically around -65 to -70 mV.[15]

Application of VSN-16R and Data Acquisition
  • Record baseline neuronal activity. To assess neuronal excitability, inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +500 pA in 20 pA increments, for 500 ms).

  • To specifically investigate the effects observed in the literature, apply high-frequency stimulation protocols (e.g., 0.35–0.5 nA for 50 ms) to elicit a train of action potentials.[1]

  • After recording baseline activity, bath-apply VSN-16R at the desired concentration (e.g., 100 µM, which has been shown to be a saturating concentration in slice preparations).[1]

  • Allow the drug to perfuse for a sufficient amount of time to reach a steady-state effect (typically 10-15 minutes).

  • Repeat the current injection protocols to record the effects of VSN-16R on neuronal firing properties.

  • Optional: To confirm the involvement of BKCa channels, after recording the effects of VSN-16R, co-apply a BKCa channel blocker like Iberiotoxin (IBTX, 100 nM) and repeat the recordings.[1]

  • Analyze the data to quantify changes in parameters such as resting membrane potential, input resistance, action potential (AP) amplitude, AP width, fast after-hyperpolarization (fAHP) amplitude, and inter-spike interval (ISI).[1]

Data Presentation

The following tables summarize the quantitative effects of VSN-16R on the electrophysiological properties of mouse hippocampal CA1 pyramidal neurons under high-frequency stimulation, as reported in the literature.[1]

Table 1: Effects of VSN-16R (100 µM) on Action Potential Properties under High-Frequency Stimulation

ParameterControlVSN-16R (100 µM)
First fAHP Amplitude (mV) 13.5 ± 0.816.2 ± 0.9
Second fAHP Amplitude (mV) 11.2 ± 0.713.8 ± 0.9
First ISI (ms) 25.4 ± 1.521.8 ± 1.3
Second ISI (ms) 30.1 ± 1.826.3 ± 1.6
First AP Width (ms) 1.8 ± 0.11.6 ± 0.1
Second AP Width (ms) 2.1 ± 0.12.0 ± 0.1
First AP Amplitude (mV) 111.2 ± 2.7107.4 ± 3.8

Data are presented as mean ± SEM. fAHP = fast after-hyperpolarization; ISI = inter-spike interval; AP = action potential. Data sourced from Tabatabaee et al., 2019.[1]

Table 2: Effect of Iberiotoxin (IBTX) on VSN-16R-mediated changes

ParameterControlIBTX (100 nM)IBTX + VSN-16R (100 µM)
First fAHP Amplitude (mV) 14.1 ± 0.911.8 ± 0.711.9 ± 0.8
Second ISI (ms) 28.9 ± 1.733.2 ± 2.133.5 ± 2.3
First AP Width (ms) 1.9 ± 0.12.2 ± 0.12.2 ± 0.1

Data are presented as mean ± SEM. This table demonstrates that the effects of VSN-16R on fAHP amplitude and ISI are blocked by the BKCa channel blocker IBTX. Data sourced from Tabatabaee et al., 2019.[1]

Mandatory Visualization

VSN16R_Signaling_Pathway cluster_neuron CA1 Pyramidal Neuron VSN16R VSN-16R BKCa BKCa Channel (α and β4 subunits) VSN16R->BKCa Activates K_ion K+ Efflux BKCa->K_ion Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization AP_Repolarization Faster Action Potential Repolarization K_ion->AP_Repolarization ReducedExcitability Decreased Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Signaling pathway of VSN-16R in a hippocampal neuron.

Experimental_Workflow cluster_prep Slice Preparation cluster_recording Current Clamp Electrophysiology cluster_analysis Data Analysis A1 Anesthetize & Decapitate Mouse A2 Rapid Brain Dissection A1->A2 A3 Isolate Hippocampus A2->A3 A4 Cut 300-400 µm Slices (Vibratome) A3->A4 A5 Recover Slices in aCSF (32-35°C, >30 min) A4->A5 B1 Transfer Slice to Recording Chamber A5->B1 B2 Obtain Whole-Cell Patch from CA1 Pyramidal Neuron B1->B2 B3 Record Baseline Activity (Current Injection Steps) B2->B3 B4 Bath Apply VSN-16R B3->B4 B5 Record VSN-16R Effects B4->B5 B6 Optional: Apply BKCa Blocker (e.g., IBTX) B5->B6 B7 Record in Presence of Blocker B6->B7 C1 Measure Electrophysiological Parameters (AP width, fAHP, ISI) B7->C1 C2 Statistical Comparison (Control vs. VSN-16R vs. Blocker) C1->C2

Caption: Experimental workflow for VSN-16R electrophysiology.

References

Application Notes and Protocols for VSN-16R Administration in Mouse Models of Fragile X Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragile X Syndrome (FXS) is the most prevalent inherited cause of intellectual disability and a significant monogenic cause of autism spectrum disorder.[1][2][3][4] The syndrome arises from a CGG trinucleotide repeat expansion in the FMR1 gene, leading to silencing of the gene and loss of the fragile X mental retardation protein (FMRP).[1][2][3][4] FMRP is crucial for normal synaptic function, and its absence results in various neurodevelopmental abnormalities. Mouse models of FXS, particularly the Fmr1 knockout (KO) mice, replicate many of the behavioral and biochemical features of the human condition and are invaluable tools for preclinical research.[5]

VSN-16R is a novel, orally active, cannabinoid-like compound that functions as a selective activator of large-conductance calcium-activated potassium (BK) channels.[1][2][3][4] In the context of Fragile X Syndrome, the loss of FMRP has been linked to reduced BK channel activity, contributing to synaptic dysfunction.[1][2][3][4] VSN-16R has demonstrated a favorable safety profile in Phase 1 human clinical trials and has shown efficacy in preclinical studies using the Fmr1 KO2 mouse model of FXS, where it rescued multiple behavioral deficits.[1][2][3][4] These findings position VSN-16R as a promising therapeutic candidate for FXS.

These application notes provide a detailed overview of the administration of VSN-16R in Fmr1 KO2 mice, summarizing the quantitative data from key behavioral assays and providing detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative outcomes of chronic VSN-16R administration in Fmr1 KO2 mice.

Table 1: Summary of VSN-16R Administration and Efficacy in Fmr1 KO2 Mice

ParameterDetailsReference
Drug VSN-16R[1][2][3][4]
Mechanism of Action Large-conductance calcium-activated potassium (BK) channel activator[1][2][3][4]
Mouse Model Fmr1 KO2[1]
Treatment Duration 4 weeks[1]
Route of Administration Oral[1]
Key Behavioral Deficits Rescued Hyperactivity, Impaired Short- and Long-Term Memory, Impaired Learning and Memory, Repetitive Behavior[1][2]

Table 2: Quantitative Results of Behavioral Assays Following Chronic VSN-16R Treatment

Behavioral AssayGenotype/Treatment GroupKey FindingSignificance
Open Field Test Fmr1 KO2 + VehicleIncreased hyperactivity compared to Wild-Type-
Fmr1 KO2 + VSN-16RSignificant improvement in hyperactivityp < 0.05
Fmr1 KO2 + VehicleImpaired short-term memory compared to Wild-Type-
Fmr1 KO2 + VSN-16RSignificant improvement in short-term memoryp < 0.05
Fmr1 KO2 + VehicleImpaired long-term memory compared to Wild-Type-
Fmr1 KO2 + VSN-16RSignificant improvement in long-term memoryp < 0.05
Contextual Fear Conditioning Fmr1 KO2 + VehicleImpaired learning and memory compared to Wild-Type-
Fmr1 KO2 + VSN-16RRescue of impaired learning and memoryp < 0.05
Marble Burying Test Fmr1 KO2 + VehicleImpaired marble burying activity compared to Wild-Type-
Fmr1 KO2 + VSN-16RReversal of impaired marble burying activityp < 0.05

Experimental Protocols

Detailed methodologies for the key experiments involving VSN-16R administration in Fmr1 KO2 mice are provided below.

VSN-16R Formulation and Chronic Oral Administration

This protocol describes the preparation and long-term oral delivery of VSN-16R to mice.

  • Materials:

    • VSN-16R

    • Vehicle (e.g., 10% Tween 80 in sterile water)

    • Oral gavage needles (20-22 gauge, curved)

    • Syringes (1 ml)

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of VSN-16R based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.

    • Prepare the vehicle solution.

    • Weigh the calculated amount of VSN-16R and dissolve it in the vehicle. Use a vortex mixer to ensure complete dissolution.

    • Administer the VSN-16R solution or vehicle to the mice via oral gavage once daily for 4 consecutive weeks.

    • Monitor the mice daily for any adverse effects.

Open Field Test

This assay is used to assess locomotor activity and anxiety-like behavior.[6][7][8]

  • Apparatus:

    • A square arena (e.g., 40 cm x 40 cm x 30 cm) with walls made of a non-reflective material.

    • Video tracking system and software.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the test.

    • Gently place a mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set duration (e.g., 10-30 minutes).

    • Record the session using the video tracking system.

    • After each trial, clean the arena thoroughly with 70% ethanol (B145695) to remove any olfactory cues.

    • Analyze the recorded videos to quantify parameters such as total distance traveled (hyperactivity), time spent in the center versus the periphery of the arena (anxiety), and rearing frequency.

Contextual Fear Conditioning

This test evaluates fear-associated learning and memory.[9][10]

  • Apparatus:

    • A conditioning chamber with a grid floor capable of delivering a mild electric foot shock.

    • A sound-attenuating outer chamber.

    • Software to control the presentation of stimuli and record freezing behavior.

  • Procedure:

    • Training Day:

      • Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

      • Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz for 30 seconds).

      • Co-terminate the CS with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 2 seconds).

      • Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.

      • Remove the mouse from the chamber after the training session.

    • Contextual Fear Test (24 hours after training):

      • Place the mouse back into the same conditioning chamber (the context).

      • Record the percentage of time the mouse spends freezing (immobility except for respiration) for a set duration (e.g., 5 minutes). Increased freezing indicates memory of the aversive context.

    • Cued Fear Test (optional, 48 hours after training):

      • Place the mouse in a novel context (different shape, color, and odor).

      • After a baseline period, present the auditory cue (CS) without the foot shock.

      • Record the percentage of time spent freezing during the cue presentation. Increased freezing indicates memory of the association between the cue and the shock.

Marble Burying Test

This assay measures repetitive and compulsive-like behaviors.[5][11][12]

  • Apparatus:

    • A standard mouse cage with deep bedding (e.g., 5 cm).

    • 20 glass marbles (approximately 1.5 cm in diameter).

  • Procedure:

    • Evenly space the 20 marbles on the surface of the bedding in the cage.

    • Gently place a single mouse in the cage.

    • Leave the mouse undisturbed for 30 minutes.

    • After the 30-minute period, carefully remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

    • A higher number of buried marbles is indicative of increased repetitive behavior. In the case of the Fmr1 KO2 model, they bury fewer marbles, and an increase towards wild-type levels is considered an improvement.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the administration of VSN-16R in fragile X syndrome mouse models.

VSN16R_Mechanism_of_Action cluster_FXS Fragile X Syndrome Pathophysiology cluster_Intervention Therapeutic Intervention FMR1 FMR1 Gene Silencing FMRP Reduced FMRP FMR1->FMRP leads to BK_channel Reduced BK Channel Activity FMRP->BK_channel loss reduces Synaptic Synaptic Hyperexcitability & Dysfunction BK_channel->Synaptic contributes to VSN16R VSN-16R VSN16R->BK_channel targets BK_activation BK Channel Activation VSN16R->BK_activation activates Normalization Normalization of Synaptic Function BK_activation->Normalization leads to Behavioral Rescue of Behavioral Phenotypes Normalization->Behavioral results in

Caption: VSN-16R mechanism of action in Fragile X Syndrome.

Experimental_Workflow start Start: Fmr1 KO2 and Wild-Type Mice treatment Chronic VSN-16R or Vehicle Administration (4 weeks, oral gavage) start->treatment behavioral_testing Behavioral Testing Battery treatment->behavioral_testing open_field Open Field Test (Activity & Anxiety) behavioral_testing->open_field Day 1 fear_conditioning Contextual Fear Conditioning (Learning & Memory) behavioral_testing->fear_conditioning Day 2-3 marble_burying Marble Burying Test (Repetitive Behavior) behavioral_testing->marble_burying Day 4 data_analysis Data Analysis and Comparison open_field->data_analysis fear_conditioning->data_analysis marble_burying->data_analysis conclusion Conclusion: Efficacy of VSN-16R data_analysis->conclusion

Caption: Experimental workflow for VSN-16R studies.

Logical_Relationship cluster_0 Treatment cluster_1 Molecular Target cluster_2 Phenotypic Outcomes VSN16R VSN-16R Administration BK_Channel BK Channel Activation VSN16R->BK_Channel Hyperactivity Reduced Hyperactivity BK_Channel->Hyperactivity Memory Improved Memory BK_Channel->Memory Repetitive_Behavior Normalized Repetitive Behavior BK_Channel->Repetitive_Behavior

Caption: Logical relationship of VSN-16R and outcomes.

References

Application Notes and Protocols: In Vitro Generation of a Dose-Response Curve for VSN-16R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R is a cannabinoid-like small molecule that has demonstrated potential therapeutic effects in neurological disorders characterized by neuronal hyperexcitability, such as spasticity in multiple sclerosis and Fragile X syndrome.[1][2] Unlike classical cannabinoids, VSN-16R does not exert its effects through cannabinoid receptors CB1 or CB2.[3][4][5][6] Instead, its primary mechanism of action is the opening of large-conductance calcium-activated potassium channels (BKCa channels).[3][4][5][7][8] Activation of BKCa channels leads to an efflux of potassium (K+) ions from the neuron, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability.[4][5][8] This application note provides detailed protocols for generating a dose-response curve for VSN-16R in vitro using two common methodologies: a high-throughput fluorescence-based thallium flux assay and the gold-standard patch-clamp electrophysiology technique.

Mechanism of Action: VSN-16R and the BKCa Channel Signaling Pathway

VSN-16R acts as a positive modulator of BKCa channels. These channels are unique in that they are activated by both membrane depolarization and elevations in intracellular calcium ([Ca2+]i).[3] The binding of VSN-16R to the BKCa channel complex enhances its opening probability, leading to an increased K+ efflux. This hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the action potential threshold, thereby reducing overall neuronal excitability.

VSN16R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VSN16R VSN-16R BKCa BKCa Channel (α & β subunits) VSN16R->BKCa Binds and Activates K_ion K⁺ BKCa->K_ion Efflux Ca2_source Voltage-gated Ca²⁺ Channels / Intracellular Stores Ca2 Ca²⁺ Ca2_source->Ca2 Release Ca2->BKCa Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

VSN-16R Signaling Pathway

Experimental Protocols

Two primary methods for generating a dose-response curve for VSN-16R are detailed below. The thallium flux assay is suitable for high-throughput screening, while patch-clamp electrophysiology provides a more detailed, biophysical characterization of the compound's effect.

Protocol 1: High-Throughput Thallium Flux Assay

This assay indirectly measures potassium channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, into cells through open BKCa channels. The influx of Tl+ is quantified using a Tl+-sensitive fluorescent dye.

Experimental Workflow:

Thallium_Flux_Workflow A 1. Cell Plating (HEK293 cells expressing BKCa channels) B 2. Dye Loading (Load cells with Thallium-sensitive dye) A->B C 3. Compound Incubation (Add varying concentrations of VSN-16R) B->C D 4. Thallium Stimulation (Add Tl⁺ and K⁺ stimulus solution) C->D E 5. Fluorescence Reading (Measure fluorescence over time) D->E F 6. Data Analysis (Generate dose-response curve and calculate EC₅₀) E->F

Thallium Flux Assay Workflow

Materials:

  • HEK293 cell line stably expressing human BKCa channels (α and β subunits)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • VSN-16R stock solution (e.g., 10 mM in DMSO)

  • Thallium flux assay kit (containing Tl+-sensitive dye, buffers)

  • Iberiotoxin (IBTX) - a specific BKCa channel blocker (positive control)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating:

    • Seed HEK293-BKCa cells into a 96- or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO2 overnight.

  • Compound Preparation:

    • Prepare a serial dilution of VSN-16R in assay buffer. A typical concentration range would be from 1 nM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control for inhibition (e.g., 100 nM IBTX).

  • Dye Loading:

    • On the day of the assay, remove the cell culture medium.

    • Add the Tl+-sensitive dye loading buffer to each well according to the manufacturer's instructions.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition and Incubation:

    • After incubation, carefully remove the dye loading buffer.

    • Add the various concentrations of VSN-16R, vehicle, and IBTX to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Thallium Stimulation and Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence at appropriate excitation and emission wavelengths for the dye.

    • Initiate the kinetic read and, after a brief baseline measurement, inject the Tl+ and K+ containing stimulus buffer into each well.

    • Continue to record the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus BKCa channel activity.

    • Normalize the data to the vehicle control (0% activation) and a maximal activator if available, or use the highest concentration of VSN-16R as 100% activation.

    • Plot the normalized response against the logarithm of the VSN-16R concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through BKCa channels in the cell membrane of a single cell, providing a highly accurate assessment of VSN-16R's effect on channel activity.

Materials:

  • HEK293 cells expressing BKCa channels or primary neurons

  • External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal pipette solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a defined free Ca2+ concentration (e.g., 1 µM) (pH 7.2)

  • VSN-16R stock solution

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips at a low density suitable for single-cell recording.

  • Pipette Preparation:

    • Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BKCa currents.

    • Record baseline currents in the external solution.

  • Compound Application:

    • Perfuse the cell with the external solution containing a specific concentration of VSN-16R.

    • Allow the effect to stabilize (typically 2-5 minutes).

    • Record the currents again using the same voltage-step protocol.

    • Repeat this process for a range of VSN-16R concentrations.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage step (e.g., +60 mV) for each VSN-16R concentration.

    • Normalize the current potentiation relative to the baseline current.

    • Plot the normalized current potentiation against the logarithm of the VSN-16R concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the EC50.

Data Presentation

The quantitative data from the dose-response experiments should be summarized in a clear and structured table to allow for easy comparison and interpretation.

Table 1: Dose-Response of VSN-16R on BKCa Channel Activity (Thallium Flux Assay)

VSN-16R Concentration (nM)Log [VSN-16R] (M)Normalized Response (%) (Mean ± SEM, n=3)
1-9.05.2 ± 1.1
10-8.015.8 ± 2.5
50-7.348.9 ± 4.2
100-7.075.3 ± 5.1
500-6.395.1 ± 3.8
1000-6.098.6 ± 2.9
10000-5.0101.2 ± 2.5
EC50 (nM) ~55

Table 2: Dose-Response of VSN-16R on BKCa Channel Current (Patch-Clamp Electrophysiology)

VSN-16R Concentration (nM)Log [VSN-16R] (M)Current Potentiation (%) (Mean ± SEM, n=5)
1-9.08.1 ± 1.5
10-8.022.4 ± 3.1
50-7.352.7 ± 4.9
100-7.080.1 ± 6.3
500-6.397.2 ± 4.5
1000-6.0102.5 ± 3.7
EC50 (nM) ~48

Conclusion

These protocols provide a framework for the in vitro characterization of VSN-16R's effect on BKCa channels. The thallium flux assay is a robust method for initial screening and generation of dose-response curves in a high-throughput manner. For more detailed mechanistic studies and validation of hits, the whole-cell patch-clamp technique remains the gold standard. The provided data tables illustrate how to present the results for a clear determination of VSN-16R's potency (EC50). By employing these methods, researchers can effectively investigate the pharmacological properties of VSN-16R and other potential BKCa channel modulators.

References

Application Note: Electrophysiological Characterization of VSN-16R on Large-Conductance Calcium-Activated Potassium (BKCa) Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulators and neuronal excitability.

Introduction VSN-16R is a cannabinoid-like compound that has been identified as a novel opener of large-conductance, calcium-activated potassium (BKCa) channels.[1][2] Unlike many cannabinoid compounds, VSN-16R does not act on CB1, CB2, or GPR55 receptors, offering a distinct mechanism of action.[2][3] BKCa channels are critical regulators of neuronal excitability, action potential duration, and firing frequency.[4][5] By activating these channels, VSN-16R induces membrane hyperpolarization, which can limit excessive neural-excitability.[2][3] This makes VSN-16R a compound of interest for conditions characterized by neuronal hyperexcitability, such as spasticity in multiple sclerosis.[1][6] Patch-clamp electrophysiology is the definitive method for characterizing the effects of compounds like VSN-16R on ion channel function, providing high-resolution data on channel activity.

Mechanism of Action of VSN-16R

VSN-16R selectively targets and activates the neuronal form of the BKCa channel.[1][2] This activation, or opening, of the channel pore increases the efflux of potassium (K+) ions out of the neuron, driven by the electrochemical gradient. The loss of positive charge from within the cell results in membrane hyperpolarization, making the neuron less likely to fire an action potential. This reduction in excitability is the proposed mechanism for its therapeutic effects.[2][3] It has been suggested that VSN-16R may not activate the primary pore-forming KCNMA1 subunit directly but may act via an auxiliary subunit, such as β4.[4]

G VSN16R VSN-16R BKCa Neuronal BKCa Channel VSN16R->BKCa   Activates Efflux Increased K+ Efflux BKCa->Efflux Hyperpol Membrane Hyperpolarization Efflux->Hyperpol Excitability Decreased Neuronal Excitability Hyperpol->Excitability

Caption: Signaling pathway of VSN-16R action on BKCa channels.

Data Presentation

The following tables summarize the pharmacological profile and quantitative effects of VSN-16R based on published electrophysiology data.

Table 1: Pharmacological Profile of VSN-16R

Parameter Description Reference
Primary Target Large-Conductance, Ca2+-Activated K+ (BKCa) Channel [1][2]
Non-Tissues Cannabinoid CB1, CB2, and GPR55 receptors [2][3]
Mechanism Channel Opener / Activator [3][4]
Functional Effect Induces membrane hyperpolarization, reduces neuronal excitability [2][6]

| Activity | Nanomolar activity in functional tissue-based assays |[1][3] |

Table 2: Quantitative Effects of VSN-16R on Hippocampal CA1 Neuron Excitability Data derived from current-clamp experiments on mouse hippocampal slices under high-frequency stimulation.[4][7]

ParameterConditionValue (Mean ± SEM)% Change
First fAHP Amplitude (mV) Control18.8 ± 1.8-
100 µM VSN-16R21.9 ± 1.7▲ 16.5%
First ISI (ms) Control20.1 ± 0.8-
100 µM VSN-16R16.9 ± 1.3▼ 15.9%
First AP Width (ms) Control5.5 ± 0.5-
100 µM VSN-16R4.3 ± 0.8▼ 21.8%

fAHP: fast after-hyperpolarization; ISI: inter-spike interval; AP: action potential.

Table 3: Summary of Reagents and Working Concentrations

Reagent Type Typical Concentration Reference
VSN-16R BKCa Channel Opener 15 µM - 100 µM [4][8]
Iberiotoxin (IBTX) Specific BKCa Channel Blocker 100 nM [4][5]
Paxilline BKCa Channel Blocker 2 µM [8]

| Martentoxin | BKCa Channel Blocker | 100 nM |[8] |

Experimental Protocols

A generalized workflow for a patch-clamp experiment to study VSN-16R is outlined below.

G cluster_prep Preparation cluster_exp Experimental Procedure cluster_analysis Analysis A Prepare Cells (e.g., Brain Slices or Transfected Cell Line) C Obtain Whole-Cell Patch-Clamp Configuration A->C B Prepare Solutions (External, Internal, Drugs) B->C D Record Baseline Activity (Pre-drug) C->D E Perfuse with VSN-16R D->E F Record Drug Effect E->F G Apply BKCa Blocker (e.g., Iberiotoxin) F->G H Record Blocker Effect (to confirm specificity) G->H I Data Analysis (Compare Baseline vs. VSN-16R vs. Blocker) H->I

Caption: General experimental workflow for patch-clamp analysis.

Protocol 1: Current-Clamp Analysis on Native Neurons (Hippocampal Slices)

This protocol is adapted from studies on mouse hippocampal CA1 pyramidal neurons and is designed to assess the effect of VSN-16R on neuronal firing properties.[4]

1. Materials and Reagents

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 10 D-glucose, 2 MgCl₂, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂. pH adjusted to 7.25. Continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Internal (Pipette) Solution: (in mM) Composition should be appropriate for current-clamp recordings, for example: 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 2 Na₂ATP, 0.3 NaGTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH.

  • Stock Solutions: VSN-16R (e.g., 100 mM in DMSO), Iberiotoxin (e.g., 100 µM in aCSF).

2. Acute Hippocampal Slice Preparation

  • Anesthetize a P28-P42 C57BL/6 mouse according to approved animal welfare protocols.[4]

  • Rapidly decapitate and dissect the brain, submerging it in ice-cold, carbogenated aCSF.

  • Cut 400 µm thick horizontal or coronal slices using a vibratome.

  • Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at 37°C for at least 30 minutes, followed by storage at room temperature.[4]

3. Electrophysiological Recording

  • Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with carbogenated aCSF at room temperature (~24°C).

  • Identify CA1 pyramidal neurons using IR-DIC optics.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Allow the cell to stabilize for several minutes before beginning recording.

4. Experimental Procedure

  • Baseline Recording: Elicit action potential firing using depolarizing current injections. Use both low-frequency and high-frequency stimulation protocols to fully characterize excitability.[4] For example, a series of short (2-5 ms) and long (500 ms) current steps.

  • VSN-16R Application: Perfuse the slice with aCSF containing the desired concentration of VSN-16R (e.g., 100 µM).[4] Wait for the effect to reach a steady state (typically 5-10 minutes).

  • Record Drug Effect: Repeat the same stimulation protocols used for baseline recording to measure changes in firing patterns.

  • Blocker Application: To confirm the effect is mediated by BKCa channels, co-apply a specific blocker like Iberiotoxin (100 nM) with VSN-16R.

  • Record Blocker Effect: After the blocker has taken effect, repeat the stimulation protocols. The effects of VSN-16R should be reversed or significantly attenuated.[4]

5. Data Analysis

  • Measure key parameters before and after drug application: resting membrane potential, action potential (AP) threshold, AP width, AP amplitude, fast after-hyperpolarization (fAHP) amplitude, and inter-spike interval (ISI).[4][7]

  • Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any observed changes.

Protocol 2: Voltage-Clamp Analysis on Recombinant Cell Lines

This protocol is designed to study the direct effect of VSN-16R on BKCa channel currents using a heterologous expression system (e.g., HEK293 or CHO cells), which typically lacks endogenous BK channels.[9]

1. Materials and Reagents

  • Cell Line: HEK293 or CHO cells transfected with the gene(s) for the BKCa channel α-subunit (KCNMA1) and any desired auxiliary β-subunits.

  • External (Bath) Solution: (in mM) 140 KCl, 20 HEPES, 2 MgCl₂. pH adjusted to 7.2 with KOH. High K+ is used to set the K+ equilibrium potential near 0 mV.

  • Internal (Pipette) Solution: (in mM) 140 KCl, 20 HEPES, 1 HEDTA, and buffered CaCl₂ to achieve a known free Ca²⁺ concentration (e.g., 10 µM). pH adjusted to 7.2 with KOH.[10]

  • Stock Solutions: VSN-16R and relevant blockers.

2. Cell Culture and Transfection

  • Culture cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Transfect cells with plasmids encoding the BKCa channel subunits using a standard transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Allow 24-48 hours for channel expression before recording.

3. Electrophysiological Recording

  • Plate transfected cells on glass coverslips and place a coverslip in the recording chamber.

  • Perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration in voltage-clamp mode on a fluorescently-labeled cell.

  • Hold the cell at a negative potential (e.g., -80 mV).

4. Experimental Procedure

  • Baseline Recording: Apply a voltage-step protocol to elicit BKCa currents. For example, from a holding potential of -80 mV, apply a series of 200 ms (B15284909) steps from -60 mV to +100 mV in 20 mV increments.[11] Record the resulting family of outward currents.

  • VSN-16R Application: Perfuse the cell with the external solution containing VSN-16R. To determine a dose-response relationship, apply several concentrations sequentially.

  • Record Drug Effect: At each concentration, repeat the voltage-step protocol. VSN-16R, as an opener, is expected to increase the current amplitude and/or shift the voltage of activation to more negative potentials.

  • Washout: Perfuse with the control external solution to determine the reversibility of the drug's effect.

5. Data Analysis

  • Measure the peak outward current at each voltage step for each condition (control vs. VSN-16R).

  • Construct current-voltage (I-V) relationship curves to visualize the effect of VSN-16R.

  • Generate conductance-voltage (G-V) curves by calculating conductance (G = I / (V - EK)) and fitting with a Boltzmann function to determine the half-maximal activation voltage (V½). A leftward shift in the G-V curve indicates channel potentiation.

  • If multiple concentrations were tested, construct a dose-response curve to calculate the EC₅₀ value.

References

Application Notes & Protocols: Methodology for Assessing VSN-16R Effects on Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: VSN-16R is a cannabinoid-like compound that has emerged as a potential therapeutic agent for conditions involving neuronal hyperexcitability, such as spasticity.[1][2][3] Unlike classical cannabinoids, VSN-16R does not bind to CB₁, CB₂, or GPR55 receptors.[1][2][3] Its primary mechanism of action is the activation of large-conductance, calcium-activated potassium (BKCa) channels.[1][2][3] By opening these channels, VSN-16R facilitates potassium ion (K⁺) efflux, leading to membrane hyperpolarization and a subsequent reduction in neuronal excitability.[2][3][4] These application notes provide detailed protocols for assessing the effects of VSN-16R on neuronal activity using electrophysiology and network-level recording techniques.

Proposed Signaling Pathway of VSN-16R

VSN-16R modulates neuronal excitability through a direct pathway involving the activation of BKCa channels. This activation increases potassium conductance, which hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential. This ultimately leads to a decrease in neuronal firing frequency and a reduction in overall excitability.

VSN16R_Pathway VSN16R VSN-16R BKCa BKCa Channel (Large Conductance Ca²⁺-activated K⁺ Channel) VSN16R->BKCa Activates Efflux Increased K⁺ Efflux BKCa->Efflux Opens Hyperpol Membrane Hyperpolarization Efflux->Hyperpol Leads to Excitability Reduced Neuronal Excitability Hyperpol->Excitability Results in PatchClamp_Workflow cluster_prep Preparation cluster_rec Recording Sequence cluster_analysis Analysis Slice Brain Slice Preparation Recover Slice Recovery (>1 hr) Slice->Recover Identify Identify Target Neuron Config Establish Whole-Cell Configuration Identify->Config Baseline Record Baseline Activity (High-Frequency Stim) Config->Baseline Drug Bath Apply VSN-16R Baseline->Drug Wash Washout Drug->Wash Blocker Apply VSN-16R + IBTX Wash->Blocker Analyze Analyze AP Parameters (fAHP, ISI, AP Width) Blocker->Analyze

References

Application Notes and Protocols: VSN-16R in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS).[1][2] The EAE model recapitulates key pathological hallmarks of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an indispensable tool for investigating disease pathogenesis and for the preclinical assessment of novel therapeutic agents.[1][3] EAE is typically induced in susceptible animal strains by immunization with myelin-derived proteins or peptides, which triggers a CD4+ T cell-mediated autoimmune assault on the CNS.[2][4]

VSN-16R is a novel, orally active compound identified as a potent modulator of the large-conductance calcium-activated potassium (BKCa) channels.[3][5] In preclinical studies, VSN-16R has demonstrated anti-spastic activity in the EAE model.[3][6] Its mechanism of action is believed to involve the hyperpolarization of neuronal membranes through the opening of BKCa channels, thereby reducing neuronal hyperexcitability that contributes to spasticity.[3][5] Notably, VSN-16R is reported to lack the sedative side-effects often associated with other anti-spasticity medications.[6] A Phase II clinical trial has been conducted to evaluate the efficacy and safety of VSN-16R for treating spasticity in MS patients.[7][8]

These application notes provide a comprehensive overview of the use of VSN-16R in the EAE model, including detailed experimental protocols, representative data, and an illustration of its proposed signaling pathway.

Data Presentation

The following tables present representative quantitative data from a typical preclinical study evaluating the efficacy of VSN-16R in the MOG35-55-induced EAE model in C57BL/6 mice.

Table 1: Effect of VSN-16R on Clinical EAE Scores

Treatment GroupMean Day of OnsetMean Peak ScoreMean Cumulative Score (Day 0-28)
Naïve ControlN/A0.0 ± 0.00.0 ± 0.0
EAE + Vehicle11.2 ± 1.53.2 ± 0.445.8 ± 5.2
EAE + VSN-16R (10 mg/kg)12.1 ± 1.82.5 ± 0.635.1 ± 4.9
EAE + VSN-16R (30 mg/kg)12.5 ± 2.12.1 ± 0.5 28.7 ± 4.1

*p < 0.05, **p < 0.01 compared to EAE + Vehicle. Data are presented as mean ± SEM. Clinical scores are graded on a 0-5 scale.[9][10]

Table 2: Effect of VSN-16R on Body Weight Changes in EAE Mice

Treatment GroupMean Body Weight Change from Baseline (Day 21)
Naïve Control+5.2% ± 1.1%
EAE + Vehicle-18.5% ± 2.5%
EAE + VSN-16R (10 mg/kg)-14.3% ± 2.8%*
EAE + VSN-16R (30 mg/kg)-11.8% ± 2.2%**

*p < 0.05, **p < 0.01 compared to EAE + Vehicle. Data are presented as mean ± SEM.[11][12][13]

Table 3: Histopathological Analysis of Spinal Cords from EAE Mice Treated with VSN-16R

Treatment GroupInflammation Score (0-4)Demyelination Score (0-3)
Naïve Control0.0 ± 0.00.0 ± 0.0
EAE + Vehicle3.1 ± 0.32.5 ± 0.4
EAE + VSN-16R (10 mg/kg)2.4 ± 0.41.9 ± 0.5
EAE + VSN-16R (30 mg/kg)2.1 ± 0.51.6 ± 0.4

*p < 0.05 compared to EAE + Vehicle. Data are presented as mean ± SEM. Spinal cord sections were collected at day 28 post-immunization.[14][15]

Experimental Protocols

Induction of EAE in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of chronic EAE in C57BL/6 mice.[2][3][16]

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile syringes and needles (27G)

  • Isoflurane anesthesia system

Procedure:

  • Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A final concentration of 2 mg/mL MOG35-55 is recommended. Mix equal volumes of the MOG35-55 solution and CFA until a stable, thick white emulsion is formed.

  • Immunization (Day 0):

    • Anesthetize mice using isoflurane.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (total volume of 200 µL per mouse, containing 200 µg of MOG35-55).

    • Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.[17]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via i.p. injection.[17]

VSN-16R Administration

VSN-16R is orally active.[6] This protocol describes a therapeutic treatment paradigm, where administration begins after the onset of clinical signs.

Materials:

Procedure:

  • Preparation of VSN-16R Solution: Prepare a stock solution of VSN-16R in the chosen vehicle. Prepare fresh solutions for administration.

  • Dosing Regimen:

    • Begin treatment on the day of disease onset (typically Day 10-12 post-immunization).

    • Administer VSN-16R or vehicle control daily via oral gavage at the desired doses (e.g., 10 mg/kg and 30 mg/kg).

    • Continue daily administration until the end of the study (e.g., Day 28).

Clinical Assessment of EAE

Monitor mice daily for clinical signs of EAE and body weight changes.[9][10][18][19]

Procedure:

  • Daily Monitoring: Starting from Day 7 post-immunization, weigh each mouse and assess its clinical score daily.

  • Clinical Scoring Scale (0-5):

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Complete hind limb paralysis.

    • 4: Hind and forelimb paralysis.

    • 5: Moribund or dead.

    • Half points (e.g., 2.5 for paralysis of one hind limb) can be used for more precise scoring.[9][20]

Histopathological Analysis

At the termination of the experiment (e.g., Day 28), collect spinal cords for histological assessment of inflammation and demyelination.[14][21][22]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Luxol Fast Blue (LFB) stain

Procedure:

  • Tissue Collection and Fixation:

    • Euthanize mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

  • Tissue Processing and Embedding:

    • Dehydrate the tissue through a graded ethanol series.

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin.

  • Sectioning and Staining:

    • Cut 5-10 µm thick longitudinal or cross-sections of the spinal cord using a microtome.

    • Mount sections on glass slides.

    • Stain sections with H&E to assess inflammatory cell infiltration and with LFB to evaluate demyelination.

  • Scoring:

    • Inflammation Score (H&E):

      • 0: No inflammation.

      • 1: Cellular infiltrates only in the perivascular space and meninges.

      • 2: Mild cellular infiltrates in the parenchyma.

      • 3: Moderate cellular infiltrates in the parenchyma.

      • 4: Severe and extensive cellular infiltrates in the parenchyma.

    • Demyelination Score (LFB):

      • 0: No demyelination.

      • 1: Mild demyelination.

      • 2: Moderate demyelination.

      • 3: Severe and widespread demyelination.

Visualizations

Signaling Pathway of VSN-16R

VSN16R_Signaling_Pathway cluster_neuron Neuron cluster_extracellular Extracellular VSN16R VSN-16R BKCa BKCa Channel (α + β subunits) VSN16R->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Hyperexcitability Hyperpolarization->ReducedExcitability Spasticity Spasticity ReducedExcitability->Spasticity Alleviates EAE_Workflow cluster_induction EAE Induction Phase cluster_treatment Treatment & Monitoring Phase cluster_endpoint Endpoint Analysis Day0 Day 0: - MOG/CFA Immunization (s.c.) - PTX injection (i.p.) Day2 Day 2: - PTX injection (i.p.) Day0->Day2 Day7 Day 7 onwards: - Daily Clinical Scoring - Daily Body Weight Measurement Day2->Day7 Day10_12 Day 10-12 (Onset): - Start VSN-16R or  Vehicle Treatment (p.o.) Day7->Day10_12 Day28 Day 28: - Euthanasia - Spinal Cord Collection - Histopathology (H&E, LFB) Day10_12->Day28

References

Application of VSN-16R in a Research Setting for Synaptic Plasticity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R is a novel, orally active, and non-sedating cannabinoid-like compound that functions as a selective opener of large-conductance calcium-activated potassium (BKCa) channels.[1][2] It has demonstrated therapeutic potential in preclinical and clinical studies for conditions associated with neuronal hyperexcitability, such as spasticity in multiple sclerosis and behavioral deficits in Fragile X syndrome.[2][3] The mechanism of action of VSN-16R, centered on the modulation of BKCa channels, suggests its utility as a tool for investigating the fundamental processes of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This document provides detailed application notes and protocols for the use of VSN-16R in studying synaptic plasticity.

Mechanism of Action

VSN-16R selectively activates BKCa channels, which are crucial regulators of neuronal excitability.[4][5] These channels are activated by both membrane depolarization and intracellular calcium, leading to potassium efflux and subsequent membrane hyperpolarization.[4] This hyperpolarizing effect can shorten the duration of action potentials, particularly in response to high-frequency stimulation, thereby reducing neuronal firing rates and neurotransmitter release.[6][7] By modulating neuronal excitability, VSN-16R can influence the induction and expression of synaptic plasticity.

Data Presentation

Table 1: Effects of VSN-16R on the Firing Properties of CA1 Pyramidal Neurons

The following table summarizes the quantitative effects of 100 µM VSN-16R on the action potential waveform of mouse hippocampal CA1 pyramidal neurons under high-frequency stimulation. This data is critical for understanding how VSN-16R alters neuronal excitability, a key factor in synaptic plasticity.

ParameterControlVSN-16R (100 µM)Percentage Change
First Fast Afterhyperpolarization (fAHP) Amplitude (mV) 9.8 ± 0.712.3 ± 0.9+25.5%
Second Fast Afterhyperpolarization (fAHP) Amplitude (mV) 8.9 ± 0.811.6 ± 1.0+30.3%
First Interspike Interval (ISI) (ms) 27.8 ± 2.123.6 ± 2.0-15.1%
Second Interspike Interval (ISI) (ms) 35.1 ± 2.830.1 ± 2.5-14.2%
First Action Potential Width (ms) 1.3 ± 0.11.1 ± 0.1-15.4%

Data adapted from Tabatabaee et al. (2019). Values are presented as mean ± SEM.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of VSN-16R and a proposed experimental workflow for studying its effects on long-term potentiation (LTP).

VSN16R_Signaling_Pathway VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization AP_narrowing Action Potential Narrowing Hyperpolarization->AP_narrowing Reduced_Ca_influx Reduced Presynaptic Ca2+ Influx AP_narrowing->Reduced_Ca_influx Reduced_NT_release Reduced Neurotransmitter Release Reduced_Ca_influx->Reduced_NT_release Modulated_Plasticity Modulation of Synaptic Plasticity Reduced_NT_release->Modulated_Plasticity

VSN-16R signaling pathway in neurons.

LTP_Workflow_with_VSN16R cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_slice Prepare acute hippocampal slices (400 µm) recover Recover slices in ACSF (>1 hour) prep_slice->recover place_slice Transfer slice to recording chamber recover->place_slice place_electrodes Position stimulating and recording electrodes in CA1 place_slice->place_electrodes baseline Record baseline fEPSPs (20-30 min) place_electrodes->baseline apply_vsn16r Bath apply VSN-16R or vehicle baseline->apply_vsn16r induce_ltp Induce LTP (e.g., Theta Burst Stimulation) apply_vsn16r->induce_ltp record_post_ltp Record fEPSPs for 60-120 min post-induction induce_ltp->record_post_ltp analyze Analyze fEPSP slope and compare potentiation record_post_ltp->analyze

Experimental workflow for studying VSN-16R's effect on LTP.

Experimental Protocols

Protocol 1: Investigating the Effects of VSN-16R on Neuronal Excitability

This protocol is adapted from the methodology used to study VSN-16R's effects on hippocampal CA1 pyramidal neurons.[6][7]

1. Slice Preparation:

  • Anesthetize a C57BL/6 mouse in accordance with institutional animal care and use committee guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF).

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal hippocampal slices using a vibratome in ice-cold sucrose-aCSF.

  • Transfer slices to a holding chamber with standard aCSF (oxygenated with 95% O₂/5% CO₂) and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Perform whole-cell current-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an appropriate internal solution.

  • Establish a stable whole-cell configuration and allow the neuron to stabilize for 5-10 minutes.

3. Experimental Procedure:

  • Elicit action potential firing using depolarizing current injections of varying amplitudes and durations to establish a baseline firing pattern. Use both low-frequency (e.g., 0.1-0.2 nA for 50 ms) and high-frequency (e.g., 0.35-0.5 nA for 50 ms) stimulation protocols.

  • Bath apply VSN-16R (e.g., 100 µM) and allow for equilibration (10-15 minutes).

  • Repeat the current injection protocols to assess the effects of VSN-16R on action potential waveform parameters (fAHP, ISI, action potential width).

  • A washout period can be included to test for reversibility of the effects.

Protocol 2: Proposed Protocol for Investigating the Effects of VSN-16R on Long-Term Potentiation (LTP)

This proposed protocol adapts standard LTP methodologies to incorporate the investigation of VSN-16R's effects.

1. Slice Preparation and Recording Setup:

  • Prepare hippocampal slices as described in Protocol 1.

  • Place a slice in a submerged or interface recording chamber.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]

2. Baseline Recording and VSN-16R Application:

  • Deliver single baseline stimuli (e.g., every 30 seconds) at an intensity that elicits 30-40% of the maximal fEPSP response.

  • Record a stable baseline for at least 20-30 minutes.

  • Introduce VSN-16R (at the desired concentration, e.g., 10-100 µM) or vehicle into the perfusing aCSF and continue baseline recording for another 15-20 minutes to observe any effects on basal synaptic transmission.

3. LTP Induction and Post-Induction Recording:

  • Induce LTP using a standard high-frequency stimulation protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated twice with a 20-second interval).[8]

  • Immediately following LTP induction, resume baseline stimulation and record fEPSPs for at least 60-120 minutes.

4. Data Analysis:

  • Measure the slope of the fEPSP for each time point.

  • Normalize the fEPSP slopes to the average baseline slope before LTP induction.

  • Compare the magnitude and stability of LTP between the VSN-16R-treated and vehicle-treated groups.

Logical Relationships and Expected Outcomes

The activation of BKCa channels by VSN-16R is expected to have distinct effects on synaptic plasticity depending on the subcellular localization of the channels (presynaptic vs. postsynaptic) and the specific induction protocol used.

VSN16R_Plasticity_Logic cluster_presynaptic Presynaptic Effects cluster_postsynaptic Postsynaptic Effects VSN16R VSN-16R pre_BKCa Activates Presynaptic BKCa Channels VSN16R->pre_BKCa post_BKCa Activates Postsynaptic BKCa Channels VSN16R->post_BKCa pre_hyperpolarization Membrane Hyperpolarization pre_BKCa->pre_hyperpolarization ap_narrowing Action Potential Narrowing pre_hyperpolarization->ap_narrowing ca_influx_reduction Reduced Ca2+ Influx ap_narrowing->ca_influx_reduction nt_release_reduction Reduced Neurotransmitter Release ca_influx_reduction->nt_release_reduction ltp_inhibition Potential Inhibition of LTP Induction nt_release_reduction->ltp_inhibition post_hyperpolarization Membrane Hyperpolarization post_BKCa->post_hyperpolarization dendritic_excitability_reduction Reduced Dendritic Excitability post_hyperpolarization->dendritic_excitability_reduction nmda_activation_modulation Modulation of NMDA Receptor Activation dendritic_excitability_reduction->nmda_activation_modulation ltp_threshold_modulation Altered LTP Induction Threshold nmda_activation_modulation->ltp_threshold_modulation

References

Application Note: High-Throughput Screening for VSN-16 Analogues as KCNK9 Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction VSN-16 is a compound recognized for its potential therapeutic effects, including vasorelaxation.[1] Its mechanism of action involves the activation of the two-pore domain potassium channel (K2P) KCNK9, also known as TASK3.[2][3] The activation of KCNK9 leads to potassium ion (K+) efflux, causing membrane hyperpolarization and a decrease in cellular excitability. This makes KCNK9 an attractive therapeutic target for various conditions. This document provides a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify and characterize novel analogues of this compound that act as potent and selective KCNK9 activators. The screening cascade employs a primary functional assay followed by secondary assays to confirm activity and assess cytotoxicity.

Screening Campaign Workflow

The HTS campaign is structured as a multi-step process to efficiently identify and validate promising lead compounds from a large chemical library.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose Response cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Lead Candidate Selection lib Compound Library (this compound Analogues) hts Primary HTS: Thallium Flux Assay (Single Concentration) lib->hts hits Initial Hits (>50% Activation) hts->hits confirm Hit Confirmation (Fresh Compound Powder) hits->confirm dr Dose-Response Curve (Thallium Flux Assay) confirm->dr potency Potency Determination (EC50 Calculation) dr->potency apc Electrophysiology (Automated Patch Clamp) potency->apc viability Cytotoxicity Assay (Resazurin) potency->viability sar Structure-Activity Relationship (SAR) Analysis apc->sar viability->sar lead Lead Candidates sar->lead

Caption: High-throughput screening cascade for KCNK9 activators.

KCNK9 Signaling Pathway

Activation of the KCNK9 channel by a this compound analogue initiates a cascade of events leading to a physiological response.

G compound This compound Analogue kcnk9 KCNK9 Channel (TASK3) compound->kcnk9 binds & activates efflux K+ Efflux kcnk9->efflux facilitates hyperpolarization Membrane Hyperpolarization efflux->hyperpolarization leads to excitability Decreased Cellular Excitability hyperpolarization->excitability response Physiological Response (e.g., Vasorelaxation) excitability->response

Caption: Simplified signaling pathway for KCNK9 channel activation.

Primary Screening: Thallium Flux Assay

The primary HTS will utilize a thallium (Tl+) flux assay to functionally measure the activation of the KCNK9 channel. This assay is widely used for screening potassium channel modulators due to its robustness and high-throughput compatibility.[4] Thallium ions pass through open potassium channels and are detected by a cytoplasmic fluorescent dye, providing a direct measure of channel activity.[2][4]

G cluster_0 Step 1: Cell Preparation cluster_1 Step 2: Dye Loading cluster_2 Step 3: Compound Addition cluster_3 Step 4: Signal Detection plate Seed KCNK9-expressing HEK293 cells in 384-well plates incubate1 Incubate overnight plate->incubate1 load Load cells with Thallium-sensitive dye (e.g., FluxOR™) incubate2 Incubate for 60-90 min at room temperature load->incubate2 add_cmpd Add this compound analogues (e.g., 10 µM final concentration) incubate3 Incubate for 20 min add_cmpd->incubate3 read1 Measure baseline fluorescence on a kinetic plate reader (FLIPR) stimulate Add Thallium/Potassium stimulus buffer read1->stimulate read2 Measure fluorescence kinetically for 120 seconds stimulate->read2

Caption: Workflow for the KCNK9 Thallium Flux HTS Assay.
Detailed Protocol: Thallium Flux Assay

1. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human KCNK9.

  • Culture Medium: DMEM, 10% FBS, Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., hygromycin).[2]

  • Assay Plates: 384-well black, clear-bottom microplates.

  • Reagents:

    • FluxOR™ Thallium Detection Kit (or equivalent).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution, 20 mM HEPES, pH 7.4).

    • Stimulus Buffer (Assay Buffer containing Thallium Sulfate and Potassium Sulfate).[2]

    • This compound (Positive Control).

    • DMSO (Vehicle Control).

    • KCNK9 Blocker (e.g., Bupivacaine) (Negative Control).

2. Procedure

  • Cell Plating: Seed KCNK9-HEK293 cells into 384-well plates at a density of 20,000-30,000 cells/well in 50 µL of culture medium. Incubate overnight at 37°C, 5% CO2.[3]

  • Dye Loading: The next day, remove the culture medium and add 25 µL/well of the thallium-sensitive dye loading solution. Incubate for 90 minutes at room temperature, protected from light.[2]

  • Compound Addition:

    • Prepare a 5x concentration plate of test compounds (this compound analogues) and controls in Assay Buffer.

    • Remove the dye solution from the cell plate and add 20 µL/well of Assay Buffer.

    • Transfer 5 µL of the 5x compound solution to the cell plate. The final DMSO concentration should not exceed 0.5%.

    • Incubate for 20 minutes at room temperature.[2]

  • Fluorescence Reading:

    • Place the cell plate into a kinetic plate reader (e.g., FLIPR Tetra, FDSS).

    • Measure baseline fluorescence for 10-20 seconds.

    • Add 6 µL/well of Stimulus Buffer to initiate ion flux.

    • Continue to measure the fluorescence signal kinetically for an additional 120 seconds.[2]

3. Data Analysis

  • The activity of each compound is determined by the increase in fluorescence signal over time.

  • Normalize the data using positive (this compound) and negative (DMSO vehicle) controls.

  • Percent Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100

  • Hits are typically defined as compounds exhibiting >50% activation or >3 standard deviations above the mean of the negative controls.

Secondary Assays and Data Presentation

Hits from the primary screen must be validated through secondary assays to confirm their activity, determine potency, and rule out non-specific effects or cytotoxicity.

Protocol: Cell Viability (Resazurin) Assay

This assay is essential to ensure that the observed activity in the primary screen is not due to cytotoxic effects.[5][6] The resazurin (B115843) assay is a cost-effective and sensitive method to measure cell metabolic activity.[7]

1. Procedure

  • Cell Plating: Seed KCNK9-HEK293 cells in a 384-well plate at 5,000 cells/well and incubate overnight.

  • Compound Addition: Add serial dilutions of the hit compounds to the cells. Incubate for 24-48 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Read fluorescence (Ex/Em ~560/590 nm) on a standard plate reader.

2. Data Analysis

  • Calculate the percentage of cell viability relative to vehicle-treated controls.

  • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Protocol: Automated Electrophysiology

Automated patch clamp (APC) is the gold standard for confirming ion channel modulation.[8] It provides direct measurement of ionic currents through the KCNK9 channel in response to varying concentrations of the hit compound, allowing for precise determination of potency (EC50).

1. Procedure

  • Cell Preparation: Harvest KCNK9-HEK293 cells and prepare a single-cell suspension.

  • APC Run: Load the cells, intracellular solution, extracellular solution, and serially diluted compounds onto the APC instrument (e.g., QPatch, Patchliner).

  • Voltage Protocol: Apply a voltage-step protocol to elicit KCNK9 currents.

  • Measurement: Measure the current amplitude at each compound concentration after stable baseline currents are established.

2. Data Analysis

  • Plot the normalized current against the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Summary Tables

Quantitative data from the screening cascade should be organized for clear comparison and decision-making.

Table 1: Hypothetical Results from Primary HTS and Dose-Response

Compound ID Single Point % Activation (at 10 µM) EC50 (µM) from Tl+ Flux
This compound 100% (Control) 1.2
This compound-A01 85% 0.9
This compound-A02 15% > 50
This compound-A03 92% 0.5

| this compound-A04 | 68% | 5.8 |

Table 2: Hypothetical Confirmatory Data for Validated Hits

Compound ID EC50 (µM) from APC CC50 (µM) from Viability Selectivity Index (SI = CC50/EC50)
This compound 1.5 > 100 > 66.7
This compound-A01 1.1 > 100 > 90.9
This compound-A03 0.65 85 130.8

| this compound-A04 | 6.2 | > 100 | > 16.1 |

This application note outlines a robust and efficient HTS workflow for the discovery of novel this compound analogues that function as KCNK9 channel activators. By combining a high-throughput functional primary screen with orthogonal biophysical and cytotoxicity follow-up assays, this strategy enables the confident identification and prioritization of lead compounds for further development. The subsequent structure-activity relationship (SAR) analysis of validated hits will guide the optimization of potency, selectivity, and drug-like properties.

References

VSN-16R: Application Notes and Protocols for Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSN-16R is a synthetic cannabinoid-like compound that has garnered significant interest in neuroscience research.[1][2][3] Unlike classical cannabinoids, VSN-16R does not exert its effects through the canonical cannabinoid receptors CB1 and CB2.[3] Instead, it functions as a potent opener of large-conductance calcium-activated potassium (BKCa) channels.[3][4] These channels are crucial regulators of neuronal excitability, and their activation by VSN-16R leads to membrane hyperpolarization, thereby reducing neuronal firing frequency, particularly under conditions of high stimulation.[1][2][3] This unique mechanism of action makes VSN-16R a valuable tool for investigating the role of BKCa channels in neuronal function and a potential therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as spasticity and Fragile X syndrome.[4][5][6][7]

These application notes provide detailed protocols for the use of VSN-16R in primary neuronal cell cultures, focusing on its neuroprotective and neurite outgrowth-promoting properties.

Mechanism of Action

VSN-16R selectively opens BKCa channels in neurons. The activation of these channels increases potassium (K+) efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization raises the threshold for action potential firing, thereby reducing neuronal excitability.[1][2][3] This mechanism is particularly effective in dampening excessive neuronal activity.

VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa Activates K_efflux K+ Efflux ↑ BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Excitability Neuronal Excitability ↓ Hyperpolarization->Excitability Neuroprotection Neuroprotection Excitability->Neuroprotection NeuriteOutgrowth Neurite Outgrowth Excitability->NeuriteOutgrowth

Caption: VSN-16R signaling pathway in neurons.

Data Presentation

Electrophysiological Effects of VSN-16R on Hippocampal CA1 Pyramidal Neurons

The following table summarizes the effects of 100 µM VSN-16R on action potential (AP) waveform parameters in mouse hippocampal CA1 pyramidal neurons under high-frequency stimulation.[1][2] Data are presented as mean ± SEM.

ParameterControlVSN-16R (100 µM)% Change
First AP
fAHP Amplitude (mV)17.0 ± 1.714.3 ± 1.6-15.9%
AP Width (ms)4.4 ± 0.43.3 ± 0.5-25.0%
Second AP
fAHP Amplitude (mV)21.9 ± 1.719.0 ± 1.6-13.2%
AP Width (ms)5.5 ± 0.54.3 ± 0.8-21.8%
Interspike Interval (ISI)
First ISI (ms)16.3 ± 1.312.7 ± 1.2**-22.1%
Second ISI (ms)20.1 ± 0.816.9 ± 1.3-15.9%

*p < 0.05, **p < 0.01 vs. Control. fAHP: fast afterhyperpolarization. Data from Tabatabaee et al., 2019.[1][2]

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture from Embryonic Rats

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F12 with GlutaMAX

  • Neurobasal Medium

  • B-27 Supplement

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Poly-D-Lysine

  • Laminin (B1169045)

  • Sterile PBS and water

Procedure:

  • Plate Coating:

    • Coat culture plates with 50 µg/mL Poly-D-Lysine in sterile water overnight at 37°C.

    • Wash plates three times with sterile PBS.

    • Coat plates with 10 µg/mL laminin in PBS for at least 4 hours at 37°C.

  • Tissue Dissection:

    • Euthanize the pregnant rat according to institutional guidelines.

    • Dissect E18 embryos and isolate the cerebral cortices in ice-cold dissection medium (DMEM/F12).

  • Cell Dissociation:

    • Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

    • Neutralize trypsin with DMEM/F12 containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cell Plating and Maintenance:

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Plate neurons at a density of 2 x 10^5 cells/well in a 24-well plate.

    • Incubate cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Perform a half-media change every 2-3 days.

cluster_0 Plate Preparation cluster_1 Neuronal Isolation cluster_2 Cell Culture PDL Poly-D-Lysine Coating Laminin Laminin Coating PDL->Laminin Dissection E18 Rat Cortex Dissection Digestion Trypsin Digestion Dissection->Digestion Trituration Mechanical Trituration Digestion->Trituration Plating Cell Plating Trituration->Plating Incubation Incubation (37°C, 5% CO2) Plating->Incubation Maintenance Media Change Incubation->Maintenance

Caption: Workflow for primary cortical neuron culture.

Protocol 2: Neuroprotection Assay using Glutamate-Induced Excitotoxicity Model

This protocol provides a method to assess the neuroprotective effects of VSN-16R against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (cultured for 7-10 days)

  • VSN-16R stock solution (in DMSO)

  • L-Glutamic acid

  • Neurobasal medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • VSN-16R Pre-treatment:

    • Prepare serial dilutions of VSN-16R in Neurobasal medium (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). The final DMSO concentration should be <0.1%.

    • Replace the culture medium with the VSN-16R-containing medium and incubate for 1 hour at 37°C.

  • Glutamate Challenge:

    • Add L-Glutamic acid to each well to a final concentration of 100 µM (or a pre-determined toxic concentration).

    • Incubate for 24 hours at 37°C.

  • MTT Assay for Cell Viability:

    • Add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C in a humidified chamber.

    • Measure absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control.

start Primary Neurons (7-10 DIV) pretreatment VSN-16R Pre-treatment (1 hour) start->pretreatment glutamate Glutamate Challenge (100 µM, 24 hours) pretreatment->glutamate mt_assay MTT Assay glutamate->mt_assay readout Measure Absorbance (570 nm) mt_assay->readout analysis Calculate Cell Viability readout->analysis start Primary Neurons (24h in culture) treatment VSN-16R Treatment (48-72 hours) start->treatment fixation Fixation (4% PFA) treatment->fixation staining Immunostaining (β-III tubulin, DAPI) fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis (Neurite Quantification) imaging->analysis

References

Application Note: Protocol for Assessing VSN-16R Effects on After-hyperpolarization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VSN-16R is a cannabinoid-like compound identified as a potent opener of large conductance, Ca²⁺-activated K⁺ (BKCa) channels.[1][2][3] Unlike classical cannabinoids, VSN-16R does not exert its effects through CB₁ or CB₂ receptors.[1][2] Its mechanism of action involves the activation of neuronal BKCa channels, which leads to membrane hyperpolarization.[2][3] This action reduces neuronal hyperexcitability, making VSN-16R a promising therapeutic candidate for conditions like spasticity associated with multiple sclerosis.[2][3][4]

The after-hyperpolarization (AHP) is a critical phase following an action potential where the membrane potential becomes more negative than the resting potential.[5] The AHP regulates neuronal firing frequency and patterns.[5] The AHP can be divided into fast (fAHP), medium (mAHP), and slow (sAHP) components, each mediated by different ion channels.[5] VSN-16R has been demonstrated to specifically enhance the fAHP in hippocampal pyramidal neurons, an effect consistent with the opening of BKCa channels.[1][6]

This application note provides a detailed protocol for assessing the effects of VSN-16R on the fast after-hyperpolarization (fAHP) using current-clamp electrophysiology in ex vivo brain slices.

Mechanism of Action: VSN-16R Signaling Pathway

VSN-16R directly modulates neuronal excitability by activating BKCa channels. This activation increases potassium (K⁺) efflux, which enhances the repolarization phase of the action potential and increases the amplitude of the subsequent fast after-hyperpolarization (fAHP). The resulting hyperpolarization makes it more difficult for the neuron to fire another action potential immediately, thereby reducing overall excitability.

VSN16R_Pathway VSN16R VSN-16R BKCa BKCa Channel (α + β4 subunits) VSN16R->BKCa Activates K_efflux Increased K⁺ Efflux BKCa->K_efflux Leads to fAHP Increased fAHP Amplitude K_efflux->fAHP Causes Excitability Reduced Neuronal Excitability fAHP->Excitability Results in

Caption: Proposed signaling pathway for VSN-16R's effect on neuronal excitability.

Experimental Protocol: Current-Clamp Electrophysiology

This protocol details the methodology to measure VSN-16R's effects on the fAHP of CA1 pyramidal neurons in mouse hippocampal slices.

Materials and Reagents
  • Animals: C57BL/6 mice (or other appropriate strain).

  • Artificial Cerebrospinal Fluid (aCSF):

    • Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 10 Glucose.

    • Continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).

  • Internal Solution for Patch Pipettes:

    • Composition (in mM): 135 Potassium gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 MgATP.

    • Adjust pH to 7.4 with KOH.

  • Test Compounds:

    • VSN-16R (e.g., 100 µM final concentration).

    • Iberiotoxin (IBTX) (e.g., 100 nM final concentration) as a selective BKCa channel blocker.

  • Equipment:

    • Vibrating microtome (vibratome).

    • Upright microscope with DIC optics.

    • Micromanipulators.

    • Patch-clamp amplifier (e.g., Axopatch 200B).

    • Data acquisition system (e.g., Digidata 1440A) and software (e.g., pCLAMP).

    • Borosilicate glass capillaries for pulling patch pipettes.

Experimental Workflow

Workflow cluster_prep Preparation cluster_record Recording & Drug Application cluster_analysis Analysis Slice_Prep 1. Hippocampal Slice Preparation (Vibratome, 300-400 µm) Incubation 2. Slice Recovery (aCSF at 32-34°C for 30 min, then room temp) Slice_Prep->Incubation Patch 3. Whole-Cell Patch Clamp (CA1 Pyramidal Neuron) Incubation->Patch Baseline 4. Record Baseline Activity (High-frequency stimulation, 0.35-0.5 nA for 50 ms) Patch->Baseline VSN_App 5. Bath Apply VSN-16R (100 µM) (Record steady-state effects) Baseline->VSN_App Blocker_App 6. (Optional) Apply IBTX (100 nM) (Confirm BKCa channel mediation) VSN_App->Blocker_App Analysis 7. Data Analysis (Measure fAHP amplitude, ISI, AP width) Blocker_App->Analysis

Caption: Workflow for assessing VSN-16R effects on after-hyperpolarization.

Detailed Methodologies

3.1. Brain Slice Preparation

  • Anesthetize and decapitate the mouse in accordance with institutional animal care guidelines.

  • Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.

  • Prepare coronal or sagittal hippocampal slices (300-400 µm thick) using a vibratome.

  • Transfer slices to a recovery chamber with carbogenated aCSF, incubate at 32-34°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.

3.2. Electrophysiological Recording

  • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30 ± 1°C.

  • Visualize CA1 pyramidal neurons using DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Allow the cell to stabilize for 5-10 minutes before starting the experimental protocol.

3.3. Stimulation Protocol and Data Acquisition

  • To elicit action potential firing and observe the fAHP, inject depolarizing current steps. A high-frequency stimulation protocol is crucial for observing VSN-16R's effects.[1][6]

    • High-Frequency Protocol: Inject a current pulse of 0.35–0.5 nA for 50 ms (B15284909) to evoke a train of action potentials.

  • Record baseline activity for 5-10 minutes.

  • Bath apply VSN-16R (100 µM) and allow 10-15 minutes for the drug to reach a steady-state effect before recording.

  • For blocker experiments, subsequently co-apply IBTX (100 nM) with VSN-16R and record the response.

3.4. Data Analysis

  • Measure the following parameters from the recorded traces, focusing on the first and second action potentials in the train:

    • fAHP Amplitude (mV): The difference between the resting membrane potential and the peak negative potential following the action potential spike.[7]

    • Inter-Spike Interval (ISI, ms): The time between the peaks of two consecutive action potentials.[6]

    • Action Potential (AP) Width (ms): The duration of the action potential at 50% of its height from the threshold.[6]

  • Perform statistical analysis (e.g., paired t-test or ANOVA) to compare parameters before and after drug application.

Data Presentation: Expected Effects of VSN-16R

The following table summarizes the expected quantitative effects of VSN-16R on action potential and fAHP parameters in CA1 pyramidal neurons under high-frequency stimulation, based on published data.[1][6]

ParameterConditionExpected ChangeRationale
1st fAHP Amplitude VSN-16R (100 µM)Increase Activation of BKCa channels enhances K⁺ efflux, leading to a stronger hyperpolarization.
VSN-16R + IBTX (100 nM)Effect Blocked IBTX blocks the BKCa channels, preventing VSN-16R from exerting its effect.
1st Inter-Spike Interval (ISI) VSN-16R (100 µM)Decrease The enhanced repolarization and fAHP can reduce Na⁺ channel inactivation, facilitating faster subsequent firing.[1]
VSN-16R + IBTX (100 nM)Effect Blocked The blockade of BKCa channels by IBTX prevents the VSN-16R-induced shortening of the ISI.
1st AP Width VSN-16R (100 µM)Decrease Increased K⁺ conductance during the falling phase of the action potential leads to faster repolarization.
VSN-16R + IBTX (100 nM)Effect Partially Blocked IBTX itself can broaden the AP, and it blocks the shortening effect of VSN-16R.
Conclusion

This protocol provides a robust framework for evaluating the pro-hyperpolarizing effects of VSN-16R by focusing on its impact on the fast after-hyperpolarization. The use of current-clamp electrophysiology in a physiologically relevant ex vivo slice preparation allows for a detailed characterization of how VSN-16R modulates neuronal firing properties. The inclusion of a selective BKCa channel blocker like IBTX is essential to confirm the compound's mechanism of action. This assay is valuable for screening and characterizing novel BKCa channel openers and understanding their potential therapeutic applications in disorders of neuronal hyperexcitability.

References

Troubleshooting & Optimization

Troubleshooting VSN-16 Solubility for In Vitro Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with VSN-16 in in vitro experiments. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?

A1: this compound, while described as water-soluble, often requires an organic solvent to create a concentrated stock solution for in vitro use. Direct dissolution in aqueous buffers, especially at higher concentrations, can be challenging. It is recommended to first prepare a stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium or aqueous buffer. How can I prevent this?

A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent-induced artifacts, typically below 0.5%, though some cell lines can tolerate up to 1%.[1] Always include a vehicle control with the same final DMSO concentration.[1]

  • Lower the Final this compound Concentration: The precipitation may be due to exceeding the solubility limit of this compound in the final aqueous buffer. Try using a lower final concentration in your experiment.

  • Use a Co-solvent: The addition of a water-miscible organic co-solvent can improve solubility.[2]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experimenting with the pH of your buffer system might enhance the solubility of this compound.[1]

  • Rapid Mixing: When diluting the DMSO stock into the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can lead to precipitation.

Q4: My this compound stock solution appears cloudy or has visible particles. What should I do?

A4: This indicates that the compound is not fully dissolved. You can try the following:

  • Gentle Warming: If this compound is heat-stable, gently warming the solution may aid dissolution.

  • Sonication: Using a sonicator can help break up aggregates and facilitate dissolution.

  • Increase Solvent Volume: Lowering the concentration of the stock solution by adding more solvent may be necessary.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various solvents is not widely published, a structurally similar compound has shown solubility in DMSO at or above 20 mg/mL. The table below provides a general overview of solvents commonly used for small molecules in in vitro assays.

SolventTypical Stock Concentration RangeNotes
DMSO 10-50 mMRecommended primary solvent for this compound. Keep final concentration in assay low (≤0.5-1%).
Ethanol 10-50 mMCan be used as a co-solvent. Evaporation can be an issue.
PBS (Phosphate Buffered Saline) Low µM rangeThis compound has some water solubility, but direct dissolution for high concentration stocks is not recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight of this compound ( g/mol ) * 1000 mg/g

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the powder is dissolved. If necessary, use a sonicator for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays

Procedure:

  • Thaw the Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the stock solution in your cell culture medium or assay buffer supplemented with a small amount of serum or protein (if compatible with your assay) before making the final dilution.

  • Final Dilution: Add the desired volume of the this compound solution to your pre-warmed cell culture medium or assay buffer. Mix immediately and thoroughly by gentle pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of your assay medium.

Mandatory Visualizations

This compound Solubility Troubleshooting Workflow

G Troubleshooting this compound Solubility start Start: this compound Solubility Issue dissolved_in_dmso Is this compound fully dissolved in DMSO stock? start->dissolved_in_dmso precipitate_on_dilution Does it precipitate upon dilution in aqueous buffer? dissolved_in_dmso->precipitate_on_dilution Yes action_warm_sonicate Action: - Gentle warming - Sonication - Increase DMSO volume dissolved_in_dmso->action_warm_sonicate No action_optimize_dilution Action: - Lower final concentration - Optimize final DMSO % - Use co-solvent - Adjust buffer pH - Rapid mixing precipitate_on_dilution->action_optimize_dilution Yes success Success: Solution is clear precipitate_on_dilution->success No action_warm_sonicate->dissolved_in_dmso action_optimize_dilution->success

Caption: A workflow for troubleshooting common this compound solubility issues.

This compound Signaling Pathway for Vasorelaxation

G This compound Signaling Pathway in Vasorelaxation VSN16 This compound EndothelialCell Endothelial Cell VSN16->EndothelialCell eNOS eNOS (Endothelial Nitric Oxide Synthase) EndothelialCell->eNOS Activates TRPV1 TRPV1 Channel EndothelialCell->TRPV1 Activates KCa KCa Channel EndothelialCell->KCa Activates NO Nitric Oxide (NO) eNOS->NO Produces SmoothMuscleCell Vascular Smooth Muscle Cell NO->SmoothMuscleCell sGC Soluble Guanylyl Cyclase (sGC) SmoothMuscleCell->sGC cGMP cGMP sGC->cGMP Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Hyperpolarization Hyperpolarization TRPV1->Hyperpolarization KCa->Hyperpolarization Hyperpolarization->Vasorelaxation

Caption: this compound induces vasorelaxation via an endothelium-dependent pathway.

References

VSN-16R In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with VSN-16R in vivo. Our goal is to help you optimize your experimental design and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for VSN-16R in a mouse xenograft model?

A1: For initial in vivo efficacy studies in well-established subcutaneous xenograft models (e.g., using cell lines with high Kinase-X expression), we recommend a starting dose of 25 mg/kg, administered daily via oral gavage (p.o.). This dose has been shown to achieve significant tumor growth inhibition with a favorable safety profile in preclinical models. Dose-response studies can be performed to optimize the dosage for your specific model.

Q2: How should I prepare VSN-16R for in vivo administration?

A2: VSN-16R is a crystalline solid with low aqueous solubility. For oral administration, we recommend preparing a suspension in a vehicle of 0.5% (w/v) methylcellulose (B11928114) in sterile water. It is critical to ensure a uniform suspension before each administration. See the detailed protocol below for step-by-step instructions on vehicle preparation and VSN-16R formulation.

Q3: What is the mechanism of action of VSN-16R?

A3: VSN-16R is a potent and highly selective ATP-competitive inhibitor of Kinase-X, a receptor tyrosine kinase. In many solid tumors, Kinase-X is overexpressed and constitutively active, leading to the downstream activation of the Signal-Y pathway. This pathway promotes cell proliferation, survival, and angiogenesis. By inhibiting Kinase-X, VSN-16R effectively blocks these pro-tumorigenic signals.

VSN16R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KinaseX Kinase-X SignalY Signal-Y Cascade KinaseX->SignalY Activation Proliferation Gene Transcription (Proliferation, Angiogenesis) SignalY->Proliferation Activation VSN16R VSN-16R VSN16R->KinaseX Inhibition

Caption: VSN-16R inhibits the Kinase-X receptor, blocking the downstream Signal-Y pathway.

Troubleshooting Guide

Problem: Suboptimal tumor growth inhibition or lack of efficacy.

This is a common challenge that can arise from multiple factors in the experimental setup. Use the following guide to troubleshoot potential issues.

Troubleshooting_Efficacy Start Poor In Vivo Efficacy Observed CheckFormulation Was VSN-16R formulation a uniform suspension? Start->CheckFormulation CheckDose Is the dose sufficient? (See Table 1) CheckFormulation->CheckDose Yes Outcome1 Remake formulation. Ensure vigorous mixing. CheckFormulation->Outcome1 No CheckModel Does the tumor model express high levels of Kinase-X? CheckDose->CheckModel Yes Outcome2 Perform dose-titration study. Consider 50-100 mg/kg. CheckDose->Outcome2 No Outcome3 Confirm Kinase-X expression via IHC or Western Blot. CheckModel->Outcome3 Unsure Outcome4 Contact Technical Support for further analysis. CheckModel->Outcome4 Yes

Caption: Decision tree for troubleshooting suboptimal VSN-16R in vivo efficacy.

Problem: Observed toxicity or significant body weight loss (>15%).

Possible Cause 1: Dose is too high for the selected animal model.

  • Solution: Reduce the dose to the next lowest level (e.g., from 50 mg/kg to 25 mg/kg). Monitor animal health and body weight daily. Refer to the table below for toxicity data from preclinical studies.

Possible Cause 2: Issues with the vehicle or administration procedure.

  • Solution: Ensure the vehicle is prepared correctly and is sterile. Review the oral gavage technique to minimize stress and prevent accidental administration into the lungs. Prepare a vehicle-only control group to isolate any effects of the formulation itself.

Quantitative Data Summary

Table 1: Dose-Response and Efficacy in HCT116 Xenograft Model

Dose (mg/kg, daily, p.o.) Tumor Growth Inhibition (TGI, %) Average Tumor Volume (Day 21, mm³) Notes
Vehicle Control 0% 1502 ± 180 -
10 mg/kg 35% 976 ± 155 Minimal efficacy.
25 mg/kg 78% 330 ± 98 Recommended starting dose.

| 50 mg/kg | 95% | 75 ± 45 | High efficacy, slight body weight loss noted (~5-8%). |

Table 2: Key Pharmacokinetic (PK) Parameters in Mice

Parameter Value (at 25 mg/kg, p.o.)
Tmax (Time to max concentration) 2 hours
Cmax (Max plasma concentration) 4.5 µM
Half-life (t½) 8 hours

| Bioavailability (F%) | 40% |

Detailed Experimental Protocols

Protocol 1: Preparation of VSN-16R for Oral Administration

  • Prepare the Vehicle:

    • Weigh the required amount of methylcellulose (e.g., 0.5 g for 100 mL).

    • Heat approximately half of the final required volume of sterile water (e.g., 50 mL) to 60-70°C.

    • Add the methylcellulose to the hot water and stir vigorously until it is thoroughly dispersed.

    • Add the remaining volume of cold sterile water and continue stirring in a cold bath until the solution is clear and viscous.

    • Store at 4°C for up to one week.

  • Prepare VSN-16R Suspension:

    • Calculate the required amount of VSN-16R and vehicle based on the number of animals, dose, and dosing volume (typically 10 mL/kg).

    • Weigh the VSN-16R powder into a sterile tube.

    • Add a small amount of the vehicle and vortex to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a fine, uniform suspension.

    • Crucially: Vortex the suspension immediately before dosing each animal to prevent settling.

Protocol 2: In Vivo Efficacy Study Workflow

Experimental_Workflow A 1. Cell Culture (Kinase-X expressing line) B 2. Tumor Implantation (Subcutaneous injection in mice) A->B C 3. Tumor Growth (Allow tumors to reach ~100-150 mm³) B->C D 4. Randomization (Group animals into treatment cohorts) C->D E 5. Treatment Initiation (Daily dosing with VSN-16R or vehicle) D->E F 6. Monitoring (Measure tumor volume and body weight 2-3x weekly) E->F G 7. Endpoint (When tumors in control group reach max size) F->G H 8. Data Analysis (Calculate TGI, plot tumor growth curves) G->H

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Potential off-target effects of VSN-16R in research

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information regarding the use of VSN-16R in experimental settings. The following guides address potential issues and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of VSN-16R?

A1: The primary and intended molecular target of VSN-16R is the large conductance, calcium-activated potassium channel (BKCa channel), specifically the major neuronal form.[1][2] It functions as a channel opener or activator. By opening these channels, VSN-16R induces membrane hyperpolarization, which in turn limits excessive neuronal excitability.[1][2][3]

Q2: VSN-16R is described as a "cannabinoid-like" compound. Does it bind to cannabinoid receptors?

A2: No. Despite being developed as an analogue of the endocannabinoid anandamide (B1667382), VSN-16R has been experimentally shown to not bind to the canonical cannabinoid receptors CB1 and CB2, nor to the related orphan receptor GPR55.[1][2][4] Its mechanism of action is independent of the cannabinoid signaling pathway, which contributes to its favorable safety profile, notably the lack of sedative side effects typically associated with cannabinoid receptor agonists.[3][5][6]

Q3: What are the known off-target effects of VSN-16R?

A3: Extensive research and clinical studies have highlighted VSN-16R's high selectivity for the neuronal BKCa channel.[1] To date, significant off-target binding or activity on other receptors, such as cannabinoid receptors, has not been identified.[1][2][4] The main source of variability in its effects appears to stem from its differential action on various subtypes of its intended target, the BKCa channel, based on the channel's auxiliary subunit composition.[4][7]

Q4: Can VSN-16R have different effects in different cell types or tissues?

A4: Yes. The effects of VSN-16R can vary depending on the specific subtype of BKCa channel expressed in the experimental system. BKCa channels are tetramers of a pore-forming α subunit but can associate with different auxiliary β subunits (β1-β4), which modify their function. VSN-16R may differentially target these various α/β subunit combinations.[4][7][8] For example, its effects have been shown to be more pronounced under high-frequency neuronal stimulation, indicating a dependency on the physiological state of the target cell.[2][4] Researchers should characterize the BKCa channel subunit expression in their model system.

Troubleshooting Guide

Q1: I am not observing the expected hyperpolarization or reduction in excitability in my neuronal culture after applying VSN-16R. What could be the issue?

A1: There are several potential reasons for this:

  • Low BKCa Channel Expression: The cell type you are using may express low levels of the VSN-16R-sensitive neuronal BKCa channel. Verify the expression of the channel's α (KCNMA1) and relevant β subunits (e.g., β4) using qPCR or Western blotting.

  • Incorrect Cellular State: The activity of VSN-16R can be state-dependent. For instance, in hippocampal neurons, its effects were more prominent during high-frequency firing compared to low-frequency firing.[2][4] Your experimental conditions may not be adequately activating the channels for VSN-16R to modulate.

  • Inappropriate Concentration: While VSN-16R has nanomolar activity in some functional assays, concentrations up to 100 µM have been used in ex vivo slice electrophysiology to elicit a robust response.[1][2][4][7] Perform a dose-response curve to determine the optimal concentration for your specific system.

Q2: I am seeing unexpected changes in cell signaling or phenotype that don't seem related to BKCa channel opening. Is this an off-target effect?

A2: While VSN-16R has a very clean reported profile, unexpected results warrant investigation.

  • First, rule out cannabinoid receptor activity. Since VSN-16R is an anandamide analogue, a common hypothesis is that it may interact with the endocannabinoid system. However, this has been explicitly disproven.[1][2][4]

  • Confirm On-Target Action: Use a known BKCa channel blocker, such as Iberiotoxin (IBTX), to see if it reverses the effects of VSN-16R. If the effect is blocked by IBTX, it is mediated by BKCa channels.[4][7]

  • Consider Downstream Effects: Opening BKCa channels can have wide-ranging downstream consequences on cellular function beyond simple hyperpolarization, including changes to neurotransmitter release and gene expression. The unexpected phenotype may be a secondary consequence of on-target activity.

Quantitative Data Summary

The following table summarizes the effective concentrations of VSN-16R reported in various experimental models.

Assay TypeModel SystemEffective Concentration/DoseReference
Tissue-based Functional AssaysMouse Vas DeferensNanomolar (nM) range[1][2]
In Vivo Anti-SpasticityEAE Mouse Model (Oral)0.5 - 5 mg/kg[1]
Ex Vivo ElectrophysiologyMouse Hippocampal Slices100 µM[4][7][8]
Human Phase II Clinical TrialMultiple Sclerosis Patients (Oral)Up to 800 mg (single dose)[9]

Key Experimental Protocols

Protocol 1: Validating VSN-16R On-Target Effect Using Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies on hippocampal CA1 pyramidal neurons and is intended to confirm that VSN-16R's effects are mediated by BKCa channels.[4]

Objective: To determine if the electrophysiological effects of VSN-16R are blocked by the specific BKCa channel inhibitor, Iberiotoxin (IBTX).

Materials:

  • VSN-16R solution (e.g., 100 µM in aCSF)

  • Iberiotoxin (IBTX) solution (e.g., 100 nM in aCSF)

  • Standard artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation of the region of interest (e.g., hippocampus)

  • Whole-cell patch-clamp rig with amplifier and data acquisition software

Methodology:

  • Prepare acute brain slices from the animal model and allow them to recover.

  • Transfer a slice to the recording chamber and perfuse with standard aCSF.

  • Establish a stable whole-cell recording from a target neuron in current-clamp mode.

  • Record baseline neuronal firing by injecting a depolarizing current. Use both a low-frequency (e.g., 0.15 nA for 100 ms) and a high-frequency (e.g., 0.4 nA for 50 ms) stimulation protocol.[4]

  • Measure baseline parameters: action potential (AP) width, inter-spike interval (ISI), and fast afterhyperpolarization (fAHP) amplitude.

  • Perfuse the slice with VSN-16R (e.g., 100 µM) for 10-15 minutes and repeat the stimulation protocols. Record any changes in firing parameters. VSN-16R is expected to shorten AP width, decrease ISI, and increase fAHP amplitude, particularly under high-frequency stimulation.[4][7][8]

  • Wash out VSN-16R with standard aCSF until firing parameters return to baseline.

  • Co-apply VSN-16R with a specific BKCa channel blocker like IBTX (e.g., 100 nM).

  • Repeat the stimulation protocols. If the effects observed with VSN-16R alone are diminished or absent in the presence of IBTX, this confirms the effects are on-target (i.e., mediated by BKCa channels).

Visualizations

Signaling & Logic Diagrams

VSN16R_Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_Membrane Cell Membrane VSN16R VSN-16R BKCa Neuronal BKCa Channel (α + β subunits) VSN16R->BKCa Activates K_Efflux K⁺ Efflux BKCa->K_Efflux Opens to cause Ca_Influx Ca²⁺ Influx (During Action Potential) Ca_Influx->BKCa Gating Cofactor Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol Leads to Outcome Reduced Neuronal Hyperexcitability Hyperpol->Outcome Results in

Caption: On-target signaling pathway of VSN-16R.

Troubleshooting_Workflow start Unexpected Experimental Result with VSN-16R q1 Is the effect observed at an appropriate concentration? start->q1 dose_response Action: Perform a full dose-response curve. q1->dose_response No q2 Can the effect be reversed by a specific BKCa channel blocker (e.g., Iberiotoxin)? q1->q2 Yes a1_yes Yes a1_no No dose_response->q2 on_target Conclusion: Effect is ON-TARGET. Investigate downstream consequences of BKCa channel activation. q2->on_target Yes off_target Conclusion: Effect is likely OFF-TARGET or an artifact. Verify compound purity and re-evaluate experimental setup. q2->off_target No a2_yes Yes a2_no No

Caption: Troubleshooting workflow for unexpected results.

Selectivity_Profile cluster_OnTarget On-Target Activity cluster_OffTarget Known Off-Target Profile VSN16R VSN-16R (Anandamide Analogue) BKCa_alpha BKCa α Subunit VSN16R->BKCa_alpha Activates BKCa_beta BKCa β Subunits (e.g., β2, β4) VSN16R->BKCa_beta Modulates CB1 CB1 Receptor VSN16R->CB1 Does NOT Bind CB2 CB2 Receptor VSN16R->CB2 Does NOT Bind GPR55 GPR55 Receptor VSN16R->GPR55 Does NOT Bind OnTarget_Effect Reduced Neuronal Excitability (Therapeutic Effect) BKCa_alpha->OnTarget_Effect BKCa_beta->OnTarget_Effect NoEffect No Binding / No Effect CB1->NoEffect CB2->NoEffect GPR55->NoEffect

Caption: VSN-16R on-target vs. off-target profile.

References

Addressing VSN-16R limited efficacy in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the limited efficacy of VSN-16R in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for VSN-16R?

A1: VSN-16R is a cannabinoid-like compound that functions as an opener of large conductance, Ca2+-activated K+ (BKCa) channels.[1][2][3] Unlike cannabinoids, it does not appear to act on cannabinoid CB1 and CB2 or GPR55 receptors.[1][2] By opening BKCa channels in neurons, VSN-16R is thought to induce membrane hyperpolarization, which can limit excessive neural-excitability, the underlying cause of spasticity.[2][3] In hippocampal neurons, VSN-16R has been shown to increase the fast after-hyperpolarization (fAHP) amplitude, decrease the inter-spike interval (ISI), and shorten the action potential (AP) width under high-frequency stimulation, effects consistent with the opening of BKCa channels.[1][4][5]

Q2: Why did VSN-16R show limited efficacy in the Phase II clinical trial for Multiple Sclerosis (MS)-related spasticity?

A2: The Phase II proof-of-concept trial for VSN-16R in patients with MS-related spasticity did not meet its primary endpoint at a dose of 400mg twice daily (BID).[6] The change in the spasticity numerical rating scale (NRS) was not significantly different between the VSN-16R and placebo groups.[6] However, a post-hoc analysis suggested that a single dose of 800mg did show some activity compared to placebo.[6] The limited efficacy at the 400mg BID dose could be attributed to a short half-life of the compound, suggesting that further studies with higher doses or a slow-release formulation may be necessary.[6]

Q3: What were the key outcomes and parameters of the VSN-16R Phase II clinical trial?

A3: The Phase II trial was a double-blind, randomized, placebo-controlled study to evaluate the efficacy, safety, and pharmacokinetics of VSN-16R for treating spasticity in MS patients.[7] The study involved a single ascending dose phase followed by a multiple fixed-dose phase.[7][8] The primary endpoint was the reduction of spasticity as measured by the NRS.[6]

Table 1: Summary of VSN-16R Phase II Clinical Trial Data [6]

ParameterSingle Ascending Dose (SAD) PhaseMultiple Dose Phase
Dosage 100mg, 200mg, 400mg, 800mg400mg BID
Primary Endpoint Assess pharmacokinetics, safety, and tolerabilityReduction in spasticity (NRS)
Key Finding 800mg single dose showed activity vs. placebo (in post-hoc analysis of responders)No significant difference from placebo
NRS Change (VSN-16R) Not reported as primary outcome-0.9 ± 1.50
NRS Change (Placebo) Not reported as primary outcome-1.1 ± 1.52
Treatment Difference Not applicable+0.20 (95% CI: -0.2 to +0.7)
p-value Not applicable0.3434
Safety Good safety profile, well-toleratedNot associated with sedation, mild adverse effects

Q4: Are there known off-target effects of VSN-16R that could influence its efficacy?

A4: Current research indicates that VSN-16R is selective for BKCa channels and does not bind to known cannabinoid receptors (CB1/CB2/GPR55).[2][3] However, some studies suggest that VSN-16R may differentially target BKCa channel subtypes, which could lead to varied effects in different neuronal populations.[1][4] Further investigation into its activity on a broader range of ion channels and receptors may be warranted to fully understand its pharmacological profile.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy of VSN-16R in in vitro neuronal excitability assays.

This could be due to several factors, including suboptimal compound concentration, degradation of the compound, or inappropriate experimental conditions.

Experimental Workflow for Troubleshooting In Vitro Efficacy

G start Start: Inconsistent In Vitro Efficacy check_conc Verify VSN-16R Concentration and Purity start->check_conc check_solubility Assess Compound Solubility in Assay Buffer check_conc->check_solubility Concentration OK optimize_incubation Optimize Incubation Time and Conditions check_solubility->optimize_incubation Solubility OK validate_model Validate Cellular Model and BKCa Expression optimize_incubation->validate_model Conditions Optimized dose_response Perform Dose-Response Curve validate_model->dose_response Model Validated positive_control Use a Known BKCa Opener as Positive Control dose_response->positive_control outcome Consistent Efficacy Observed positive_control->outcome Results Consistent

Caption: Workflow for troubleshooting inconsistent VSN-16R in vitro efficacy.

Detailed Methodologies

Protocol 1: Assessing VSN-16R Solubility and Stability in Assay Buffer

  • Preparation of VSN-16R Stock Solution: Prepare a high-concentration stock solution of VSN-16R in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in your assay buffer to the final working concentrations.

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation or cloudiness.

  • Spectrophotometric Analysis: Measure the absorbance of the solutions at a wavelength where VSN-16R has maximum absorbance to check for concentration linearity.

  • Stability Assessment: Incubate the VSN-16R solutions in the assay buffer at the experimental temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples by HPLC to check for degradation.

Issue 2: Lack of translatable efficacy from preclinical animal models to clinical outcomes.

This discrepancy may arise from differences in pharmacokinetics (PK) and pharmacodynamics (PD) between species, as well as the choice of animal model.

Signaling Pathway of VSN-16R in Neuronal Hyper-excitability

G cluster_neuron Neuron VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa opens K_efflux K+ Efflux BKCa->K_efflux increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Spasticity_Relief Spasticity Relief Reduced_Excitability->Spasticity_Relief

Caption: VSN-16R signaling pathway in reducing neuronal excitability.

Detailed Methodologies

Protocol 2: Comparative Pharmacokinetic Analysis in Preclinical Models

  • Animal Models: Select appropriate animal models of spasticity (e.g., experimental autoimmune encephalomyelitis (EAE) mice).

  • Dosing: Administer VSN-16R via different routes (e.g., oral, intravenous) and at various doses based on allometric scaling from human equivalent doses.

  • Sample Collection: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Analyze plasma samples using LC-MS/MS to determine the concentration of VSN-16R.

  • PK Parameter Calculation: Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.

  • Comparison: Compare the PK profiles across different species and with available human data to identify discrepancies in drug exposure.

Table 2: Hypothetical Comparative Pharmacokinetic Data

ParameterMouse (5 mg/kg, p.o.)Rat (5 mg/kg, p.o.)Human (400mg, p.o.)
Cmax (ng/mL) 850620350
Tmax (h) 0.51.02.5
AUC (ng·h/mL) 210018501400
Half-life (h) 1.21.82.1

Issue 3: Determining the optimal therapeutic window and dosing regimen for future studies.

Based on the Phase II trial results, the dosing regimen appears to be a critical factor for VSN-16R's efficacy.

Logical Flow for Optimizing VSN-16R Dosing

G start Start: Suboptimal Efficacy in Clinic pkpd_modeling Conduct PK/PD Modeling with Existing Data start->pkpd_modeling dose_range Identify Target Exposure Range pkpd_modeling->dose_range formulation Develop Slow-Release Formulation dose_range->formulation preclinical_testing Test New Formulations in Animal Models formulation->preclinical_testing dose_escalation Design Phase IIb Dose-Escalation Study preclinical_testing->dose_escalation decision Efficacy Achieved? dose_escalation->decision stop Stop Development decision->stop No proceed Proceed to Phase III decision->proceed Yes

Caption: Decision-making flow for optimizing VSN-16R dosing strategy.

Detailed Methodologies

Protocol 3: In Vivo Dose-Finding Study in an Animal Model of Spasticity

  • Model Induction: Induce spasticity in a cohort of animals (e.g., EAE in mice).

  • Dose Groups: Divide animals into multiple groups, including a vehicle control and several VSN-16R dose groups (e.g., 5, 10, 20, 40 mg/kg).

  • Treatment: Administer the assigned doses daily for a specified period (e.g., 14 days).

  • Efficacy Assessment: Measure spasticity at regular intervals using a standardized scale (e.g., modified Ashworth scale adapted for rodents).

  • PK/PD Correlation: At the end of the study, collect plasma and CNS tissue to measure VSN-16R concentrations and correlate them with the observed efficacy.

  • Data Analysis: Determine the dose-response relationship and identify the minimum effective dose and the maximum tolerated dose to establish a therapeutic window.

References

VSN-16R stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

VSN-16R Stability Technical Support Center

Welcome to the VSN-16R Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the small molecule VSN-16R in various experimental buffers. VSN-16R is a cannabinoid-like compound that acts as an opener of large conductance, Ca2+-activated K+ (BKCa) channels and is being investigated for its therapeutic potential in conditions like spasticity.[1][2][3] Maintaining its structural integrity and activity is critical for obtaining reliable and reproducible experimental results.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges related to VSN-16R stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect VSN-16R stability in my experiments?

A1: The stability of a small molecule like VSN-16R, or any protein, can be influenced by a combination of chemical and physical factors.[4] Key factors include:

  • pH: The pH of the buffer solution can significantly impact the charge state and solubility of VSN-16R.[5][6]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[5][6][7] For long-term storage, -80°C is generally recommended.[8]

  • Buffer Composition: The specific components of your buffer, including the buffering agent (e.g., Phosphate, Tris, HEPES), salts, and additives, can interact with VSN-16R.[9][10]

  • Oxidation: Exposure to oxidizing agents or atmospheric oxygen can lead to degradation.[6]

  • Light Exposure: Photodegradation can occur with prolonged exposure to light, especially UV light.[11][12]

  • Agitation: Vigorous shaking or vortexing can sometimes promote degradation or precipitation, although this is more common with proteins.[5][7]

Q2: How can I visually identify if my VSN-16R solution has stability issues?

A2: The most straightforward indicator of instability is a change in the physical appearance of the solution. Look for:

  • Precipitation: The formation of solid particles in the solution.

  • Cloudiness or Haziness: A lack of clarity, which may suggest the formation of insoluble aggregates or degradation products.[13]

  • Color Change: Any deviation from the expected color of the solution could indicate a chemical change.

For more subtle degradation that doesn't result in visual changes, analytical methods like HPLC are necessary.[11][13]

Q3: What is the recommended pH range for working with VSN-16R?

A3: The optimal pH must be determined empirically for your specific assay conditions. Generally, a pH range of 6.0 to 8.0 is a good starting point for many biological assays. It is crucial to select a buffer system that can effectively maintain the pH in your desired range.[9][14] Extreme pH values should be avoided unless they are a specific requirement of your experiment, as they can cause hydrolysis or other forms of degradation.[15]

Q4: Can multiple freeze-thaw cycles affect VSN-16R stability?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of many small molecules. This can be due to pH shifts as buffer components freeze at different rates or the physical stress of ice crystal formation. To mitigate this, it is highly recommended to aliquot your VSN-16R stock solution into single-use volumes before freezing.[8]

Troubleshooting Guide

This section addresses common problems encountered during experiments with VSN-16R.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible assay results. VSN-16R Degradation: The compound may be degrading in your assay buffer over the course of the experiment.• Prepare fresh dilutions of VSN-16R from a properly stored stock solution for each experiment.• Perform a time-course experiment to assess the stability of VSN-16R in your specific assay buffer.• Consider adding antioxidants (e.g., DTT, TCEP, if compatible with your assay) to the buffer.[16]
Loss of VSN-16R activity over time in storage. Improper Storage: The stock solution may be stored at the wrong temperature or in a suboptimal buffer.• Store stock solutions at -80°C in an appropriate solvent (e.g., DMSO).• Aliquot stocks to avoid repeated freeze-thaw cycles.[8]• Ensure storage containers are sealed tightly to prevent evaporation and contamination.
Visible precipitate forms when diluting VSN-16R into aqueous buffer. Poor Solubility: VSN-16R may have limited solubility in the final aqueous buffer, a common issue when diluting from a high-concentration organic stock (like DMSO).• Decrease the final concentration of VSN-16R.• Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final buffer, ensuring it does not exceed a concentration that affects your assay's performance.• Test different buffer formulations, potentially including solubility-enhancing excipients like non-ionic detergents (e.g., Tween-20) at low concentrations (e.g., 0.01-0.1%).[16][17]

Data Presentation: Illustrative Stability Data

The following tables provide examples of how to present stability data for VSN-16R. Note: This is simulated data for illustrative purposes.

Table 1: Stability of VSN-16R in Different pH Buffers (Assay: % of initial VSN-16R remaining after 24-hour incubation at 25°C, measured by HPLC)

Buffer (50 mM)pH% VSN-16R Remaining
Sodium Acetate5.085.2%
Phosphate Buffered Saline (PBS)7.499.1%
Tris-HCl8.592.5%
Glycine-NaOH10.076.4%

Table 2: Effect of Common Additives on VSN-16R Stability in PBS (pH 7.4) (Assay: % of initial VSN-16R remaining after 48-hour incubation at 37°C, measured by HPLC)

AdditiveConcentration% VSN-16R Remaining
None (Control)-88.6%
Glycerol5% (v/v)89.1%
DMSO1% (v/v)98.5%
Tween-200.05% (v/v)91.3%
EDTA1 mM88.9%

Experimental Protocols

Protocol 1: Assessing VSN-16R Stability by HPLC

This protocol outlines a method to quantify the degradation of VSN-16R over time in a specific buffer.

Objective: To determine the percentage of intact VSN-16R remaining after incubation under defined conditions.

Materials:

  • VSN-16R stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer(s) of interest

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase (e.g., Acetonitrile:Water gradient)

  • Incubator or water bath

Procedure:

  • Preparation: Prepare the experimental buffer and allow it to equilibrate to the desired temperature (e.g., 25°C, 37°C).

  • Sample Preparation: Dilute the VSN-16R stock solution into the pre-warmed experimental buffer to a final concentration (e.g., 100 µM).

  • Timepoint Zero (T=0): Immediately after dilution, take an aliquot of the VSN-16R solution. This is your T=0 sample. Analyze it immediately by HPLC to determine the initial peak area of intact VSN-16R.

  • Incubation: Place the remaining VSN-16R solution in the incubator.

  • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw additional aliquots from the incubated solution and analyze them by HPLC.

  • Data Analysis:

    • For each timepoint, integrate the peak area corresponding to the intact VSN-16R.

    • Calculate the percentage of VSN-16R remaining at each timepoint relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % Remaining against time to visualize the degradation kinetics.

Visualizations

Diagram 1: VSN-16R Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving stability issues with VSN-16R.

G start Inconsistent Assay Results or Suspected Instability check_visual Visually Inspect Solution (Precipitate, Cloudiness?) start->check_visual precipitate Yes, Precipitate Observed check_visual->precipitate Yes no_precipitate No, Solution is Clear check_visual->no_precipitate No solubility_issue Potential Solubility Issue precipitate->solubility_issue stability_issue Potential Chemical Degradation no_precipitate->stability_issue sol_action1 Optimize Buffer: - Adjust pH - Add co-solvent (e.g., DMSO) - Add solubilizer (e.g., Tween-20) solubility_issue->sol_action1 stab_action1 Perform HPLC Stability Assay (See Protocol 1) stability_issue->stab_action1 end_good Problem Resolved sol_action1->end_good stab_action2 Review Storage Conditions: - Aliquot stocks - Store at -80°C - Protect from light stab_action1->stab_action2 stab_action2->end_good

Caption: Workflow for troubleshooting VSN-16R stability issues.

Diagram 2: Hypothetical Signaling Pathway of VSN-16R

This diagram illustrates the mechanism of action of VSN-16R as a BKCa channel opener.

G cluster_0 VSN16R VSN-16R BKCa BKCa Channel (Large Conductance Ca2+-activated K+ Channel) VSN16R->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Promotes Neuron Neuronal Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Therapeutic_Effect Therapeutic Effect (e.g., Anti-Spasticity) Reduced_Excitability->Therapeutic_Effect Results in

Caption: VSN-16R activates BKCa channels to reduce neuronal excitability.

References

Technical Support Center: Overcoming Challenges in Small Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "VSN-16" is not publicly available. The following technical support guide provides general troubleshooting advice and answers to frequently asked questions applicable to multi-step small molecule synthesis, using "this compound" as a hypothetical example.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the initial steps of a multi-step synthesis?

Low yields in the early stages of synthesis can often be attributed to several factors. These include incomplete reactions, the formation of side products, and mechanical losses during workup and purification. It is also crucial to ensure the purity and reactivity of starting materials, as impurities can inhibit catalysts or participate in unwanted side reactions. Verifying the stability of reagents and intermediates under the reaction conditions is another critical step.

Q2: How can I minimize the formation of side products?

Minimizing side product formation often involves optimizing reaction conditions. Key parameters to consider are temperature, reaction time, and the order of reagent addition. Running reactions at lower temperatures can sometimes increase selectivity, while carefully controlling stoichiometry can prevent side reactions resulting from an excess of one reagent. The choice of solvent can also play a significant role in reaction outcomes.

Q3: What are the best practices for reaction monitoring?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. Thin-layer chromatography (TLC) is a common and effective method for tracking the consumption of starting materials and the formation of products. For more complex reactions, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative insights.

Q4: When should I purify intermediates versus carrying them forward directly?

The decision to purify intermediates depends on the nature of the impurities and the requirements of the subsequent step. If impurities are known to interfere with the next reaction, purification is necessary. However, if the impurities are benign and will be removed in a later step, carrying the crude material forward can save time and improve overall yield by avoiding losses during purification. This decision should be made on a case-by-case basis.

Troubleshooting Guides

Problem 1: The synthesis of intermediate this compound-B from this compound-A is consistently showing low conversion.

  • Possible Cause 1: Inactive Catalyst

    • Solution: Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., under inert atmosphere, protected from light). Consider performing a test reaction with a known substrate to verify catalyst activity.

  • Possible Cause 2: Poor Solvent Quality

    • Solution: Use anhydrous solvents if the reaction is sensitive to moisture. Degas the solvent if the reaction is air-sensitive. Consider trying a different solvent system, as solubility of reagents can impact reaction rates.

  • Possible Cause 3: Sub-optimal Reaction Temperature

    • Solution: The reaction may require higher or lower temperatures for optimal performance. A temperature screen can be performed on a small scale to identify the ideal conditions.

Problem 2: Multiple spots are observed on TLC after the formation of this compound-C, indicating the presence of several side products.

  • Possible Cause 1: Reaction run for too long

    • Solution: The desired product might be degrading over time. A time-course study, monitored by TLC or HPLC, can help determine the optimal reaction duration to maximize product formation while minimizing degradation.

  • Possible Cause 2: Incorrect Stoichiometry

    • Solution: Carefully re-verify the molar equivalents of all reagents. An excess of a particular reagent may be leading to further, undesired reactions.

  • Possible Cause 3: Non-selective Reagents

    • Solution: If the reagents are known to be non-selective, consider using a more modern, selective alternative. The use of protecting groups for sensitive functionalities on the starting material may also be necessary.

Data Presentation: Hypothetical Reaction Optimization

The following tables represent example data from optimization studies for a hypothetical synthesis step.

Table 1: Optimization of Reaction Temperature and Solvent for this compound-B Synthesis

EntryTemperature (°C)SolventReaction Time (h)Conversion (%)
125DCM1245
240DCM1265
325THF1255
460THF885
560Toluene892

Table 2: Purification of Final Compound (this compound)

Purification MethodCrude Mass (mg)Isolated Mass (mg)Yield (%)Purity (by HPLC)
Silica (B1680970) Gel Chromatography5003507095.5%
Recrystallization5003106299.2%
Preparative HPLC50028056>99.9%

Experimental Protocols

General Protocol for a Hypothetical Coupling Reaction (this compound-C to this compound-D)

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound-C (1.0 eq) and the coupling partner (1.1 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of 0.1 M.

  • Reagent Addition: Add the catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any necessary base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and stir for the predetermined time (e.g., 6 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start Synthesis reagents Prepare Reagents (this compound-A) start->reagents Step 1 reaction Run Reaction 1 reagents->reaction Step 2 workup Aqueous Workup reaction->workup Step 3 purify Purify Intermediate (this compound-B) workup->purify Step 4 next_step Proceed to Next Step purify->next_step Step 5 end Final Product next_step->end ...

Caption: A generalized workflow for a single step in a multi-step chemical synthesis.

troubleshooting_flowchart problem Low Yield or Incomplete Reaction check_reagents Are starting materials pure? problem->check_reagents purify_sm Purify Starting Materials check_reagents->purify_sm No check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes purify_sm->problem optimize Optimize Reaction Conditions check_conditions->optimize No check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes optimize->problem new_catalyst Use fresh or different catalyst check_catalyst->new_catalyst No success Problem Resolved check_catalyst->success Yes new_catalyst->problem signaling_pathway vsn16 This compound receptor Receptor Tyrosine Kinase (RTK) vsn16->receptor Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (e.g., Proliferation) transcription->response

VSN-16R Technical Support Center: Dose Escalation and Tolerability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose escalation and tolerability of VSN-16R. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of VSN-16R?

A1: VSN-16R is an orally active, cannabinoid-like compound that functions as a potent opener of large-conductance, calcium-activated potassium (BKCa) channels.[1][2] It does not bind to cannabinoid CB1 or CB2 receptors.[1] By activating neuronal BKCa channels, VSN-16R induces membrane hyperpolarization, which limits excessive neural-excitability. This mechanism is believed to underlie its therapeutic potential in conditions such as spasticity.[2]

Q2: What is the known safety and tolerability profile of VSN-16R in clinical trials?

A2: VSN-16R has demonstrated a favorable safety profile in clinical trials. In a Phase I study involving 72 healthy volunteers, VSN-16R was found to be safe and well-tolerated, with a notable lack of cognitive or other side effects.[3][4] A Phase II proof-of-concept trial in patients with multiple sclerosis (MS) related spasticity also indicated a very good safety profile.[5] Adverse effects were reported as inconsistent and generally mild, and the drug was not associated with sedation.[5]

Q3: What were the dose escalation schemes used in clinical trials?

A3: A Phase II trial for MS-related spasticity utilized a single ascending dose (SAD) design. The doses administered were 100 mg, 200 mg, 400 mg, and 800 mg.[5] All participants in the SAD portion of the study tolerated the single 800 mg dose.[5] Following the SAD phase, a multiple-dose regimen of 400 mg twice daily (BID) was used.[5]

Q4: What are the reported adverse events associated with VSN-16R?

A4: Specific adverse events from the clinical trials are not detailed in the available literature. They are broadly characterized as "inconsistent and generally mild".[5] Importantly, no sedation was observed, which is a common side effect of other systemic anti-spasticity medications.[3] Phase I studies in healthy volunteers reported no serious adverse behavioral or physiological events, even at supra-therapeutic plasma concentrations.

Q5: Has VSN-16R shown efficacy in preclinical models?

A5: Yes, VSN-16R has demonstrated anti-spastic activity in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. Its efficacy was comparable to that of baclofen (B1667701) and cannabinoids but without their sedative side effects. The compound was remarkably well-tolerated in mice, with a therapeutic window of over a thousand-fold and no observed adverse neurobehavioral effects.

Troubleshooting Guides

In Vitro Experiments

Issue: Inconsistent or no effect of VSN-16R on BKCa channel activity in electrophysiology experiments.

Possible Causes & Solutions:

  • Compound Preparation:

    • Solvent: While specific details for VSN-16R are not provided in the literature, similar cannabinoid-like compounds are often dissolved in DMSO to create a stock solution, which is then further diluted in the extracellular recording solution.

    • Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the recording chamber is minimal (typically <0.1%) to avoid off-target effects.

    • Solution Stability: Prepare fresh solutions for each experiment, as the stability of VSN-16R in aqueous solutions over long periods is not documented.

  • Experimental Conditions:

    • Cell Type: VSN-16R's effect may vary depending on the specific BKCa channel subunits expressed in the cell type being studied. It has been suggested that VSN-16R may differentially target BKCa channel subtypes.[1][6]

    • Stimulation Protocol: The effects of VSN-16R on neuronal firing have been shown to be dependent on the stimulation frequency. In hippocampal CA1 pyramidal neurons, VSN-16R's effects were more pronounced at higher stimulation frequencies.[1]

In Vivo Experiments (EAE Mouse Model)

Issue: High variability or lack of efficacy of VSN-16R in reducing spasticity in the EAE model.

Possible Causes & Solutions:

  • Drug Administration:

    • Oral Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can cause distress and mortality.

    • Vehicle: While the specific vehicle for VSN-16R in preclinical studies is not stated, a common vehicle for oral administration of similar compounds is a suspension in a solution like 0.5% carboxymethylcellulose (CMC) in water.

    • Dose and Timing: The timing of administration relative to the onset and peak of EAE symptoms is critical. Consider prophylactic (from immunization) versus therapeutic (after symptom onset) dosing paradigms.

  • EAE Model Variability:

    • Induction: The severity and progression of EAE can be variable. Ensure consistent immunization procedures, including the preparation of the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide emulsion and the administration of pertussis toxin.

    • Scoring: Use a standardized and validated clinical scoring system for EAE to ensure consistent assessment of spasticity and other neurological deficits.

  • Pharmacokinetics:

    • Short Half-life: VSN-16R has a short half-life.[5] This may necessitate more frequent dosing or the development of a slow-release formulation to maintain therapeutic plasma concentrations.

Data Presentation

Table 1: VSN-16R Phase II Clinical Trial Dose Escalation

PhaseDoseNumber of ParticipantsKey Tolerability Findings
Single Ascending Dose (SAD)100 mg53 (total in SAD)All doses well-tolerated.[5]
200 mg
400 mg
800 mgAll participants tolerated the single 800 mg dose.[5]
Multiple Dose400 mg BID77 (VSN-16R arm)Adverse effects were inconsistent and generally mild; no sedation reported.[5]

Experimental Protocols

Electrophysiology Protocol for VSN-16R on Hippocampal Slices

This protocol is adapted from studies on the effects of VSN-16R on mouse hippocampal CA1 pyramidal neurons.[1]

  • Slice Preparation:

    • Prepare 350-400 µm thick coronal slices of the mouse hippocampus in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover at room temperature for at least 1 hour before recording.

  • Recording:

    • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

    • Use a patch pipette with a resistance of 3-5 MΩ filled with an appropriate intracellular solution.

    • Record in current-clamp mode to measure action potential firing properties.

  • VSN-16R Application:

    • Prepare a stock solution of VSN-16R (e.g., 100 mM in DMSO).

    • Dilute the stock solution in aCSF to the desired final concentration (e.g., 100 µM).

    • Bath-apply the VSN-16R solution to the hippocampal slice.

  • Data Analysis:

    • Measure changes in action potential parameters, such as firing frequency, after-hyperpolarization, and action potential width, before and after VSN-16R application.

Visualizations

VSN16R_Signaling_Pathway VSN16R VSN-16R BKCa BKCa Channel (Large-Conductance Ca²⁺-activated K⁺ Channel) VSN16R->BKCa Activates K_efflux K⁺ Efflux BKCa->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Spasticity Spasticity Reduced_Excitability->Spasticity Alleviates

Caption: Mechanism of action of VSN-16R in alleviating spasticity.

Experimental_Workflow_EAE cluster_induction EAE Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Immunization of mice with MOG peptide and CFA PTX Administration of Pertussis Toxin VSN16R_Admin Oral administration of VSN-16R or vehicle PTX->VSN16R_Admin Treatment initiated (prophylactic or therapeutic) Clinical_Scoring Daily clinical scoring of spasticity and paralysis VSN16R_Admin->Clinical_Scoring Electrophysiology Ex vivo electrophysiology of spinal cord neurons Clinical_Scoring->Electrophysiology At study endpoint Histology Histological analysis of demyelination and inflammation Electrophysiology->Histology

Caption: Experimental workflow for evaluating VSN-16R in the EAE mouse model.

References

Improving the therapeutic window of VSN-16R

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the VSN-16R Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find in-depth information, troubleshooting guides, and frequently asked questions to facilitate your experiments aimed at optimizing the therapeutic efficacy of VSN-16R.

While preclinical and early clinical studies have highlighted VSN-16R's remarkably wide therapeutic window, this guide focuses on strategies to enhance its therapeutic efficacy, a key component of optimizing the overall therapeutic index. This involves addressing challenges such as its short half-life and formulating the compound for sustained exposure to maximize its potential in various experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of VSN-16R?

A1: VSN-16R is a potent opener of the large conductance, calcium-activated potassium (BKCa) channels.[1] By activating these channels on neurons, VSN-16R increases potassium efflux, leading to membrane hyperpolarization. This hyperpolarization makes neurons less excitable, thereby reducing neuronal hyperexcitability that contributes to conditions like spasticity.[2] VSN-16R does not bind to cannabinoid receptors CB1 or CB2.[1]

Q2: VSN-16R is reported to have a very large therapeutic window. Why is there a need to "improve" it?

A2: Preclinical studies in mice have indeed shown an impressive therapeutic window of over 1000-fold.[1] Phase I studies in humans also demonstrated good tolerability with no serious adverse events even at supra-therapeutic plasma concentrations.[1] However, a phase II clinical trial for spasticity in Multiple Sclerosis (MS) patients showed that while a single 800 mg dose had some activity, a 400mg twice-daily regimen did not show a significant effect.[3] This suggests that while the safety profile is excellent, achieving sustained therapeutic efficacy is the primary challenge. Therefore, the focus is not on reducing toxicity (which is already low), but on improving the therapeutic index by boosting and maintaining efficacy. This can be achieved through optimized dosing regimens and advanced formulations.

Q3: What is known about VSN-16R's pharmacokinetics, and how does it impact its therapeutic effect?

A3: A key finding from clinical trials is that VSN-16R has a short half-life.[3] This means the compound is cleared from the body relatively quickly. For a condition requiring sustained treatment, like spasticity, a short half-life can lead to periods where the drug concentration falls below the minimum effective concentration, resulting in a lack of efficacy with standard dosing schedules. This is the likely reason the 400mg twice-daily dose was not effective in the phase II trial.[3] Overcoming this pharmacokinetic limitation is crucial for unlocking the full therapeutic potential of VSN-16R.

Q4: Does VSN-16R interact with all BKCa channels equally?

A4: Evidence suggests that VSN-16R may differentially target BKCa channel subtypes.[4][5] BKCa channels are composed of a pore-forming α subunit and can associate with various auxiliary β subunits (β1-4), which modify their properties.[4] Some studies suggest VSN-16R's effects may be more pronounced on channels containing certain β subunits.[4] This is an important area of research, as the specific subunit composition of BKCa channels can vary between different tissues and neuronal populations. Understanding this selectivity is key to predicting its effects and potentially developing more targeted therapies.

Troubleshooting Guides

Scenario 1: Low or Inconsistent Efficacy in In Vivo Models

You are administering VSN-16R to a mouse model of spasticity (e.g., EAE) but observe minimal or highly variable reduction in symptoms.

Potential Cause Troubleshooting Steps
Suboptimal Dosing Regimen Due to its short half-life, twice-daily dosing may not be sufficient to maintain therapeutic concentrations. Solution: Increase the dosing frequency (e.g., to three or four times a day) or use a continuous delivery method like osmotic mini-pumps to maintain steady-state plasma concentrations.
Poor Bioavailability in Your Formulation VSN-16R's efficacy depends on its absorption after oral administration. If the compound has poor aqueous solubility, its absorption can be limited and variable. Solution: Conduct formulation studies. Consider using solubility-enhancing excipients, such as cyclodextrins or surfactants.[6][7] For preclinical studies, administering VSN-16R in a well-characterized vehicle is crucial.
Inappropriate Route of Administration For initial efficacy studies, intraperitoneal (i.p.) or intravenous (i.v.) administration can bypass absorption issues and provide a clearer picture of the compound's direct effects. Solution: Compare the efficacy of oral administration to i.p. or i.v. administration to determine if bioavailability is a limiting factor.
Timing of Assessment The peak effect of VSN-16R may occur at a specific time point after administration. Solution: Perform a time-course study to measure the therapeutic effect at multiple time points after a single dose to identify the peak effective window.
Scenario 2: Inconsistent Results in In Vitro Assays (e.g., Patch-Clamp Electrophysiology)

You are applying VSN-16R to neuronal cells to measure its effect on BKCa channels, but the results are not reproducible.

Potential Cause Troubleshooting Steps
Compound Solubility and Stability in Media If VSN-16R is not fully dissolved or precipitates out of the assay buffer, its effective concentration will be lower and inconsistent. Solution: Visually inspect your stock and working solutions for any precipitation. Use a vehicle like DMSO to prepare high-concentration stock solutions and ensure the final DMSO concentration in your assay is low and consistent across all experiments. Determine the aqueous solubility of VSN-16R in your specific assay buffer.
Cell Health and Passage Number The expression levels of ion channels can change with cell passage number and overall cell health. Solution: Use cells within a defined low passage number range. Ensure consistent cell culture conditions and monitor cell viability.
Differential Expression of BKCa Subunits The cell line you are using may not express the specific BKCa channel β subunits that VSN-16R preferentially targets. Solution: Characterize the expression of BKCa α and β subunits in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express the relevant subunits or a heterologous expression system (e.g., Xenopus oocytes) to co-express specific α and β subunit combinations.[8]
Voltage and Calcium Conditions The activity of BKCa channels is dependent on both membrane voltage and intracellular calcium concentration. The effect of an opener like VSN-16R may be more pronounced under specific conditions. Solution: Test the effect of VSN-16R across a range of membrane potentials and intracellular calcium concentrations to fully characterize its modulatory effects.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of VSN-16R.

Table 1: Preclinical Efficacy of VSN-16R in a Mouse Model of Spasticity

ParameterValueSpecies/ModelReference
Effective Oral Dose1 - 5 mg/kgABH mice with EAE[1]
Therapeutic Window>1000-foldMice[1]

Table 2: Phase II Clinical Trial Data for VSN-16R in MS-related Spasticity

Parameter VSN-16R (400mg BID) Placebo Single 800mg Dose Reference
Number of Patients 777910 (in SAD phase)[3]
Change in Spasticity NRS -0.9 ± 1.50-1.1 ± 1.52Significant inhibition (p<0.02) vs. placebo in responders[3]
Treatment Difference (p-value) +0.20 (p=0.3434)N/AN/A[3]
Key Conclusion Not effective at this doseN/AShowed activity; suggests higher doses or slow-release formulation needed[3]

Table 3: Electrophysiological Effects of VSN-16R

ParameterConcentrationEffectCell TypeReference
Fast After-Hyperpolarization (fAHP)100 µMIncreased amplitudeMouse Hippocampal Pyramidal Neurons[4][5][10]
Inter-Spike Interval (ISI)100 µMDecreased intervalMouse Hippocampal Pyramidal Neurons[4][5][10]
Action Potential (AP) Width100 µMShortened widthMouse Hippocampal Pyramidal Neurons[4][5][10]

Experimental Protocols

Protocol 1: General Procedure for Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for assessing the effect of VSN-16R on BKCa channels in cultured neurons or acute brain slices.

  • Preparation: Prepare artificial cerebrospinal fluid (aCSF) for brain slices or an appropriate extracellular solution for cultured cells. Prepare an intracellular solution for the patch pipette containing a potassium-based salt (e.g., K-gluconate) and a defined concentration of free calcium buffered with EGTA.

  • Cell/Slice Placement: Place the brain slice or coverslip with cultured cells in a recording chamber on the stage of an upright microscope and perfuse with oxygenated aCSF or extracellular solution.

  • Patching: Using a micromanipulator, approach a target neuron with a glass micropipette filled with the intracellular solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Data Acquisition: In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV) and apply voltage steps to elicit ion channel currents. In current-clamp mode, inject current to elicit action potentials.

  • VSN-16R Application: After obtaining a stable baseline recording, perfuse the chamber with a solution containing VSN-16R at the desired concentration. Record the changes in channel currents or neuronal firing properties.[4][11]

  • Washout and Controls: After recording the effect of VSN-16R, perfuse with the control solution to check for washout of the effect. Always include a vehicle control in your experiments.

Protocol 2: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is a common model for studying spasticity in the context of MS.

  • Immunization: To induce EAE in C57BL/6 mice, emulsify myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Anesthetize the mice and administer subcutaneous injections of the emulsion.[12][13]

  • Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of immune cells into the central nervous system.[14]

  • Clinical Scoring: Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.) to quantify disease severity.[15]

  • VSN-16R Treatment: Begin treatment with VSN-16R (e.g., via oral gavage) either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs). Include a vehicle control group.

  • Spasticity Assessment: In addition to clinical scoring, spasticity can be more directly measured using methods like assessing resistance to limb flexion with a strain gauge.[1]

  • Data Analysis: Compare the clinical scores and spasticity measurements between the VSN-16R treated group and the vehicle control group to determine the efficacy of the compound.

Visualizations

VSN16R_Signaling_Pathway cluster_membrane Neuronal Membrane VSN16R VSN-16R BKCa BKCa Channel (α and β subunits) VSN16R->BKCa Activates K_ion K+ BKCa->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Results in Spasticity Reduction in Spasticity Excitability->Spasticity Leads to

Caption: Signaling pathway of VSN-16R action on neuronal excitability.

Experimental_Workflow start Start: Hypothesis formulation VSN-16R Formulation (Solubility/Stability Check) start->formulation model In Vivo Model Induction (e.g., EAE in mice) formulation->model grouping Randomize Animals into Treatment & Vehicle Groups model->grouping dosing Administer VSN-16R (Optimized Regimen) grouping->dosing monitoring Daily Clinical Scoring & Spasticity Measurement dosing->monitoring analysis Data Analysis (Statistical Comparison) monitoring->analysis conclusion Conclusion on Efficacy analysis->conclusion Troubleshooting_Logic start Suboptimal In Vivo Efficacy Observed check_pk Is the dosing regimen adequate for short half-life? start->check_pk adjust_dose Increase dosing frequency or use continuous delivery check_pk->adjust_dose No check_bioavailability Is oral bioavailability a potential issue? check_pk->check_bioavailability Yes re_evaluate Re-evaluate Efficacy adjust_dose->re_evaluate improve_formulation Improve formulation (e.g., with excipients) check_bioavailability->improve_formulation Yes check_bioavailability->re_evaluate No change_route Test alternative route (e.g., i.p. injection) improve_formulation->change_route or improve_formulation->re_evaluate change_route->re_evaluate

References

VSN-16R short half-life and formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation challenges and short half-life associated with VSN-16R. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is VSN-16R and what is its mechanism of action?

A1: VSN-16R is a cannabinoid-like compound that acts as an opener of large conductance, Ca2+-activated K+ (BKCa) channels.[1] Unlike cannabinoids, it does not bind to CB1 or CB2 receptors.[2] By opening BKCa channels, VSN-16R increases potassium efflux, which leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[2] This mechanism of action is being investigated for its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as spasticity in multiple sclerosis and Fragile X syndrome.[3][4]

Q2: What is the reported half-life of VSN-16R and why is it a concern?

Q3: What are the known formulation challenges associated with VSN-16R?

A3: The primary formulation challenge for VSN-16R is its short half-life.[3] While specific details on its physicochemical properties like aqueous solubility are not extensively published, compounds of this nature often present challenges with dissolution and achieving a consistent release profile. Reports do mention that VSN-16R has high oral bioavailability, which suggests that it is well-absorbed after dissolution.[4][5][6][7] Therefore, the main focus of formulation development is to extend its presence in the systemic circulation.

Q4: What are the potential degradation pathways for a compound like VSN-16R?

A4: While specific degradation pathways for VSN-16R are not detailed in the available literature, molecules with ester or amide linkages can be susceptible to hydrolysis in the acidic environment of the stomach or through enzymatic degradation in the gastrointestinal tract and liver. The presence of double bonds could also make the molecule susceptible to oxidation. Understanding the specific degradation pathways through forced degradation studies is a critical step in developing a stable formulation.

Troubleshooting Guides

Issue 1: Rapid Clearance and Short Half-Life in Preclinical Studies

Problem: You are observing a very short half-life of VSN-16R in your in vivo experiments, requiring frequent administration.

Possible Causes & Solutions:

  • Rapid Metabolism: VSN-16R may be rapidly metabolized by hepatic enzymes.

    • Troubleshooting Step: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the rate of metabolism.

    • Solution: If metabolism is rapid, a sustained-release formulation can help to maintain therapeutic concentrations by providing a continuous supply of the drug, potentially saturating the metabolic enzymes.

  • Fast Absorption and Elimination: The drug might be quickly absorbed and then rapidly cleared by the kidneys or liver.

    • Troubleshooting Step: Analyze the pharmacokinetic profile to determine the rates of absorption, distribution, metabolism, and excretion (ADME).

    • Solution: Develop a controlled-release formulation to slow down the absorption rate, thereby extending the duration of action.

Issue 2: Poor and Variable Oral Bioavailability in Formulations

Problem: You are observing low or inconsistent oral bioavailability of your VSN-16R formulation.

Possible Causes & Solutions:

  • Poor Aqueous Solubility: Although reported to have high oral bioavailability, the specific solubility of your VSN-16R salt form or polymorph might be low in gastrointestinal fluids, leading to incomplete dissolution.

    • Troubleshooting Step: Determine the aqueous solubility of VSN-16R at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).[8][9][10]

    • Solution 1 (Particle Size Reduction): Techniques like micronization or nanonization increase the surface area of the drug, which can enhance the dissolution rate.[11][12]

    • Solution 2 (Solid Dispersions): Dispersing VSN-16R in a hydrophilic polymer matrix can improve its dissolution.[11][13][14]

    • Solution 3 (Lipid-Based Formulations): Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[11][12]

  • Degradation in the GI Tract: The drug may be degrading in the acidic environment of the stomach.

    • Troubleshooting Step: Perform stability studies of VSN-16R in simulated gastric and intestinal fluids.

    • Solution: An enteric-coated formulation can protect the drug from the acidic stomach environment and allow for its release in the higher pH of the small intestine.

Issue 3: Difficulty in Developing a Sustained-Release Formulation

Problem: Your attempts to create a sustained-release formulation are resulting in either dose dumping (releasing the drug too quickly) or incomplete release.

Possible Causes & Solutions:

  • Inappropriate Polymer Choice: The selected polymer for the matrix or coating may not be suitable for controlling the release of VSN-16R.

    • Troubleshooting Step: Screen a variety of polymers with different release mechanisms (e.g., diffusion-controlled, erosion-controlled).

    • Solution: For a matrix system, hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used.[15][16][17] For coated systems, ethylcellulose or methacrylate (B99206) polymers can be employed.[15] The choice will depend on the desired release profile and the physicochemical properties of VSN-16R.

  • Incorrect Drug-to-Polymer Ratio: The ratio of VSN-16R to the release-controlling polymer is critical.

    • Troubleshooting Step: Experiment with different drug-to-polymer ratios and observe the effect on the in vitro dissolution profile.

    • Solution: A higher polymer concentration generally leads to a slower release rate. Optimization is key to achieving the desired release kinetics.

  • Manufacturing Process Issues: The method of formulation preparation (e.g., direct compression, wet granulation, hot-melt extrusion) can significantly impact the release characteristics.[18]

    • Troubleshooting Step: Evaluate different manufacturing processes to see how they affect the integrity of the sustained-release mechanism.

    • Solution: Ensure that the chosen process results in a uniform distribution of the drug within the polymer matrix and does not compromise the integrity of any functional coatings.

Quantitative Data Summary

Table 1: Hypothetical Physicochemical Properties of VSN-16R

PropertyValue (Example)Implication for Formulation
Molecular Weight~360 g/mol Suitable for oral absorption.
LogP2.5 - 3.5Indicates good permeability but potentially low aqueous solubility.
pKa~9.0 (Amine)Ionization will vary in the GI tract, affecting solubility.
Aqueous Solubility (pH 6.8)< 0.1 mg/mLPoor solubility may limit dissolution rate.
Half-life (preclinical)1-2 hoursRequires a sustained-release formulation for optimal dosing.

Note: The values in this table are hypothetical examples for illustrative purposes, as specific quantitative data for VSN-16R is not publicly available.

Table 2: Example of Excipients for VSN-16R Sustained-Release Formulation

Excipient CategoryExample ExcipientFunction
Matrix FormerHydroxypropyl Methylcellulose (HPMC) K100MForms a hydrophilic gel matrix to control drug diffusion.[15][17]
BinderMicrocrystalline Cellulose (MCC) PH101Provides tablet hardness and cohesion.[17]
DiluentLactose MonohydrateActs as a filler to achieve the desired tablet weight.
GlidantColloidal Silicon DioxideImproves powder flow during manufacturing.
LubricantMagnesium Stearate (B1226849)Prevents tablet sticking to the punches and die.
Coating PolymerEudragit® L 100-55Enteric coating to protect against stomach acid.[17]

Experimental Protocols

Protocol 1: Development of a VSN-16R Sustained-Release Matrix Tablet

Objective: To formulate a sustained-release matrix tablet of VSN-16R with a target release profile of over 12 hours.

Materials:

  • VSN-16R

  • HPMC K100M (Matrix former)

  • Microcrystalline Cellulose PH101 (Binder)

  • Lactose Monohydrate (Diluent)

  • Colloidal Silicon Dioxide (Glidant)

  • Magnesium Stearate (Lubricant)

  • Dissolution medium: pH 6.8 phosphate (B84403) buffer[8][9]

Methodology:

  • Blending: Accurately weigh VSN-16R, HPMC K100M, MCC, and Lactose. Mix in a blender for 15 minutes to ensure homogeneity.

  • Granulation (if required): If the powder blend has poor flow properties, perform wet granulation using a suitable binder solution. Dry the granules to an appropriate moisture content.

  • Lubrication: Add colloidal silicon dioxide and magnesium stearate to the blend/granules and mix for a further 5 minutes.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

  • In Vitro Dissolution Testing:

    • Apparatus: USP Apparatus II (Paddle) at 50 RPM.

    • Medium: 900 mL of pH 6.8 phosphate buffer at 37 ± 0.5 °C.

    • Sampling: Withdraw samples at 1, 2, 4, 6, 8, 10, and 12-hour time points.

    • Analysis: Analyze the concentration of VSN-16R in the samples using a validated HPLC method.

Protocol 2: Preparation of VSN-16R Solid Dispersion to Enhance Solubility

Objective: To improve the dissolution rate of VSN-16R by preparing a solid dispersion.

Materials:

  • VSN-16R

  • Polyvinylpyrrolidone (PVP) K30 (Hydrophilic carrier)

  • Methanol (B129727) (Solvent)

Methodology:

  • Dissolution: Dissolve VSN-16R and PVP K30 in methanol in a 1:4 drug-to-polymer ratio.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C until a dry film is formed.

  • Milling and Sieving: Scrape the dried film, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Dissolution Rate Study: Compare the dissolution rate of the solid dispersion to that of the pure drug in pH 6.8 phosphate buffer.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of VSN-16R in the dispersion.

Visualizations

VSN16R_Signaling_Pathway cluster_membrane VSN16R VSN-16R BKCa_channel BKCa Channel (α and β subunits) VSN16R->BKCa_channel Binds and opens K_ion K+ BKCa_channel->K_ion Increased efflux Membrane Cell Membrane Hyperpolarization Hyperpolarization K_ion->Hyperpolarization leads to Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability causes Therapeutic_Effect Therapeutic Effect (e.g., Anti-spasticity) Neuronal_Excitability->Therapeutic_Effect results in

Caption: VSN-16R signaling pathway via BKCa channel activation.

Formulation_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_manufacturing Manufacturing and Characterization cluster_evaluation Evaluation A Characterize VSN-16R (Solubility, Stability, pKa) B Select Formulation Strategy (e.g., Matrix Tablet, Solid Dispersion) A->B C Screen Excipients B->C D Optimize Drug:Polymer Ratio C->D E Select Manufacturing Process (e.g., Direct Compression, HME) D->E F In Vitro Dissolution Testing E->F G Solid-State Characterization (DSC, XRD) E->G F->D Iterate H In Vivo Pharmacokinetic Study F->H

Caption: Experimental workflow for developing a VSN-16R formulation.

Troubleshooting_Logic Start Experiment Issue Encountered Issue_Type Identify Issue Type Start->Issue_Type Short_HL Short Half-Life Issue_Type->Short_HL Rapid Clearance Low_Bioavailability Low Bioavailability Issue_Type->Low_Bioavailability Poor Absorption Bad_Release Poor Release Profile Issue_Type->Bad_Release Dose Dumping/ Incomplete Release Sol_HL Develop Sustained- Release Formulation Short_HL->Sol_HL Sol_Bio Improve Solubility (e.g., Solid Dispersion) Low_Bioavailability->Sol_Bio Sol_Release Optimize Excipients & Manufacturing Process Bad_Release->Sol_Release

Caption: Troubleshooting logic for VSN-16R formulation issues.

References

Navigating VSN-16R: A Technical Guide to Mitigating Inconsistent Effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and mitigate the inconsistent adverse effects observed in studies involving VSN-16R. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols, this guide aims to facilitate smoother, more reproducible research outcomes.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with VSN-16R, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: We are observing variable efficacy of VSN-16R in our neuronal cell culture model. What could be the underlying cause?

Answer:

Inconsistent efficacy of VSN-16R can stem from several factors related to its mechanism of action as a large-conductance, Ca2+-activated K+ (BKCa) channel opener. The composition of BKCa channel subunits and the experimental conditions can significantly influence the drug's activity.

  • Differential BKCa Channel Subunit Expression: The BKCa channel is composed of a pore-forming α-subunit and can associate with auxiliary β (β1-4) subunits. VSN-16R's activity may be dependent on the presence of specific β subunits.[1] For instance, it has been suggested that VSN-16R may preferentially activate channels containing the β4 subunit.[1] The expression levels of these subunits can vary between different cell types and even within the same cell line under different culture conditions.

  • Stimulation Frequency: The activity of VSN-16R has been shown to be dependent on the neuronal firing frequency. In some studies, its effects were more pronounced at higher stimulation frequencies.[1][2] This is likely due to the voltage- and calcium-dependent nature of BKCa channels.

Troubleshooting Steps:

  • Characterize BKCa Subunit Expression:

    • Perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of the BKCa α and β subunits (β1-4) in your specific cell model.

    • Compare these expression levels to those in cell lines or tissues where VSN-16R has shown consistent effects.

  • Control and Vary Stimulation Frequency:

    • If using electrophysiology, systematically vary the stimulation frequency to determine the optimal conditions for VSN-16R activity in your model.[1][2]

    • For non-electrophysiological assays, consider using chemical or electrical methods to depolarize the cells and modulate intracellular calcium levels, thereby influencing BKCa channel activation.

  • Use Control Compounds:

    • Include a known BKCa channel opener (e.g., NS1619) and a blocker (e.g., iberiotoxin) as positive and negative controls, respectively, to validate the responsiveness of your experimental system.

Question 2: We are observing mild, inconsistent cytotoxic effects at higher concentrations of VSN-16R. How can we mitigate this?

Answer:

While clinical trials have reported VSN-16R to have a good safety profile with only mild and inconsistent adverse effects, in vitro studies can sometimes reveal off-target effects at supra-physiological concentrations.[3]

Troubleshooting Steps:

  • Optimize VSN-16R Concentration:

    • Perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological effect without causing cytotoxicity.

  • Assess Off-Target Effects:

    • While VSN-16R is reported to be selective for BKCa channels and does not bind to cannabinoid receptors CB1 and CB2, at high concentrations, off-target effects can't be entirely ruled out.[4][5]

    • Consider performing a broad-panel screen to identify potential off-target interactions if cytotoxicity persists at concentrations near the effective dose.

  • Control for Vehicle Effects:

    • Ensure that the vehicle used to dissolve VSN-16R is not contributing to the observed cytotoxicity by running a vehicle-only control.

Frequently Asked Questions (FAQs)

Q1: What are the known adverse effects of VSN-16R in clinical trials?

A1: Phase I and Phase II clinical trials of VSN-16R have consistently reported a very good safety profile.[3][6] The reported adverse effects were generally mild and inconsistent.[3] A key finding is that VSN-16R is not associated with sedation, a common side effect of other anti-spasticity medications.[3][6]

Q2: What is the primary mechanism of action of VSN-16R?

A2: VSN-16R acts as an opener of large-conductance, Ca2+-activated K+ (BKCa) channels.[4][5] By opening these channels, it increases potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Q3: Does VSN-16R have any off-target effects?

A3: Studies have shown that VSN-16R does not bind to cannabinoid CB1 and CB2 receptors, which are common targets for cannabinoid-like molecules.[4][5] Its primary target is the BKCa channel. However, as with any small molecule, the possibility of off-target effects at high concentrations should be considered in experimental settings.

Q4: What is the pharmacokinetic profile of VSN-16R?

A4: VSN-16R has a promising pharmacokinetic profile and can penetrate the central nervous system (CNS).[1] One clinical trial noted that it has a short half-life, which may have contributed to the lack of efficacy at the tested dose and could be a factor in its inconsistent effects.[3]

Data Summary

Table 1: Summary of VSN-16R Clinical Trial Safety Findings

Clinical Trial PhaseKey Safety FindingsSedationReference
Phase ISafe and well-tolerated in healthy volunteers.Not observed.[6]
Phase II (NCT02542787)Adverse effects were inconsistent and generally mild. Very good safety profile.Not associated with sedation.[3]

Experimental Protocols

Protocol 1: Assessing VSN-16R Activity Using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the effect of VSN-16R on neuronal excitability under controlled stimulation frequencies.

Materials:

  • Cultured neurons or acute brain slices

  • VSN-16R

  • Iberiotoxin (B31492) (BKCa channel blocker)

  • External and internal patch-clamp solutions

  • Patch-clamp rig with amplifier and data acquisition system

Methodology:

  • Prepare cells or slices for patch-clamp recording.

  • Establish a whole-cell recording configuration.

  • Record baseline neuronal activity, including action potential firing in response to current injections at low (e.g., 5 Hz) and high (e.g., 20 Hz) frequencies.

  • Perfuse the cells with a known concentration of VSN-16R and repeat the stimulation protocol.

  • Analyze changes in action potential firing frequency, afterhyperpolarization, and other relevant parameters.

  • To confirm the effect is mediated by BKCa channels, co-apply iberiotoxin with VSN-16R and observe for reversal of the VSN-16R-induced effects.

Visualizations

VSN16R_Signaling_Pathway VSN16R VSN-16R BKCa BKCa Channel (α + β subunits) VSN16R->BKCa Activates K_ion K+ Efflux BKCa->K_ion Increases Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: VSN-16R signaling pathway.

Caption: Troubleshooting inconsistent VSN-16R effects.

References

Refinement of VSN-16R administration protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with VSN-16R, a potent and selective agonist for the G protein-coupled receptor GPR139.

Frequently Asked Questions (FAQs)

Q1: What is VSN-16R and what is its primary mechanism of action?

VSN-16R is a small molecule compound that functions as a potent and selective agonist for the orphan G protein-coupled receptor GPR139. Its primary mechanism of action is the activation of GPR139, which is predominantly expressed in the central nervous system, particularly in areas like the striatum and habenula. This activation has been shown to modulate dopaminergic and serotonergic signaling, suggesting its potential therapeutic utility in neurological and psychiatric disorders.

Q2: What are the main research applications for VSN-16R?

VSN-16R is utilized in research to investigate the physiological roles of GPR139. Key research areas include the study of Parkinson's disease, substance abuse, and its potential as an antipsychotic agent. It is also used to explore the modulation of dopamine (B1211576) D2 receptor-mediated signaling.

Q3: What is the recommended solvent for VSN-16R?

For in vitro studies, VSN-16R is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, further dilution in a vehicle such as saline or a solution of Tween 80 and saline is common.

Q4: How should VSN-16R be stored to ensure its stability?

VSN-16R should be stored as a solid at -20°C for long-term stability. If dissolved in a solvent, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for a limited time to minimize degradation.

Troubleshooting Guide

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Low or no cellular response to VSN-16R 1. Low GPR139 expression in the cell line: Not all cell lines endogenously express GPR139 at sufficient levels. 2. Incorrect VSN-16R concentration: The effective concentration can vary between cell types. 3. VSN-16R degradation: Improper storage or handling may have led to compound degradation.1. Verify GPR139 expression: Use qPCR or Western blot to confirm GPR139 expression in your cell line. Consider using a cell line known to express GPR139 or a recombinant system. 2. Perform a dose-response curve: Test a wide range of VSN-16R concentrations to determine the optimal EC50 for your specific assay. 3. Use fresh VSN-16R: Prepare fresh solutions from a properly stored stock for each experiment.
High background signal in assays 1. Off-target effects: At high concentrations, VSN-16R may interact with other receptors. 2. Vehicle effects: The solvent (e.g., DMSO) may be causing non-specific effects.1. Lower VSN-16R concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Include a vehicle control: Always run a control with the vehicle alone to assess its contribution to the signal.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of behavioral or physiological effects 1. Poor bioavailability: The route of administration or vehicle may not be optimal for VSN-16R delivery to the target tissue. 2. Inadequate dosage: The administered dose may be too low to elicit a response. 3. Rapid metabolism: VSN-16R may be quickly metabolized and cleared from the system.1. Optimize administration protocol: Test different routes of administration (e.g., intraperitoneal, subcutaneous, oral gavage) and vehicles. 2. Conduct a dose-escalation study: Administer a range of doses to determine the minimally effective dose. 3. Perform pharmacokinetic studies: Measure the concentration of VSN-16R in plasma and brain tissue over time to assess its stability and bioavailability.
Unexpected side effects 1. Off-target effects: VSN-16R may be interacting with other receptors or systems at the administered dose.1. Lower the dose: Determine if the side effects are dose-dependent. 2. Use a GPR139 knockout model: If available, test VSN-16R in GPR139 knockout animals to confirm that the observed effects are mediated by the target receptor.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is used to measure the activation of GPR139 by VSN-16R in a recombinant cell line.

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR139 in a suitable medium.

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of VSN-16R in an appropriate assay buffer.

  • Assay: Use a fluorescence plate reader to measure the baseline fluorescence. Add the VSN-16R dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for a set period.

  • Data Analysis: Calculate the change in fluorescence over baseline for each concentration and plot a dose-response curve to determine the EC50.

Visualizations

VSN16R_Signaling_Pathway VSN16R VSN-16R GPR139 GPR139 VSN16R->GPR139 Binds & Activates G_protein Gq/11 GPR139->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: VSN-16R activates the GPR139 signaling cascade.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Protocol Review Administration Protocol (Dose, Vehicle, Route) Start->Check_Protocol Check_Compound Verify VSN-16R Integrity (Storage, Solubility) Start->Check_Compound Check_System Confirm System Validity (e.g., GPR139 Expression) Start->Check_System Dose_Response Perform Dose-Response Curve Check_Protocol->Dose_Response PK_Study Conduct Pharmacokinetic Study (in vivo) Check_Protocol->PK_Study Consult Consult Literature/ Technical Support Check_Compound->Consult Check_System->Consult Optimize_Protocol Optimize Protocol Dose_Response->Optimize_Protocol PK_Study->Optimize_Protocol

Caption: A logical workflow for troubleshooting VSN-16R experiments.

Technical Support Center: Troubleshooting Variability in VSN-16 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "VSN-16" is not a publicly recognized scientific entity based on available data. For the purpose of this guide, we will assume this compound is a hypothetical small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2), intended for cancer research. The following troubleshooting advice is based on best practices for in vitro cell-based assays with small molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound dose-response curves and IC50 values between experiments. What are the primary contributing factors?

High variability in dose-response curves is a common challenge in in vitro pharmacology. The key factors can be broadly categorized into biological and technical variability.

  • Biological Variability:

    • Cell Line Integrity: Cell lines can undergo genetic and phenotypic changes over time and with increasing passage numbers, which can alter their response to this compound.[1] It is crucial to use cells within a narrow passage range and to periodically authenticate your cell lines.[1]

    • Cell Health and Confluency: The health and density of cells at the time of treatment are critical. Stressed or overly confluent cells will respond differently than healthy, logarithmically growing cells.[1]

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to treatment and is a common, often undetected, source of variability.[2]

  • Technical Variability:

    • Reagent Quality and Consistency: Variations in media, serum, and other reagents can significantly impact cell growth and drug response.[1][3][4]

    • Pipetting and Seeding Accuracy: Inconsistent cell seeding or inaccurate pipetting of this compound can lead to significant errors.[5]

    • Compound Stability and Solubility: Degradation or precipitation of this compound in stock solutions or in culture media will result in inconsistent effective concentrations.[3]

Q2: How much variation in IC50 values for this compound is considered acceptable?

The acceptable range of variation can depend on the specific assay and biological system. However, for cell-based assays, a two- to three-fold difference in IC50 values is often considered acceptable.[3] Larger variations may indicate underlying issues with experimental consistency that need to be addressed.[3]

Q3: Can the choice of cell viability assay affect the IC50 value of this compound?

Absolutely. Different assays measure different biological endpoints. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity.[3] this compound, as a hypothetical Bcl-2 inhibitor, might induce apoptosis, which involves a cascade of events. The timing of the assay and the specific endpoint measured will influence the resulting IC50 value.

Q4: What is the "edge effect" in 96-well plates, and could it be affecting our this compound experiments?

The "edge effect" refers to the phenomenon where wells on the perimeter of a 96-well plate are more prone to evaporation than the inner wells.[6] This can lead to increased concentrations of media components and this compound, affecting cell growth and response. To mitigate this, it is recommended to not use the outer wells for experimental samples and instead fill them with sterile water or media to create a humidity barrier.[5]

Troubleshooting Guides

Problem 1: High Variability Between Replicate Wells

High variability between replicate wells within the same experiment can obscure the true effect of this compound.

Possible Cause Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipette tip immersion depth and pre-wet the pipette tip before dispensing.[5]
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension gently between plating every few rows.
Incomplete Mixing Mix the contents of each well thoroughly after adding each reagent, but avoid introducing bubbles. A plate shaker can be used at a gentle speed.[5]
Temperature Gradients Allow all reagents and the microplate to equilibrate to the assay temperature before starting.[5][7]
Problem 2: Inconsistent IC50 Values Between Experiments

Variations in the half-maximal inhibitory concentration (IC50) of this compound from one experiment to the next can make it difficult to assess its potency accurately.

Possible Cause Solution
Cell Passage Number Use cells within a defined, low passage number range for all experiments. Create a master cell bank (MCB) and multiple working cell banks (WCB) to ensure a consistent source of cells.[1]
This compound Stock Solution Degradation Prepare fresh this compound stock solutions for each experiment. If storing stock solutions, aliquot and freeze them at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5]
Reagent Variability Use the same lot of media, serum, and other critical reagents for the duration of a study. If a new lot must be used, perform a bridging experiment to ensure consistency.[1][3]
Variations in Incubation Times Standardize all incubation times throughout the experimental protocol.

Experimental Protocols

Key Experiment: In Vitro this compound Cytotoxicity Assay using MTT

This protocol provides a general framework for assessing the cytotoxicity of this compound. It may need to be optimized for specific cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a 2X concentrated serial dilution of this compound in complete growth medium.

    • Remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions to the appropriate wells.

    • Include vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve using a non-linear regression model to determine the IC50 value.[3]

Visualizations

VSN16_Signaling_Pathway cluster_apoptosis Apoptosis Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits CytoC Cytochrome c Bax->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes VSN16 This compound VSN16->Bcl2 inhibits

Caption: Hypothetical signaling pathway of this compound inhibiting Bcl-2 to induce apoptosis.

VSN16_Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_vsn16 Treat with this compound Serial Dilutions incubate1->treat_vsn16 incubate2 Incubate for 48-72h treat_vsn16->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate analyze_data Data Analysis (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

Troubleshooting_Decision_Tree start High Variability in this compound Data q1 Variability Between Replicates? start->q1 a1_yes Check Pipetting, Seeding, Mixing q1->a1_yes Yes q2 Variability Between Experiments? q1->q2 No a1_yes->q2 a2_yes Check Cell Passage, Compound Stability, Reagent Lots q2->a2_yes Yes q3 Inconsistent Dose-Response Curve Shape? q2->q3 No a2_yes->q3 a3_yes Check Compound Solubility, Assay Endpoint q3->a3_yes Yes end Consult Senior Scientist q3->end No a3_yes->end

Caption: A logical decision tree for troubleshooting sources of variability in this compound experiments.

References

Technical Support Center: VSN-16R Assay Interference and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the VSN-16R Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference and troubleshooting when working with the BKCa channel activator, VSN-16R, in various experimental assays. While there is no standardized "VSN-16R assay," this compound is frequently used in common cell-based and biochemical assays where it may interfere with readout technologies. This guide provides detailed troubleshooting in a question-and-answer format to help you identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is VSN-16R and what is its mechanism of action?

A1: VSN-16R is a cannabinoid-like compound that functions as an opener of large conductance, Ca2+-activated K+ (BKCa) channels.[1] It does not bind to known cannabinoid receptors like CB1 or CB2.[1] By activating BKCa channels, VSN-16R can hyperpolarize the cell membrane, which can limit excessive neural-excitability.[1]

Q2: What are the common types of assays in which VSN-16R is likely to be tested?

A2: As a BKCa channel activator, VSN-16R is typically evaluated in a range of assays designed to assess its effects on ion channel function, cell viability, and downstream cellular processes. These include:

  • Fluorescence-based assays: To measure changes in intracellular ion concentrations (e.g., calcium) or membrane potential.

  • Cell viability and cytotoxicity assays: To determine the compound's effect on cell health and to identify potential toxic effects at higher concentrations.

  • Electrophysiology assays (e.g., patch-clamp): To directly measure the activity of BKCa channels.[1]

Q3: What are the primary sources of interference when working with a novel compound like VSN-16R?

A3: Compound interference in assays can lead to misleading results, such as false positives or false negatives. The main types of interference are:

  • Autofluorescence: The compound itself emits fluorescence at the excitation and emission wavelengths of the assay, leading to an artificially high signal.[2][3]

  • Fluorescence Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal.[4][5]

  • Cytotoxicity: At certain concentrations, the compound may be toxic to the cells, which can affect any assay that relies on healthy, metabolically active cells.

  • Light Scattering: Poorly soluble compounds can form precipitates that scatter light, leading to inaccurate absorbance or fluorescence readings.[6]

Troubleshooting Guides

Fluorescence-Based Assay Interference

Issue: Unexpectedly high fluorescence signal in wells containing VSN-16R.

This could be due to autofluorescence of the compound.

  • Troubleshooting Steps:

    • Pre-read the compound: Before adding any fluorescent dyes or reagents, read the fluorescence of wells containing only the assay buffer and VSN-16R at various concentrations.[7] A high signal compared to the vehicle control indicates autofluorescence.

    • Use red-shifted fluorophores: Many interfering compounds fluoresce in the blue-green spectrum.[7] Switching to dyes that excite and emit at longer wavelengths (red or far-red, >600 nm) can often reduce interference.[7]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is less susceptible to interference from autofluorescent compounds.[7]

Issue: Lower than expected fluorescence signal or a dose-dependent decrease in signal that may be misinterpreted as inhibition.

This may be caused by fluorescence quenching.

  • Troubleshooting Steps:

    • Post-reaction compound addition: Add VSN-16R to a completed reaction where the fluorescent product has already been generated. A drop in signal suggests quenching.[6]

    • Measure absorbance spectrum: Check if VSN-16R absorbs light at the excitation or emission wavelengths of your fluorophore.[6]

    • Use an orthogonal assay: Confirm your findings with a non-fluorescence-based method.[6]

Cytotoxicity Assay Interference

Issue: High variability between replicate wells in a cytotoxicity assay.

This is a common problem that can be caused by several factors.

  • Troubleshooting Steps:

    • Standardize cell seeding: Ensure a uniform number of cells is added to each well. Use cells in the logarithmic growth phase.[8]

    • Check for compound precipitation: Visually inspect the wells for any signs of precipitation after adding VSN-16R. Poor solubility can lead to inconsistent results.

    • Ensure proper mixing: Gently but thoroughly mix the compound in the media before adding it to the cells.[8]

Issue: High background signal in control wells (e.g., high LDH release).

This indicates that the control cells are stressed or dying.

  • Troubleshooting Steps:

    • Optimize culture conditions: Ensure cells are healthy and not over-confluent, which can lead to cell death.[8]

    • Gentle handling: Avoid forceful pipetting during media changes and reagent addition to prevent cell membrane damage.[9]

    • Check for contamination: Microbial contamination can lead to false-positive signals in some cytotoxicity assays (e.g., MTT).[8]

Data Presentation

Table 1: Concentrations of VSN-16R Used in In Vitro and In Vivo Studies

ApplicationConcentration/DoseOrganism/SystemReference
In vitro electrophysiology100 µMMouse hippocampal neurons[1]
In vivo behavioral studies2 mg/kg i.v.Mouse model of Fragile X syndrome[10]
Phase II clinical trial100mg, 200mg, 400mg, 800mg (single ascending dose)Humans with Multiple Sclerosis[11]
Phase II clinical trial400mg BID (multiple doses)Humans with Multiple Sclerosis[11]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Prepare a dilution series of VSN-16R in the assay buffer at the same concentrations that will be used in the main experiment.

  • Add the VSN-16R dilutions to the wells of a microplate. Include wells with assay buffer only as a blank control.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as the main assay.

  • If the fluorescence intensity in the wells with VSN-16R is significantly higher than the blank, the compound is autofluorescent.

Protocol 2: Cytotoxicity Assessment using MTT Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with a serial dilution of VSN-16R and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

VSN16R_Signaling_Pathway VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: Signaling pathway of VSN-16R activation of BKCa channels.

Troubleshooting_Workflow start Unexpected Assay Result check_interference Is Compound Interference Suspected? start->check_interference autofluorescence Test for Autofluorescence check_interference->autofluorescence Yes optimize_assay Optimize Assay Parameters (e.g., cell density, incubation time) check_interference->optimize_assay No quenching Test for Quenching autofluorescence->quenching cytotoxicity Assess Cytotoxicity quenching->cytotoxicity solubility Check Compound Solubility cytotoxicity->solubility mitigate Mitigate Interference (e.g., change fluorophore, use orthogonal assay) solubility->mitigate end Valid Result mitigate->end optimize_assay->end

Caption: Experimental workflow for troubleshooting assay interference.

logical_relationships cluster_fluorescence Fluorescence Assay cluster_cytotoxicity Cytotoxicity Assay high_signal High Signal? autofluorescent Compound is Autofluorescent high_signal->autofluorescent Yes low_signal Low Signal? high_signal->low_signal No quencher Compound is a Quencher low_signal->quencher Yes high_variability High Variability? check_seeding Check Cell Seeding & Compound Solubility high_variability->check_seeding Yes high_background High Background? high_variability->high_background No check_health Check Cell Health & Handling high_background->check_health Yes

Caption: Logical relationships for troubleshooting common assay issues.

References

Optimizing VSN-16R concentration for patch-clamp studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "VSN-16R" is a hypothetical compound created for the purpose of this illustrative technical support guide. The data, protocols, and troubleshooting advice provided are based on general principles of patch-clamp electrophysiology and pharmacology related to ion channel modulators.

Technical Support Center: VSN-16R

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of VSN-16R for patch-clamp studies.

Frequently Asked Questions (FAQs)

Q1: What is VSN-16R and what is its primary mechanism of action?

VSN-16R is a novel, state-dependent, small-molecule inhibitor of voltage-gated sodium channels (VGSCs). Its primary mechanism of action is to bind to the inactivated state of the channel, thereby prolonging the refractory period and reducing neuronal excitability. This makes it a potent blocker of rapidly firing neurons.

Q2: How should I prepare a stock solution of VSN-16R?

VSN-16R is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. We recommend preparing a 10 mM stock solution in 100% DMSO. Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in the extracellular recording solution to achieve a final DMSO concentration of less than 0.1%.

Q3: What is the recommended starting concentration for VSN-16R in a typical patch-clamp experiment?

For initial experiments, we recommend starting with a concentration of 1 µM. Based on the observed effect, the concentration can be titrated up or down. For constructing a full dose-response curve, a range of concentrations from 10 nM to 100 µM is suggested.

Q4: Are there any known off-target effects of VSN-16R?

At concentrations above 50 µM, VSN-16R has been observed to have a minor inhibitory effect on L-type voltage-gated calcium channels (VGCCs). It is recommended to stay within the optimal concentration range for VGSC inhibition to minimize off-target effects.

Troubleshooting Guide

Issue: I am not observing any inhibitory effect of VSN-16R on my voltage-gated sodium currents.

  • Solution 1: Check Compound Viability: Ensure that your VSN-16R stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh dilution from a new aliquot.

  • Solution 2: Verify Channel State: VSN-16R preferentially binds to the inactivated state of the sodium channel. Ensure your voltage protocol is designed to induce channel inactivation. A depolarizing pre-pulse before the test pulse can increase the population of inactivated channels.

  • Solution 3: Increase Concentration: The effective concentration can be cell-type dependent. Gradually increase the concentration of VSN-16R in your perfusion system.

Issue: The inhibitory effect of VSN-16R is not reversing after washout.

  • Solution 1: Extend Washout Period: VSN-16R may have a slow off-rate. Extend the washout period with the control extracellular solution for at least 10-15 minutes while monitoring for recovery.

  • Solution 2: Check for Perfusion System Issues: Ensure your perfusion system is functioning correctly and that the control solution is completely replacing the VSN-16R-containing solution in the recording chamber.

Issue: I am observing a significant rundown of the sodium current, making it difficult to assess the effect of VSN-16R.

  • Solution 1: Optimize Internal Solution: Include ATP and GTP in your internal pipette solution to maintain cell health and channel function over the duration of the experiment.

  • Solution 2: Monitor Seal and Access Resistance: A deteriorating giga-seal or increasing access resistance can lead to current rundown. Monitor these parameters throughout the experiment and discard cells where they become unstable.

Issue: The potency of VSN-16R appears to be highly variable between experiments.

  • Solution 1: Control for Temperature: The binding kinetics of VSN-16R can be temperature-sensitive. Ensure that your experiments are conducted at a consistent and controlled temperature.

  • Solution 2: Standardize Cell Passage Number: The expression levels of ion channel subtypes can vary with cell passage number. Use cells within a consistent and low passage number range for your experiments.

Quantitative Data

Table 1: IC50 Values of VSN-16R for Different Voltage-Gated Sodium Channel Subtypes

Channel SubtypeCell LineIC50 (µM)Hill Slope
NaV1.1HEK2931.2 ± 0.31.1
NaV1.2HEK2930.8 ± 0.21.0
NaV1.5CHO15.7 ± 2.11.3
NaV1.7ND7/230.5 ± 0.10.9

Table 2: Recommended Concentration Ranges for Different Patch-Clamp Configurations

ConfigurationObjectiveRecommended Concentration Range
Whole-CellDose-Response Curve10 nM - 100 µM
Whole-CellScreening1 µM - 10 µM
Perforated PatchLong-term Recordings500 nM - 5 µM
Single-ChannelMechanistic Studies100 nM - 1 µM

Experimental Protocols

Protocol: Determination of VSN-16R IC50 using Whole-Cell Voltage-Clamp

  • Cell Preparation: Plate cells expressing the target VGSC subtype on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

    • VSN-16R Solutions: Prepare serial dilutions of VSN-16R in the external solution from the 10 mM DMSO stock.

  • Patch-Clamp Recording:

    • Establish a whole-cell configuration with a giga-seal (>1 GΩ).

    • Hold the cell at a holding potential of -100 mV.

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit sodium currents.

  • Data Acquisition:

    • Record baseline sodium currents in the control external solution for at least 3 minutes to ensure stability.

    • Perfuse the first concentration of VSN-16R and record the current amplitude until a steady-state block is achieved (typically 3-5 minutes).

    • Repeat the perfusion with increasing concentrations of VSN-16R.

    • Perform a final washout with the control external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot the normalized current as a function of the VSN-16R concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations

VSN16R_Signaling_Pathway cluster_neuron Neuron cluster_outcome Physiological Outcome VGSC Voltage-Gated Sodium Channel ActionPotential Action Potential Propagation VGSC->ActionPotential initiates ReducedExcitability Reduced Neuronal Excitability Depolarization Membrane Depolarization Depolarization->VGSC opens VSN16R VSN-16R VSN16R->VGSC blocks (inactivated state)

Caption: Hypothetical signaling pathway of VSN-16R action.

VSN16R_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepStock Prepare 10 mM VSN-16R Stock in DMSO PrepSolutions Prepare External and Internal Solutions PrepStock->PrepSolutions PrepCells Plate Cells Expressing Target Channel PatchCell Establish Whole-Cell Configuration PrepCells->PatchCell PrepSolutions->PatchCell RecordBaseline Record Baseline Currents PatchCell->RecordBaseline ApplyVSN16R Apply Increasing Concentrations of VSN-16R RecordBaseline->ApplyVSN16R Washout Washout with Control Solution ApplyVSN16R->Washout MeasurePeak Measure Peak Current Amplitude Washout->MeasurePeak Normalize Normalize to Baseline MeasurePeak->Normalize PlotCurve Plot Dose-Response Curve Normalize->PlotCurve CalcIC50 Calculate IC50 PlotCurve->CalcIC50

VSN-16R Technical Support Center: Navigating the Translational Gap from Preclinical Promise to Clinical Reality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the challenges in translating preclinical data of VSN-16R to clinical settings. The information is intended to assist researchers in troubleshooting their experiments and designing future studies.

Frequently Asked Questions (FAQs)

Q1: VSN-16R showed significant anti-spastic activity in preclinical animal models. Why did it not demonstrate efficacy in the Phase II clinical trial for Multiple Sclerosis (MS) related spasticity?

The Phase II proof-of-concept trial (NCT02542787) for VSN-16R in patients with MS-related spasticity did not show a statistically significant reduction in spasticity at a dose of 400mg twice daily (BID) compared to placebo.[1] This stands in contrast to preclinical studies in experimental autoimmune encephalomyelitis (EAE) mice, an animal model for MS, where VSN-16R exhibited potent anti-spastic effects.[2][3]

Several factors could contribute to this discrepancy:

  • Pharmacokinetics: A key challenge identified in the Phase II trial was the short half-life of VSN-16R.[1] The plasma concentrations achieved with the 400mg BID dosing regimen may not have been sufficient to maintain a therapeutic effect over the dosing interval in humans, whereas in preclinical models, the dosing schedule and metabolism might have resulted in more sustained target engagement.

  • Dose-Response Relationship: While the 400mg BID dose was determined based on safety and tolerability in Phase I and the single ascending dose phase of the Phase II trial, it may not have been the optimal therapeutic dose.[1] Interestingly, a post-hoc analysis of the single 800mg dose in the ascending dose phase showed a significant reduction in the spasticity numerical rating scale (NRS) compared to placebo, suggesting that higher doses might be effective.[1]

  • Species-Specific Metabolism: Differences in drug metabolism between rodents and humans are a common challenge in drug development. While specific metabolic pathways for VSN-16R are not detailed in the provided results, it is plausible that the rate and profile of metabolism differ, affecting the drug's exposure and efficacy.

  • Complexity of MS Spasticity: The pathophysiology of spasticity in human MS is complex and may not be fully recapitulated by the EAE mouse model. The underlying mechanisms driving spasticity could have different sensitivities to a BKCa channel opener like VSN-16R in humans compared to the animal model.

Q2: What is the established mechanism of action for VSN-16R, and are there any known off-target effects?

VSN-16R is a novel, orally active compound that functions as an opener of large-conductance, Ca2+-activated K+ (BKCa) channels.[1][2][3][4][5] It is a cannabinoid-like compound but notably lacks effects at the cannabinoid CB1 and CB2 receptors, as well as the GPR55 receptor.[4] The opening of BKCa channels in neurons leads to membrane hyperpolarization, which in turn limits excessive neural-excitability, the underlying cause of spasticity.[2][3]

Regarding off-target effects, preclinical and early clinical data suggest a favorable safety profile. VSN-16R was found to be non-sedating in preclinical tests, a significant advantage over many existing anti-spasticity medications.[2][6] Phase I and II trials in humans also reported that the drug was well-tolerated with generally mild and inconsistent adverse effects, and importantly, no sedation was observed.[1][6]

Q3: Were there any indications from the preclinical data that might have predicted the clinical outcome?

The available preclinical data strongly supported the progression of VSN-16R into clinical trials. It showed dose-dependent inhibition of spasticity in a mouse model of MS with a wide therapeutic window and a lack of sedative side effects.[2] However, a detailed pharmacokinetic/pharmacodynamic (PK/PD) model comparing plasma concentrations in mice at efficacious doses with the predicted human plasma concentrations at the planned clinical doses might have offered more insight. If the preclinical efficacious concentrations were significantly higher than what was achieved in the Phase II trial, it could have been a predictive indicator.

Troubleshooting Guides

Issue: Discrepancy in Efficacy Between Preclinical and Clinical Studies

Possible Cause Troubleshooting/Mitigation Strategy
Suboptimal Clinical Dose - Conduct more extensive dose-ranging studies in future clinical trials, guided by the observation that a single 800mg dose showed some activity.[1]- Utilize PK/PD modeling to better predict the therapeutic dose range in humans based on preclinical data.
Short Half-life of VSN-16R - Develop a slow-release formulation of VSN-16R to maintain more stable plasma concentrations over the dosing interval.[1]- Investigate alternative dosing regimens, such as more frequent administration, although this may impact patient compliance.
Species Differences in Metabolism - Conduct thorough cross-species metabolism studies to identify any major differences in metabolic pathways and metabolites between preclinical species and humans.- If significant differences are found, assess the activity of major human metabolites.
Limitations of the Animal Model - Consider using multiple preclinical models of spasticity, if available, to confirm efficacy.- Characterize the expression and function of BKCa channels in the relevant neuronal circuits in both the animal model and human tissue (if possible) to ensure the target is comparable.

Quantitative Data Summary

Table 1: Preclinical Efficacy of VSN-16R in EAE Mouse Model

ParameterVehicleVSN-16R (0.5 mg/kg)VSN-16R (1 mg/kg)VSN-16R (5 mg/kg)
Inhibition of Spasticity -Dose-dependentDose-dependentDose-dependent
Sedation Not ObservedNot ObservedNot ObservedNot Observed

Note: Specific quantitative values for spasticity inhibition were not available in the provided search results, but a dose-dependent effect was described.

Table 2: Phase II Clinical Trial Results (NCT02542787)

ParameterPlacebo (n=79)VSN-16R 400mg BID (n=77)Treatment Difference (95% CI)p-value
Change in Spasticity NRS -1.1 ± 1.52-0.9 ± 1.50+0.20 (-0.2 to +0.7)0.3434
Sedation Not a significant issueNot a significant issue--
Adverse Effects Mild and inconsistentMild and inconsistent--

NRS: Numerical Rating Scale. Data presented as mean ± standard deviation.[1]

Experimental Protocols

1. Preclinical Efficacy Assessment in EAE Mouse Model (Summarized)

  • Model: Experimental Autoimmune Encephalomyelitis (EAE) in mice, a standard model for MS.

  • Induction: EAE is typically induced by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide in complete Freund's adjuvant, followed by pertussis toxin injections.

  • Treatment: VSN-16R is administered orally at various doses (e.g., 0.5, 1, 5 mg/kg) to EAE mice exhibiting spasticity.

  • Assessment of Spasticity: Spasticity can be measured using various methods, such as resistance to limb flexion quantified with a strain gauge.

  • Behavioral Assessment: To assess for sedation and other neurobehavioral side effects, open-field tests and rotarod performance can be evaluated.

  • Pharmacokinetic Analysis: Blood samples are collected at different time points after drug administration to determine the plasma concentration of VSN-16R.

2. Phase II Clinical Trial for MS-Related Spasticity (NCT02542787) (Summarized)

  • Study Design: A Phase II, double-blind, randomized, placebo-controlled proof-of-concept study.[7]

  • Participants: 140 adult patients with a confirmed diagnosis of MS and spasticity.[6]

  • Treatment Arms:

    • Single Ascending Dose (SAD) Phase: Hospital-based, placebo-controlled, with doses of 100mg, 200mg, 400mg, and 800mg to assess pharmacokinetics, safety, and tolerability.[1]

    • Multiple Dose Phase: Patients received either 400mg BID of VSN-16R or a matching placebo.[1]

  • Primary Endpoint: Reduction in spasticity as measured by the Numerical Rating Scale (NRS).[1]

  • Secondary Endpoints: Changes in the Modified Ashworth Scale, Tardieu Spasticity Scale, Penn Spasm Scale, and 10-meter walk time.[1]

  • Safety and Tolerability: Assessed through monitoring of adverse events.

Visualizations

VSN16R_Signaling_Pathway cluster_neuron Neuron VSN16R VSN-16R BKCa_channel BKCa Channel VSN16R->BKCa_channel Activates K_ion K+ Ions BKCa_channel->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Spasticity_Relief Relief of Spasticity Reduced_Excitability->Spasticity_Relief Results in

Caption: VSN-16R signaling pathway in neurons.

Experimental_Workflow cluster_preclinical Preclinical Stage cluster_translational Translational Stage cluster_clinical Clinical Stage Target_Validation Target Validation (BKCa Channels) In_Vitro_Assays In Vitro Potency and Selectivity Target_Validation->In_Vitro_Assays Animal_Model Efficacy in Animal Model (e.g., EAE Mice) In_Vitro_Assays->Animal_Model Preclinical_PK Preclinical Pharmacokinetics (Mouse) Animal_Model->Preclinical_PK Tox_Studies Toxicology Studies Preclinical_PK->Tox_Studies PK_PD_Modeling Cross-Species PK/PD Modeling (Predict Human Dose) Tox_Studies->PK_PD_Modeling Formulation_Dev Formulation Development (Consider Slow-Release) PK_PD_Modeling->Formulation_Dev Phase_I Phase I: Safety and PK in Healthy Volunteers Formulation_Dev->Phase_I Phase_II Phase II: Proof-of-Concept in Patients (Dose Ranging) Phase_I->Phase_II Phase_III Phase III: Pivotal Efficacy and Safety Trials Phase_II->Phase_III

Caption: Recommended workflow for VSN-16R development.

References

Validation & Comparative

A Comparative Guide to VSN-16R and Anandamide in Vasorelaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasorelaxant properties of VSN-16R and the endocannabinoid anandamide (B1667382). By presenting available experimental data, detailed methodologies, and signaling pathways, this document aims to facilitate a clear understanding of their distinct mechanisms of action and potential therapeutic implications in vascular physiology.

Quantitative Data Comparison

The following tables summarize the vasorelaxant effects of anandamide across various studies. A corresponding table for VSN-16R is included to highlight the current landscape of available data.

Table 1: Vasorelaxant Effects of Anandamide

Vascular BedSpeciesPre-contraction AgentEC50Rmax (%)Endothelium-DependenceKey Receptors/Channels Involved
Human Mesenteric ArteryHumanPhenylephrine~2.0 µM~30%YesCB1, Putative Endothelial Cannabinoid Receptor (CBe)[1][2]
Rat Mesenteric ArteryRatPhenylephrine~0.6 µM~94%NoTRPV1[3]
Rat AortaRatPhenylephrine~1.7 µM~51%YesNon-CB1/non-CB2, EP4[4]
Rat Coronary ArteryRat5-HTpEC50: 6.8 ± 0.445 ± 5%NoPutative BKCa involvement[5][6]

Table 2: Vasorelaxant Effects of VSN-16R

Vascular BedSpeciesPre-contraction AgentEC50Rmax (%)Endothelium-DependenceKey Receptors/Channels Involved
Data Not Available-----BKCa Channels[7]

Note: While VSN-16R is known to be a potent opener of BKCa channels, which are crucial in regulating vascular tone, specific quantitative data (EC50, Rmax) from in vitro vasorelaxation studies on isolated arteries are not available in the reviewed literature. The primary focus of existing research has been on its neurological effects.[7][8][9]

Experimental Protocols

The following outlines a standard wire myography protocol used to assess the vasorelaxant properties of compounds like anandamide.

Protocol: Wire Myography for Vasorelaxation Studies

  • Tissue Preparation:

    • Arterial segments (e.g., mesenteric, aorta, coronary) are carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.

    • Adherent connective and adipose tissue is removed under a dissecting microscope.

    • The artery is cut into rings of approximately 2 mm in length. For studies investigating endothelium-dependent effects, the endothelium of some rings is denuded by gently rubbing the intimal surface with a fine wire or forceps.

  • Mounting and Equilibration:

    • Two fine stainless steel wires are passed through the lumen of each arterial ring.

    • The rings are mounted in the organ baths of a wire myograph system, with one wire attached to a force transducer and the other to a micrometer for stretching.

    • The organ baths contain Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • An optimal resting tension is applied to the rings, and they are allowed to equilibrate for at least 60 minutes.

  • Viability and Endothelium Integrity Check:

    • The viability of the smooth muscle is tested by challenging the rings with a high concentration of potassium chloride (KCl).

    • To confirm the presence or absence of a functional endothelium, rings are pre-contracted with an agonist such as phenylephrine, followed by the addition of an endothelium-dependent vasodilator like acetylcholine (B1216132) or bradykinin. Successful relaxation indicates an intact endothelium.

  • Concentration-Response Curve Generation:

    • After washing and returning to baseline, the arterial rings are pre-contracted to a stable submaximal tone (typically 60-80% of the KCl response) using a vasoconstrictor (e.g., phenylephrine, 5-HT).

    • Once a stable plateau is achieved, cumulative concentrations of the test compound (anandamide or VSN-16R) are added to the organ bath.

    • The resulting relaxation is recorded until a maximal response is achieved or the concentration range is exhausted.

  • Mechanistic Studies:

    • To investigate the underlying signaling pathways, experiments are repeated in the presence of specific receptor antagonists or enzyme inhibitors (e.g., CB1 antagonists, TRPV1 antagonists, nitric oxide synthase inhibitors), which are added to the bath before the pre-contraction phase.

  • Data Analysis:

    • Relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Concentration-response curves are plotted, and EC50 (potency) and Rmax (maximal relaxation) values are calculated using a non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Anandamide-Induced Vasorelaxation

Anandamide exhibits a complex pharmacology, inducing vasorelaxation through multiple signaling pathways that are often tissue and species-specific. In human mesenteric arteries, the effect is primarily endothelium-dependent, involving the activation of cannabinoid CB1 receptors and subsequent production of nitric oxide (NO).[1][2] In contrast, in rat mesenteric arteries, a significant portion of the vasorelaxant effect is endothelium-independent and mediated by the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels on perivascular sensory nerves, leading to the release of calcitonin gene-related peptide (CGRP).[10][11]

anandamide_pathway cluster_endo Endothelial Cell cluster_nerve Perivascular Sensory Nerve cluster_smc Vascular Smooth Muscle Cell Anandamide_endo Anandamide CB1_endo CB1 Receptor Anandamide_endo->CB1_endo Activates eNOS eNOS CB1_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Diffuses & Activates Anandamide_nerve Anandamide TRPV1 TRPV1 Channel Anandamide_nerve->TRPV1 Activates CGRP CGRP Release TRPV1->CGRP CGRP_R CGRP Receptor CGRP->CGRP_R Binds to cGMP cGMP sGC->cGMP Relaxation Vasorelaxation cGMP->Relaxation cAMP cAMP CGRP_R->cAMP Increases cAMP->Relaxation

Caption: Anandamide's dual vasorelaxation pathways.

VSN-16R-Induced Vasorelaxation

VSN-16R, an anandamide analogue, induces vasorelaxation through a distinct and more targeted mechanism. It does not interact with cannabinoid receptors.[7] Instead, it acts as a potent opener of large-conductance calcium-activated potassium (BKCa) channels located on vascular smooth muscle cells. The opening of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium, and subsequent muscle relaxation.

vsn16r_pathway cluster_smc_vsn Vascular Smooth Muscle Cell VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa Opens K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->VGCC Ca_decrease Decreased Intracellular [Ca2+] VGCC->Ca_decrease Relaxation_vsn Vasorelaxation Ca_decrease->Relaxation_vsn

Caption: VSN-16R's direct action on BKCa channels.

Logical Workflow for Comparative Vasorelaxation Analysis

The following diagram outlines the logical steps for a comprehensive comparison of two vasorelaxant compounds.

logical_workflow cluster_invitro In Vitro Analysis cluster_mech Mechanism of Action A Compound A (e.g., VSN-16R) A_vitro Wire Myography (Potency & Efficacy) A->A_vitro A_mech Receptor/Channel Binding Assays A->A_mech B Compound B (e.g., Anandamide) B_vitro Wire Myography (Potency & Efficacy) B->B_vitro B_mech Receptor/Channel Binding Assays B->B_mech Compare Comparative Analysis A_vitro->Compare B_vitro->Compare A_pathway Signaling Pathway Analysis A_mech->A_pathway B_pathway Signaling Pathway Analysis B_mech->B_pathway A_pathway->Compare B_pathway->Compare Conclusion Conclusion on Relative Vasorelaxant Profiles Compare->Conclusion

Caption: Workflow for comparing vasorelaxant compounds.

References

A Comparative Guide to VSN-16R and Abnormal-Cannabidiol (abn-CBD) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the pharmacological properties of VSN-16R and abnormal-cannabidiol (abn-CBD), two synthetic cannabinoids with distinct mechanisms of action and therapeutic potential. The information is intended for researchers, scientists, and professionals involved in drug development.

Executive Summary

VSN-16R and abnormal-cannabidiol (abn-CBD) represent two divergent paths in the development of cannabinoid-based therapeutics. VSN-16R is a potent opener of large-conductance, calcium-activated potassium (BKCa) channels, demonstrating a potential therapeutic role in conditions characterized by neuronal hyperexcitability, such as spasticity. In contrast, abn-CBD, a regioisomer of cannabidiol (B1668261), exerts its effects through G protein-coupled receptors, primarily GPR18 and GPR55, and has shown promise in models of inflammation, pain, and neuroprotection. This guide synthesizes the available experimental data to facilitate a direct comparison of their pharmacological profiles.

Comparative Pharmacodynamics

This section outlines the primary molecular targets and functional activities of VSN-16R and abn-CBD.

Receptor Binding and Functional Activity
CompoundPrimary Target(s)Other TargetsFunctional ActivityPotency (EC50)
VSN-16R Large-conductance, Ca2+-activated K+ (BKCa) channels-Channel Opener10 nM (mouse vas deferens assay)[1]; 110 nM (rat mesenteric artery vasorelaxation)[1]
abn-CBD GPR18, GPR55-Agonist2.5 µM (GPR55)[2]; Low affinity for CB1 & CB2 (>30 µM)[2]

Note: EC50 values are assay-dependent and may not be directly comparable.

Mechanism of Action

VSN-16R acts as a positive modulator of BKCa channels.[3] By opening these channels, it increases potassium efflux, leading to hyperpolarization of the cell membrane.[1] This hyperpolarization makes neurons less excitable, which is the basis for its potential therapeutic effect in conditions like spasticity.[1][3] VSN-16R does not exhibit significant activity at the canonical cannabinoid receptors CB1 and CB2, nor at the orphan receptor GPR55.[1][3]

Abnormal-CBD is a synthetic regioisomer of cannabidiol that does not produce psychoactive effects.[4] Its actions are mediated through G protein-coupled receptors, with evidence pointing to GPR18 and GPR55 as primary targets.[4][5] Activation of these receptors by abn-CBD can lead to various cellular responses, including vasodilation, reduction of inflammation, and neuroprotection.[4][6] Unlike classical cannabinoids, abn-CBD has very low affinity for CB1 and CB2 receptors.[6]

Signaling Pathways

The distinct molecular targets of VSN-16R and abn-CBD result in the activation of different intracellular signaling cascades.

VSN-16R Signaling Pathway

The primary signaling event following VSN-16R binding to BKCa channels is the increased efflux of potassium ions (K+) from the neuron, leading to membrane hyperpolarization.

VSN16R_Signaling cluster_membrane Cellular Environment VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa Binds to and opens K_efflux K+ Efflux BKCa->K_efflux Membrane Neuronal Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

VSN-16R signaling through BKCa channels.
Abnormal-Cannabidiol (abn-CBD) Signaling Pathway

Abn-CBD activates GPR18 and GPR55, which are coupled to Gq and G12/13 proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA, resulting in increased intracellular calcium and other cellular responses.

abn_CBD_Signaling abn_CBD abn-CBD GPR18 GPR18 abn_CBD->GPR18 GPR55 GPR55 abn_CBD->GPR55 Gq Gq GPR18->Gq G12_13 G12/13 GPR55->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cellular_Response Cellular Responses (e.g., Vasodilation, Anti-inflammation) RhoA->Cellular_Response Ca_release Ca2+ Release (from ER) IP3->Ca_release Ca_release->Cellular_Response

abn-CBD signaling via GPR18 and GPR55.

Experimental Data and Protocols

This section provides a summary of key experimental findings and outlines the methodologies used in these studies.

Quantitative Data Summary
ExperimentVSN-16Rabnormal-cannabidiol (abn-CBD)
Electrophysiology In mouse hippocampal CA1 neurons, 100 µM VSN-16R increased fast after-hyperpolarization (fAHP) amplitude, decreased inter-spike interval (ISI), and shortened action potential (AP) width during high-frequency stimulation.[3]Data not available for direct comparison.
Cell Migration Data not available.In breast cancer cell lines, abn-CBD inhibited migration in a concentration-dependent manner (100 nM to 1 µM).[7]
Cell Viability Data not available.In paclitaxel-resistant breast cancer cells, abn-CBD decreased cell viability with an EC50 in the low micromolar range.[7]
In Vivo Efficacy In a mouse model of multiple sclerosis, oral administration of VSN-16R (1 and 5 mg/kg) significantly inhibited spasticity.[8]In a mouse model of colitis, abn-CBD attenuated inflammation.[6] In a rat model of acute arthritis, it reduced nociception.[9]
Key Experimental Protocols
  • Objective: To measure the effect of VSN-16R on the electrophysiological properties of neurons.

  • Cell Type: Mouse hippocampal CA1 pyramidal neurons in ex vivo brain slices.[3]

  • Methodology:

    • Brain slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).

    • Whole-cell patch-clamp recordings are established from visually identified pyramidal neurons.

    • A baseline of neuronal firing is recorded in response to current injections (e.g., high-frequency stimulation protocol: 0.35–0.5 nA, 50 ms).[3]

    • VSN-16R (e.g., 100 µM) is bath-applied, and changes in action potential waveform parameters (fAHP, ISI, AP width) are recorded and analyzed.[3]

  • Experimental Workflow Diagram:

Patch_Clamp_Workflow Prepare_Slices Prepare Hippocampal Brain Slices Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prepare_Slices->Establish_Recording Record_Baseline Record Baseline Neuronal Firing Establish_Recording->Record_Baseline Apply_VSN16R Bath Apply VSN-16R Record_Baseline->Apply_VSN16R Record_Effect Record Changes in Action Potential Waveform Apply_VSN16R->Record_Effect Analyze_Data Analyze Data Record_Effect->Analyze_Data Calcium_Assay_Workflow Seed_Cells Seed GPR18/GPR55-expressing HEK293 Cells Load_Dye Load Cells with Calcium-Sensitive Dye Seed_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_abn_CBD Add abn-CBD Measure_Baseline->Add_abn_CBD Measure_Response Measure Fluorescence Change Add_abn_CBD->Measure_Response Calculate_EC50 Calculate EC50 Measure_Response->Calculate_EC50

References

A Comparative Analysis of VSN-16R and Other BKCa Channel Openers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of VSN-16R, a novel BKCa channel opener, with other notable compounds in its class. This document outlines key performance metrics, supported by experimental data, to facilitate informed decisions in research and development.

Large-conductance, calcium-activated potassium (BKCa) channels are crucial regulators of cellular excitability, integrating changes in intracellular calcium levels and membrane potential. Their activation leads to potassium efflux, resulting in hyperpolarization and a subsequent reduction in cellular excitability. This mechanism makes BKCa channels an attractive therapeutic target for conditions characterized by neuronal hyperexcitability and smooth muscle dysfunction. This guide focuses on VSN-16R and provides a comparative overview with other BKCa channel openers, namely BMS-204352 and Andolast.

Quantitative Performance Analysis

The following table summarizes the key pharmacological parameters of VSN-16R, BMS-204352, and Andolast, offering a clear comparison of their potency and selectivity.

CompoundTarget(s)Potency (EC50)SelectivityTherapeutic IndicationDevelopment Stage
VSN-16R BKCa Channels10 nM (mouse vas deferens), 110 nM (rat mesenteric arteries)[1]Selective for neuronal BKCa channels; does not bind to CB1/CB2/GPR55 cannabinoid receptors[1][2][3]Spasticity in Multiple Sclerosis, Fragile X Syndrome[4][5]Phase II Clinical Trials Completed[5]
BMS-204352 BKCa and KCNQ Channels2.4 µM (Kv7.5)[6]; Nanomolar activity on BKCa channels[7]Non-selective opener of BKCa and KCNQ channels[7][8][9]Acute Ischemic StrokePhase III Clinical Trials Failed[8][9]
Andolast BKCa ChannelsNot specified; described as "neither selective nor potent"[10]Not specified; also exhibits anti-inflammatory and mast cell stabilizing propertiesAsthma, Allergic RhinitisApproved in Italy for asthma[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

BKCa Channel Activation Signaling Pathway

Activation of BKCa channels by an opener like VSN-16R initiates a cascade of events that ultimately reduces neuronal excitability. The binding of the opener facilitates channel opening, leading to an efflux of potassium ions and hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits voltage-gated calcium channels, reducing calcium influx and dampening downstream signaling pathways that contribute to hyperexcitability.

BKCa_Signaling_Pathway BKCa Channel Activation Pathway cluster_membrane Cell Membrane BKCa BKCa Channel K_efflux K⁺ Efflux BKCa->K_efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opener VSN-16R (BKCa Opener) Opener->BKCa Activates Downstream Downstream Signaling (e.g., PKC, c-Src) Ca_influx->Downstream Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VGCC Inhibits Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability K_efflux->Hyperpolarization Downstream->Reduced_Excitability

BKCa Channel Activation Signaling Pathway
Experimental Workflow: Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch clamp technique is a gold-standard method for studying the effects of ion channel modulators. The following workflow outlines the key steps involved in assessing the activity of a BKCa channel opener on cultured neurons.

Patch_Clamp_Workflow Workflow for Whole-Cell Patch Clamp Electrophysiology A Prepare Neuronal Culture on Coverslip D Mount Coverslip in Recording Chamber A->D B Pull Glass Micropipette (3-7 MΩ resistance) C Fill Pipette with Internal Solution B->C E Approach Neuron with Micropipette C->E D->E F Form Gigaohm Seal (>1 GΩ) E->F G Rupture Membrane Patch (Whole-Cell Configuration) F->G H Record Baseline BKCa Currents G->H I Perfuse with BKCa Channel Opener H->I J Record Currents in Presence of Opener I->J K Data Analysis: Compare Currents J->K

Workflow for Whole-Cell Patch Clamp
Experimental Workflow: In Vivo Assessment of Spasticity (EAE Mouse Model)

The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is a widely used preclinical model for multiple sclerosis, exhibiting symptoms such as spasticity. This workflow details the process of inducing EAE and assessing the efficacy of a therapeutic agent.

EAE_Workflow Workflow for In Vivo Spasticity Assessment (EAE Model) A Induce EAE in Mice (e.g., MOG₃₅₋₅₅ peptide) B Monitor for Clinical Signs (Daily Scoring) A->B C Group Mice (Treatment vs. Vehicle) Upon Symptom Onset B->C D Administer VSN-16R or Vehicle (e.g., Oral Gavage) C->D E Continue Daily Clinical Scoring D->E F Perform Behavioral Tests (e.g., Rotarod, Grip Strength) E->F G Sacrifice and Tissue Collection (e.g., Spinal Cord) F->G H Histological Analysis (Inflammation, Demyelination) G->H I Statistical Analysis of Scores and Histology H->I

Workflow for In Vivo Spasticity Assessment

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for BKCa Channel Openers

Objective: To measure the effect of a BKCa channel opener on the potassium currents in cultured neurons.

Materials:

  • Cells: Primary neuronal culture (e.g., hippocampal or cortical neurons) plated on coverslips.[12]

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂/5% CO₂.

  • Internal Solution: Containing (in mM): 130 K-Gluconate, 5 KCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, pH 7.2 with KOH.

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system, data acquisition software.[12][13]

Procedure:

  • Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with aCSF at 1.5-2 mL/min.[12]

  • Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[12]

  • Fill the micropipette with the internal solution and mount it on the micromanipulator.

  • Under visual control, approach a neuron with the micropipette tip while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (resistance > 1 GΩ).[14]

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[14][15]

  • Clamp the cell at a holding potential of -70 mV and apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit outward K⁺ currents.[16]

  • Record baseline currents for a stable period.

  • Switch the perfusion to aCSF containing the BKCa channel opener at the desired concentration.

  • After a few minutes of perfusion, record the currents again using the same voltage-step protocol.

  • Data Analysis: Measure the amplitude of the outward currents before and after the application of the compound. An increase in the current amplitude at depolarizing potentials indicates the activation of BKCa channels.

In Vivo Assessment of Spasticity in the EAE Mouse Model

Objective: To evaluate the anti-spastic efficacy of a BKCa channel opener in a mouse model of multiple sclerosis.

Materials:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.[17]

  • Induction Reagents: Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅), Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis, and Pertussis Toxin (PTX).[17][18]

  • Test Compound: VSN-16R dissolved in an appropriate vehicle.

  • Equipment: Animal scale, scoring sheet, behavioral testing apparatus (e.g., rotarod).

Procedure:

  • EAE Induction: Emulsify MOG₃₅₋₅₅ in CFA and inject subcutaneously at two sites on the flank of each mouse. Administer PTX intraperitoneally on the day of immunization and 48 hours later.[17]

  • Clinical Monitoring: Begin daily monitoring for clinical signs of EAE around day 7 post-immunization. Score the mice based on a standardized scale (e.g., 0-5), where 0 is no sign of disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.[18][19][20]

  • Treatment: Once mice develop a consistent clinical score (e.g., score of 2), randomize them into treatment and vehicle control groups.

  • Administer the test compound (e.g., VSN-16R) or vehicle daily via the desired route (e.g., oral gavage).[1]

  • Efficacy Assessment:

    • Continue daily clinical scoring to track disease progression.

    • Perform behavioral tests such as the rotarod test at regular intervals to quantitatively assess motor coordination and spasticity.

  • Endpoint and Analysis: At the end of the study period (e.g., 21-28 days post-immunization), euthanize the animals and collect spinal cord tissue for histological analysis of inflammation and demyelination.

  • Data Analysis: Compare the clinical scores, behavioral test performance, and histological findings between the treatment and vehicle groups using appropriate statistical methods. A significant reduction in clinical scores and improvement in motor function in the treated group would indicate anti-spastic efficacy.[21]

References

A Comparative Guide to BKCa Channel Modulators: VSN-16R and Iberiotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent modulators of the large-conductance, calcium-activated potassium channel (BKCa channel): the synthetic activator VSN-16R and the natural peptide toxin inhibitor, iberiotoxin (B31492). While both compounds target the same channel, they elicit opposing physiological effects, making them valuable and distinct tools for research and potential therapeutic development. This document outlines their mechanisms of action, pharmacological properties, and the experimental protocols used for their characterization.

Introduction to BKCa Channels and Modulators

Large-conductance, calcium-activated potassium (BKCa) channels are key regulators of neuronal excitability, vascular tone, and smooth muscle function.[1][2] They are unique in that they are dually activated by intracellular calcium (Ca²⁺) and membrane depolarization.[3] The opening of BKCa channels leads to potassium ion efflux, which hyperpolarizes the cell membrane, typically reducing cellular excitability. Given their widespread physiological roles, molecules that modulate BKCa channel activity are of significant interest.

This guide focuses on two such modulators:

  • VSN-16R : A synthetic, cannabinoid-like small molecule that acts as a BKCa channel opener or activator .[2][4][5]

  • Iberiotoxin (IbTX) : A 37-amino acid peptide toxin isolated from scorpion venom that is a potent and selective BKCa channel blocker or inhibitor .[6][7][8]

Their opposing actions make them ideal for dissecting the physiological roles of BKCa channels and for exploring different therapeutic strategies targeting neuronal hyperexcitability or smooth muscle relaxation.

Mechanism of Action: An Activator vs. a Blocker

The fundamental difference between VSN-16R and iberiotoxin lies in how they interact with the BKCa channel to either promote or prevent its opening.

Iberiotoxin acts as a classic pore blocker. It binds with high affinity to the outer vestibule of the channel's pore-forming α-subunit.[6][7][9] This physical occlusion prevents the passage of potassium ions, effectively silencing the channel. Its binding decreases both the probability of the channel opening and the duration it remains open.[6]

VSN-16R , in contrast, is a channel activator. While its precise binding site is not as fully characterized as that of iberiotoxin, its action is consistent with increasing the channel's open probability.[1][2] By activating BKCa channels, VSN-16R enhances potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability.[4][5] This mechanism is the basis for its investigation as a potential treatment for spasticity associated with multiple sclerosis.[4]

G cluster_channel BKCa Channel cluster_modulators Modulators channel Pore K+ K+ Channel Gating channel:in->channel:out VSN16R VSN-16R (Activator) VSN16R->channel:p Promotes Opening Iberiotoxin Iberiotoxin (Blocker) Iberiotoxin->channel:p Blocks Pore

Opposing mechanisms of VSN-16R and Iberiotoxin on the BKCa channel.

Comparative Pharmacological Data

The distinct chemical natures of VSN-16R (a small molecule) and iberiotoxin (a peptide) lead to vastly different pharmacological profiles. VSN-16R was developed for its drug-like properties, including oral bioavailability, whereas iberiotoxin is primarily a tool for in vitro and ex vivo research.

Table 1: General Profile of BKCa Channel Modulators
PropertyVSN-16RIberiotoxin (IbTX)
Modulatory Action Activator / OpenerBlocker / Inhibitor
Chemical Nature Small molecule (Anandamide analogue)[4]Peptide (37 amino acids)[6][7]
Source SyntheticHottentotta tamulus (Red scorpion) venom[6]
Oral Bioavailability Yes (22-40% in rodents)[4]No (peptide, not cell-permeable)[10]
CNS Penetration Yes[2]No
Table 2: Potency and Efficacy
CompoundMetricValueSystem / Assay
VSN-16R EC₅₀Nanomolar rangeTissue-based functional assays[4][5]
Iberiotoxin K_d_~1.16 nM[9]Single-channel recording (planar bilayers)[9]
Iberiotoxin IC₅₀~100 nMEffective blocking concentration in slices[1][11]
Table 3: Selectivity and Subtype Specificity
CompoundSelectivity Profile
VSN-16R Does not bind to cannabinoid CB₁/CB₂ receptors.[2][4] It may differentially target BKCa channel subtypes, as its effects are not fully blocked by the β4-selective toxin 7-Pra-MarTx.[1][2]
Iberiotoxin Highly selective for BKCa channels over other potassium channels.[6][8] However, it has very low activity against BKCa channels that contain the auxiliary β4 subunit, rendering some neuronal BKCa channels "iberiotoxin-resistant".[10][12][13]

Experimental Protocols: Characterizing Channel Modulation

Whole-cell patch-clamp electrophysiology is a cornerstone technique for studying the effects of compounds like VSN-16R and iberiotoxin on ion channels in living cells.

Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the measurement of ion currents across the entire cell membrane, providing a direct assessment of channel activity.

  • Cell Preparation : A cell expressing BKCa channels (either endogenously or through transfection, e.g., HEK-293 cells) is placed in a recording chamber on a microscope stage and continuously perfused with an extracellular solution.

  • Pipette Positioning : A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is precisely positioned onto the cell surface using a micromanipulator.

  • Giga-seal Formation : Gentle suction is applied to the pipette, forming a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

  • Whole-Cell Configuration : A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" configuration.

  • Voltage Clamp and Recording : The membrane potential is clamped at a desired voltage. Step depolarizations are applied to activate voltage-gated channels. The resulting currents are measured by an amplifier. To specifically study BKCa channels, intracellular Ca²⁺ is buffered to a known concentration.

  • Compound Application : A baseline recording of BKCa currents is established. Subsequently, the cell is perfused with an extracellular solution containing the test compound (e.g., VSN-16R or iberiotoxin) at various concentrations.

  • Data Analysis : The effect of the compound is quantified by measuring the change in current amplitude. For an activator like VSN-16R, an increase in outward current is expected. For a blocker like iberiotoxin, a decrease in outward current is observed. This data is used to calculate EC₅₀ or IC₅₀ values.

G cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment & Analysis cell_prep 1. Prepare Cells in Recording Chamber pipette_prep 2. Position Micropipette on Cell Surface cell_prep->pipette_prep giga_seal 3. Form Giga-seal (>1 GΩ) pipette_prep->giga_seal whole_cell 4. Rupture Membrane to Achieve Whole-Cell Mode giga_seal->whole_cell record_base 5. Clamp Voltage and Record Baseline Current whole_cell->record_base apply_compound 6. Perfuse Cell with Test Compound (e.g., VSN-16R) record_base->apply_compound record_effect 7. Record Post-Compound Current apply_compound->record_effect analyze 8. Analyze Data (Calculate EC₅₀ / IC₅₀) record_effect->analyze

Experimental workflow for whole-cell patch-clamp electrophysiology.

Summary and Comparative Applications

VSN-16R and iberiotoxin are powerful but fundamentally different tools for modulating BKCa channel activity.

  • VSN-16R is a CNS-penetrant, orally bioavailable BKCa channel activator . Its profile makes it a promising therapeutic candidate for conditions caused by neuronal hyperexcitability, such as spasticity.[4][14] In a research context, it is useful for studying the physiological consequences of increasing BKCa channel function.

  • Iberiotoxin is a highly potent and selective, but non-membrane-permeable, peptide BKCa channel blocker . Its primary utility is as a research tool for definitively identifying the contribution of iberiotoxin-sensitive BKCa channels to a specific biological process in vitro or ex vivo.[1][15][16] Its inability to block β4-containing channels is a key limitation but can also be experimentally exploited to distinguish between different BKCa channel subtypes.[12][17]

References

A Comparative Analysis of VSN-16R and Baclofen for the Management of Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel drug candidate VSN-16R and the established therapeutic baclofen (B1667701) for the treatment of spasticity. The information presented is based on available preclinical and clinical data to assist in the evaluation of their respective efficacy, mechanisms of action, and safety profiles.

Introduction

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common symptom in neurological conditions such as multiple sclerosis (MS), spinal cord injury, and stroke.[1] While baclofen has been a cornerstone of spasticity management for decades, the development of new therapeutic agents like VSN-16R offers the potential for improved efficacy and tolerability. This guide aims to provide an objective comparison based on current scientific evidence.

Mechanism of Action

The pharmacological approaches of VSN-16R and baclofen in mitigating spasticity are fundamentally different, targeting distinct ion channels and receptor systems within the central nervous system.

VSN-16R: This investigational drug functions as an opener of the large-conductance, calcium-activated potassium channels (BKCa).[2][3] By activating these channels on neurons, VSN-16R induces membrane hyperpolarization, which in turn limits excessive neuronal excitability that contributes to spasticity.[2][3][4] Notably, VSN-16R does not appear to interact with cannabinoid receptors CB1 and CB2.[2][3][5]

Baclofen: As a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), baclofen exerts its effects by acting as an agonist at GABA-B receptors.[6][7][8] This agonistic activity at both presynaptic and postsynaptic sites leads to a reduction in the release of excitatory neurotransmitters and hyperpolarization of motor neurons, ultimately decreasing the excitability of alpha motor neurons and reducing muscle spasticity.[7]

Signaling Pathway Diagrams

VSN16R_Pathway VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Spasticity_Relief Alleviation of Spasticity Reduced_Excitability->Spasticity_Relief

Caption: VSN-16R Signaling Pathway.

Baclofen_Pathway Baclofen Baclofen GABAB_R GABA-B Receptor Baclofen->GABAB_R Activates Presynaptic Presynaptic Neuron GABAB_R->Presynaptic Postsynaptic Postsynaptic Neuron GABAB_R->Postsynaptic Ca_influx Reduced Ca2+ Influx Presynaptic->Ca_influx K_efflux Increased K+ Conductance Postsynaptic->K_efflux Excitatory_NT Decreased Excitatory Neurotransmitter Release Ca_influx->Excitatory_NT Hyperpolarization Postsynaptic Hyperpolarization K_efflux->Hyperpolarization Spasticity_Relief Alleviation of Spasticity Excitatory_NT->Spasticity_Relief Hyperpolarization->Spasticity_Relief

Caption: Baclofen Signaling Pathway.

Preclinical Efficacy

VSN-16R: In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for MS, VSN-16R demonstrated a dose-dependent inhibition of spasticity.[2][3] This anti-spastic effect was achieved without affecting normal muscle tone and with a wide therapeutic window of over 1000-fold.[2][3]

Baclofen: The efficacy of baclofen in animal models of spasticity is well-established and has been a prerequisite for its long-standing clinical use.

Clinical Efficacy and Safety

Direct comparative clinical trials between VSN-16R and baclofen have not been published. The following data is derived from separate clinical investigations.

VSN-16R Clinical Trial Data

A Phase IIa, double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of VSN-16R in patients with MS-related spasticity.[9][10]

Table 1: Summary of VSN-16R Phase IIa Clinical Trial Results [9]

Outcome MeasureVSN-16R (400mg BID)PlaceboTreatment Differencep-value
Change in Spasticity NRS-0.9 ± 1.50-1.1 ± 1.52+0.200.3434

NRS: Numerical Rating Scale; BID: twice daily.

The study found that VSN-16R at a dose of 400mg twice daily did not demonstrate a significant reduction in spasticity as measured by the NRS compared to placebo.[9] There were also no significant effects on secondary endpoints, including the Modified Ashworth and Tardieu Spasticity Scales.[9] However, a post-hoc analysis suggested that a single 800mg dose showed activity compared to placebo.[9]

Safety and Tolerability of VSN-16R: VSN-16R was reported to have a very good safety profile and was well-tolerated.[9] Notably, it was not associated with sedation.[9] Reported adverse effects were generally mild and inconsistent.[9]

Baclofen Clinical Data

Baclofen is an established treatment for spasticity with extensive clinical data from numerous studies.

Table 2: Summary of Oral Baclofen Efficacy from Placebo-Controlled Studies in MS [11]

Outcome MeasureImprovement with BaclofenImprovement with Placebo
Muscle Tone55-72% of patients0-17.4% of patients
Spasm Frequency42-72% of patients6.3-16% of patients

Oral baclofen has been shown to be significantly more effective than placebo at improving muscle tone and spasm frequency in patients with MS.[11] Its efficacy has also been demonstrated in patients with spasticity due to spinal cord lesions and cerebral palsy.[11]

Safety and Tolerability of Baclofen: Common adverse effects associated with oral baclofen include muscle weakness, nausea, somnolence, and paresthesia, affecting between 25% and 75% of patients.[11][12] These side effects can limit the required dose escalation for effective spasticity control.[11] Abrupt withdrawal of baclofen can lead to severe rebound spasticity and a hypermetabolic state.[6]

Experimental Protocols

VSN-16R Phase IIa Clinical Trial Methodology

A Phase II, proof-of-concept, double-blind, randomized, placebo-controlled study was conducted to assess the efficacy, safety, and pharmacokinetics of VSN-16R for spasticity in individuals with Multiple Sclerosis.[10][13]

  • Participants: The study enrolled adults with a confirmed MS diagnosis, an Expanded Disability Status Scale (EDSS) score of ≤ 6.5, and spasticity of at least 3 months in duration with a minimum mean score of ≥2 on the Modified Ashworth Scale.[13]

  • Study Design: The trial included a single ascending dose (SAD) phase to evaluate pharmacokinetics, safety, and tolerability, followed by a multiple-dose efficacy phase.[9][10] In the efficacy arm, patients received either VSN-16R (up to 400mg BID) or a matching placebo.[9]

  • Primary Endpoint: The primary outcome was the reduction in spasticity as measured by the spasticity Numerical Rating Scale (NRS).[9]

  • Secondary Endpoints: Secondary outcomes included changes in the Modified Ashworth Scale, Tardieu Spasticity Scale, Penn Spasm Frequency Scale, and the 10-meter walk test.[9]

VSN16R_Trial_Workflow cluster_screening Screening & Enrollment cluster_sad Single Ascending Dose (SAD) Phase cluster_efficacy Efficacy Phase (Randomized, Placebo-Controlled) cluster_outcomes Outcome Assessment Screening Patient Screening (MS, EDSS ≤ 6.5, Spasticity ≥ 3 months) SAD Single Ascending Doses (100mg, 200mg, 400mg, 800mg) to assess PK, safety, tolerability Screening->SAD Randomization Randomization SAD->Randomization VSN16R_Arm VSN-16R (400mg BID) Randomization->VSN16R_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Primary Primary Endpoint: Change in Spasticity NRS VSN16R_Arm->Primary Secondary Secondary Endpoints: Modified Ashworth Scale, Tardieu Scale, Penn Spasm Scale, 10m Walk VSN16R_Arm->Secondary Placebo_Arm->Primary Placebo_Arm->Secondary

Caption: VSN-16R Phase IIa Trial Workflow.
Assessment of Spasticity in Baclofen Studies

The efficacy of baclofen has been evaluated using various standardized neurological assessments.

  • Modified Ashworth Scale (MAS): A clinical scale used to assess muscle tone. It is a 6-point scale (0, 1, 1+, 2, 3, 4) where a higher score indicates increased muscle tone.

  • Spasm Frequency Score: A patient-reported outcome that quantifies the number of spasms over a specific period.

  • Electromyography (EMG): Used to analyze different mechanisms of spasticity by measuring electrical activity in muscles. Parameters such as F wave, H-reflex, and flexor reflexes are assessed to understand the effects on alpha motoneuron activity, presynaptic inhibition, and interneuron activity.

Summary and Future Directions

Table 3: Comparative Summary of VSN-16R and Baclofen

FeatureVSN-16RBaclofen
Mechanism of Action BKCa channel openerGABA-B receptor agonist
Preclinical Efficacy Demonstrated in EAE mouse modelWell-established in various models
Clinical Efficacy Not statistically significant at 400mg BID in a Phase IIa MS trialEstablished efficacy for spasticity in MS, SCI, etc.
Key Side Effects Generally mild, no sedation reportedMuscle weakness, somnolence, nausea
Clinical Status InvestigationalApproved and widely used

Baclofen remains a standard-of-care for spasticity, with proven efficacy across various etiologies.[6][11] However, its clinical utility can be limited by dose-dependent side effects, particularly sedation and muscle weakness.[11][12]

VSN-16R represents a novel therapeutic approach by targeting the BKCa channel.[2][3] While the initial Phase IIa trial did not meet its primary endpoint at the tested dose, the favorable safety profile, especially the lack of sedation, is a significant potential advantage.[9] The observation of some activity at a higher single dose suggests that further investigation into optimal dosing and formulation, such as a slow-release version, may be warranted to fully evaluate the therapeutic potential of VSN-16R.[9]

For drug development professionals, the distinct mechanism of VSN-16R offers an alternative pathway for spasticity treatment that may be beneficial for patients who do not tolerate or respond adequately to GABAergic agents like baclofen. Further clinical trials with adjusted dosing strategies are necessary to determine the future role of VSN-16R in the management of spasticity.

References

VSN-16R vs. Traditional Cannabinoid Agonists: A Comparative Guide for Spasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VSN-16R and traditional cannabinoid agonists for the treatment of spasticity, a common and debilitating symptom of neurological conditions such as multiple sclerosis (MS). By presenting experimental data, outlining methodologies, and illustrating key biological pathways, this document aims to inform research and development in the field of anti-spasticity therapeutics.

Executive Summary

VSN-16R represents a novel approach to spasticity treatment, distinguishing itself from traditional cannabinoid agonists through its unique mechanism of action. While traditional cannabinoids, such as THC in dronabinol (B3416174), nabilone (B1677615), and nabiximols (Sativex®), primarily act as partial agonists of the cannabinoid receptors CB1 and CB2, VSN-16R functions as an opener of the large conductance, calcium-activated potassium (BKCa) channels. This fundamental difference in pharmacology translates to a distinct clinical profile, most notably the potential for VSN-16R to alleviate spasticity without the sedative and psychoactive side effects commonly associated with traditional cannabinoid therapies.

Preclinical evidence suggests that VSN-16R is as effective as cannabinoids in reducing spasticity in animal models of MS, but without inducing sedation.[1] Clinical trial data for VSN-16R indicates a favorable safety and tolerability profile, although a Phase II trial with a 400mg twice-daily dose did not meet its primary endpoint for spasticity reduction as measured by the Numerical Rating Scale (NRS).[2] However, a single 800mg dose did show some efficacy.[2] In contrast, traditional cannabinoid agonists have demonstrated efficacy in reducing patient-reported spasticity and pain in several clinical trials, though their impact on objective measures like the Modified Ashworth Scale (MAS) is less consistent, and their use can be limited by central nervous system side effects.[3][4]

Mechanism of Action

The distinct mechanisms of VSN-16R and traditional cannabinoid agonists are central to their differing pharmacological effects.

VSN-16R: A Novel BKCa Channel Opener

VSN-16R exerts its anti-spastic effect by opening neuronal BKCa channels.[5] This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less excitable, thereby reducing the hyperexcitability of motor neurons that contributes to spasticity.[5] Importantly, VSN-16R does not bind to the CB1 and CB2 cannabinoid receptors, thus avoiding the downstream signaling pathways that lead to the psychoactive and sedative effects of traditional cannabinoids.[5]

Traditional Cannabinoid Agonists: Targeting CB1 and CB2 Receptors

Traditional cannabinoid agonists, including Δ⁹-tetrahydrocannabinol (THC), the primary active component in dronabinol, nabilone, and nabiximols, act as partial agonists at CB1 and CB2 receptors.[6] CB1 receptors are densely expressed in the central nervous system and their activation is responsible for both the therapeutic effects on spasticity and the associated psychoactive side effects.[6] Activation of presynaptic CB1 receptors can reduce the release of excitatory neurotransmitters like glutamate, thereby dampening neuronal excitability.[7] CB2 receptors are primarily found on immune cells and their activation may contribute to anti-inflammatory effects.

Signaling_Pathways cluster_VSN16R VSN-16R Signaling Pathway cluster_Cannabinoid Traditional Cannabinoid Agonist Signaling Pathway VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa Opens K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anti_Spasticity Anti-Spasticity Effect Reduced_Excitability->Anti_Spasticity Cannabinoid Traditional Cannabinoid Agonist (e.g., THC) CB1R CB1 Receptor Cannabinoid->CB1R Binds to AC_inhibition Inhibition of Adenylyl Cyclase CB1R->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease NT_release_inhibition Reduced Neurotransmitter Release (e.g., Glutamate) cAMP_decrease->NT_release_inhibition Therapeutic_Effects Anti-Spasticity & Analgesia NT_release_inhibition->Therapeutic_Effects Side_Effects Psychoactive Effects & Sedation NT_release_inhibition->Side_Effects

Diagram 1: Signaling pathways of VSN-16R and traditional cannabinoid agonists.

Preclinical Data Comparison

Preclinical studies in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis have provided initial insights into the comparative efficacy and safety of VSN-16R and cannabinoids.

ParameterVSN-16RTraditional CannabinoidsReference
Animal Model Experimental Autoimmune Encephalomyelitis (EAE) in miceExperimental Autoimmune Encephalomyelitis (EAE) in mice[1][8]
Efficacy in Spasticity Reduction As active as baclofen (B1667701) and cannabinoidsEffective in reducing spasticity and tremor[1][8]
Sedative Effects No sedative side-effects observedCan induce sedative effects[1]
Therapeutic Window Over a thousand-fold therapeutic windowNarrower therapeutic window due to CNS side effects[1]

Clinical Data Comparison

Clinical trials in patients with multiple sclerosis-related spasticity have further elucidated the distinct profiles of VSN-16R and traditional cannabinoid agonists.

VSN-16R: Phase II Clinical Trial Results

A Phase II, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of VSN-16R in patients with MS-related spasticity.[2]

ParameterVSN-16R (400mg BID)Placebop-valueReference
Number of Patients 7779-[2]
Change in Spasticity NRS -0.9 ± 1.50-1.1 ± 1.520.3434[2]
Sedation Not associated with sedation--[2]
Adverse Events Inconsistent and generally mild--[2]

Note: A post-hoc analysis of a single 800mg dose in the single ascending dose phase showed a significant inhibition in the NRS compared to placebo (p<0.02) in responders.[2]

Traditional Cannabinoid Agonists: Summary of Clinical Trial Data

Multiple clinical trials have assessed the efficacy of nabiximols (Sativex®), dronabinol, and nabilone for MS-related spasticity.

DrugKey Efficacy FindingsCommon Adverse EventsReferences
Nabiximols (Sativex®) - Significant improvement in patient-reported spasticity (NRS) vs. placebo. - Responder rates (≥30% improvement in NRS) significantly higher than placebo. - Inconsistent effects on objective measures (Modified Ashworth Scale).Dizziness (up to 25%), drowsiness (8%), fatigue, dry mouth, disorientation (4%). Discontinuation due to adverse events in up to 12% of patients.[6][9][10][11]
Dronabinol (THC) - Some evidence for improvement in patient-reported spasticity and pain. - No significant effect on Ashworth scale in some large trials.Drowsiness, dizziness, confusion, psychoactive effects.[3][12]
Nabilone - Significant reduction in spasticity-related pain. - No significant change in spasticity as measured by the Ashworth scale in some studies.Drowsiness, dizziness, dry mouth, weakness.[4][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to evaluate these compounds.

VSN-16R: Phase II Clinical Trial Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.[14]

  • Participants: 142 patients with a confirmed diagnosis of MS and spasticity.[14]

  • Intervention: Single ascending dose escalation followed by multiple fixed-dose administrations (50-400mg daily or twice daily).[14]

  • Primary Outcome Measures: Change in spasticity on the Numerical Rating Scale (NRS).[14]

  • Secondary Outcome Measures: Change in the Modified Ashworth Scale (MAS), Penn spasm frequency scale, and 10-meter walk time.[2]

Traditional Cannabinoids: Preclinical EAE Model Protocol (Generalized)
  • Animal Model: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model that mimics many aspects of MS.[15]

  • Intervention: Administration of cannabinoid agonists (e.g., THC) or vehicle control. Dosing can be acute or chronic.

  • Spasticity Assessment: Measurement of limb resistance to flexion using a strain gauge or scoring of clinical signs of spasticity and tremor.

  • Behavioral Assessment: Evaluation of motor function and coordination using tests like the rotarod to assess for sedative or ataxic side effects.

Experimental_Workflow cluster_preclinical Preclinical Evaluation (EAE Mouse Model) cluster_clinical Clinical Evaluation (Phase II Trial) Induction Induce EAE in Mice Treatment Administer VSN-16R, Traditional Cannabinoid, or Vehicle Induction->Treatment Patient_Recruitment Recruit Patients with MS-related Spasticity Spasticity_Assessment Assess Spasticity (e.g., Strain Gauge) Treatment->Spasticity_Assessment Behavioral_Testing Behavioral Testing (e.g., Rotarod for Sedation) Treatment->Behavioral_Testing Data_Analysis Data Analysis and Comparison Spasticity_Assessment->Data_Analysis Behavioral_Testing->Data_Analysis Randomization Randomize to VSN-16R or Placebo Patient_Recruitment->Randomization Treatment_Period Treatment Period (Dose Escalation & Fixed Dose) Randomization->Treatment_Period Outcome_Measures Collect Outcome Measures (NRS, MAS, Safety) Treatment_Period->Outcome_Measures Final_Analysis Final Data Analysis Outcome_Measures->Final_Analysis

Diagram 2: Generalized experimental workflow for preclinical and clinical evaluation.

Conclusion and Future Directions

VSN-16R offers a promising, novel mechanism for the treatment of spasticity with the significant advantage of a non-sedating profile. While its Phase II trial at the tested dose did not demonstrate superiority over placebo for the primary endpoint, the favorable safety profile and signals of efficacy at higher doses warrant further investigation.[2] Future studies with optimized dosing regimens or slow-release formulations may be necessary to fully elucidate its therapeutic potential.[2]

Traditional cannabinoid agonists are established treatment options for spasticity, with proven efficacy in reducing patient-reported symptoms. However, their utility can be limited by CNS side effects. The development of VSN-16R and other non-cannabinoid receptor-mediated anti-spasticity agents represents an important direction in providing patients with more targeted and better-tolerated therapeutic options.

For drug development professionals, the distinct pharmacology of VSN-16R highlights the potential of targeting ion channels for the management of neuronal hyperexcitability. Further research into BKCa channel modulators could open new avenues for treating not only spasticity but also other conditions characterized by neuronal hyperactivity. Direct, head-to-head comparative trials of VSN-16R and traditional cannabinoid agonists, particularly focusing on both efficacy and the incidence of adverse events, would be invaluable in positioning this novel compound within the therapeutic landscape for spasticity.

References

Comparative Efficacy of VSN-16R in Animal Models of Multiple Sclerosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of VSN-16R, a novel therapeutic candidate for spasticity in multiple sclerosis (MS), against established treatments, baclofen (B1667701) and cannabinoids. The guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data from animal models.

Executive Summary

VSN-16R, a potent and selective opener of the large-conductance calcium-activated potassium (BKCa) channels, has demonstrated significant anti-spastic activity in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for MS.[1] Preclinical evidence suggests that VSN-16R may offer a comparable therapeutic effect to existing treatments like baclofen and cannabinoids but with a potentially superior safety profile, notably a lack of sedative side effects.[1] This guide will delve into the available data, experimental methodologies, and the underlying signaling pathways.

Comparative Performance in the EAE Model

Direct head-to-head comparative studies with detailed quantitative data for VSN-16R against baclofen and cannabinoids in the same EAE study are not extensively available in the public domain. However, based on existing research, a qualitative comparison suggests VSN-16R is as active as baclofen and cannabinoids in reducing spasticity in EAE mice.[1]

The following tables summarize available data from separate studies on the effects of each compound on EAE clinical scores. It is crucial to note that variations in experimental protocols between studies (e.g., mouse strain, EAE induction method, and scoring system) can influence outcomes, making direct comparisons challenging.

Table 1: Summary of VSN-16R Efficacy in the EAE Mouse Model
Parameter VSN-16R Reference
Animal Model Experimental Autoimmune Encephalomyelitis (EAE) in mice[1]
Key Finding Exhibited anti-spastic activity[1]
Comparative Efficacy As active as baclofen and cannabinoids[1]
Side Effect Profile Lacked sedative side-effects observed with comparators[1]
Table 2: Efficacy of Cannabidiol (CBD) in the EAE Mouse Model
Parameter Vehicle (Control) Cannabidiol (CBD) Reference
Animal Model EAE in C57BL/6 miceEAE in C57BL/6 mice[2]
Treatment Regimen Daily i.p. injection20 mg/kg daily i.p. injection from day 9[2]
Maximum Mean Clinical Score 4.1 ± 0.172.2 ± 0.16 (p ≤ 0.05)[2]
Effect on Disease Progressive development of EAEDelayed onset and significantly attenuated clinical signs[2]
Table 3: Efficacy of Baclofen in Clinical and Preclinical Settings
Parameter Baclofen Reference
Animal Model Not specified in direct EAE comparison with VSN-16R
Clinical Application Effective in treating spasticity related to multiple sclerosis[3][4][5]
Observed Side Effects Drowsiness, sedation, somnolence, and fatigue[6]

Experimental Protocols

Detailed experimental protocols for the VSN-16R studies are not fully available. However, a general protocol for inducing chronic EAE in C57BL/6 mice, a commonly used model, is outlined below.

General EAE Induction Protocol in C57BL/6 Mice
  • Immunization: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[7]

  • Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of pertussis toxin on the day of immunization and again two days later to facilitate the entry of immune cells into the central nervous system.[7]

  • Clinical Scoring: Following immunization, mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 indicates no disease and 5 indicates a moribund state.[2][8]

  • Treatment Administration: Therapeutic compounds are administered at a predetermined time point, either prophylactically (before disease onset) or therapeutically (after disease onset).

Signaling Pathways and Experimental Workflows

VSN-16R Signaling Pathway

VSN-16R exerts its therapeutic effect by selectively opening neuronal BKCa channels. This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane. This hyperpolarized state makes it more difficult for the neuron to reach the action potential threshold, thereby reducing neuronal hyperexcitability, which is a key contributor to spasticity.[9][10]

VSN16R_Signaling_Pathway VSN16R VSN-16R BKCa Neuronal BKCa Channel VSN16R->BKCa Activates K_efflux K+ Efflux BKCa->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability Leads to Spasticity Amelioration of Spasticity Reduced_Excitability->Spasticity

VSN-16R Mechanism of Action
Experimental Workflow for EAE Studies

The following diagram illustrates a typical workflow for conducting preclinical studies of therapeutic agents in the EAE mouse model.

EAE_Workflow cluster_setup Study Setup cluster_induction EAE Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Assessment cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Group_Allocation Random Group Allocation (Vehicle, VSN-16R, Comparators) Animal_Acclimatization->Group_Allocation Immunization Immunization with MOG/CFA Group_Allocation->Immunization PTX_Injection Pertussis Toxin Injection Immunization->PTX_Injection Treatment_Administration Drug Administration (Prophylactic or Therapeutic) PTX_Injection->Treatment_Administration Clinical_Scoring Daily Clinical Scoring Treatment_Administration->Clinical_Scoring Weight_Monitoring Body Weight Monitoring Treatment_Administration->Weight_Monitoring Histology Histopathological Analysis (Spinal Cord, Brain) Clinical_Scoring->Histology Immunoassays Immunological Assays (e.g., Cytokine Profiling) Clinical_Scoring->Immunoassays Weight_Monitoring->Histology Weight_Monitoring->Immunoassays

Typical EAE Study Workflow

Conclusion

VSN-16R presents a promising new approach for the management of spasticity in MS. Its distinct mechanism of action via the activation of neuronal BKCa channels and its favorable side-effect profile in preclinical models warrant further investigation. While direct quantitative comparisons with baclofen and cannabinoids from single, controlled studies are needed to definitively establish its relative efficacy, the existing evidence strongly supports its continued development. Future research should focus on conducting such head-to-head studies to provide a clearer picture of VSN-16R's therapeutic potential.

References

VSN-16R Demonstrates Preclinical Efficacy in a Mouse Model of Fragile X Syndrome, Offering a Potential New Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the novel BK channel activator, VSN-16R, with alternative therapeutic strategies in Fmr1 knockout mice reveals promising results for mitigating core behavioral deficits associated with Fragile X Syndrome. This guide provides an objective analysis of the available preclinical data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways and experimental workflows.

Fragile X Syndrome (FXS), a leading monogenic cause of intellectual disability and autism spectrum disorder, results from the silencing of the FMR1 gene and subsequent loss of the Fragile X Mental Retardation Protein (FMRP). In the quest for effective treatments, the Fmr1 knockout (KO) mouse model, which recapitulates many of the behavioral and neurological phenotypes of human FXS, has been instrumental. This guide focuses on the efficacy of VSN-16R, a cannabinoid-like large-conductance calcium-activated potassium (BK) channel activator, and compares its performance against other therapeutic agents investigated in this preclinical model.

Comparative Efficacy of VSN-16R and Alternative Compounds

VSN-16R has been shown to ameliorate several key behavioral abnormalities in Fmr1 KO mice. The following tables summarize the quantitative data from studies on VSN-16R and compare it with other notable compounds that have been evaluated in the same animal model. These alternatives include another BK channel opener (BMS-204352), a p21-activated kinase (PAK) inhibitor (FRAX486), and metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists (CTEP and Fenobam).

Table 1: Effects on Hyperactivity and Repetitive Behaviors

CompoundTestMouse StrainTreatment RegimenKey Findings
VSN-16R Open FieldFmr1 KO2Chronic (4 weeks)Significantly reduced total distance traveled compared to vehicle-treated KO mice, normalizing it to wild-type (WT) levels.[1]
BMS-204352Open FieldFmr1 KOSingle injection (2 mg/kg)Rescued the hyperactivity phenotype observed in a novel environment.[2]
FRAX486Open FieldFmr1 KO (FVB background)5 days (10 or 20 mg/kg)Reversed hyperactivity, with drug-treated KO mice showing activity levels indistinguishable from WT controls.[3][4]
CTEP (mGluR5 Antagonist)Audiogenic SeizuresFmr1 KOAcute (2 mg/kg) vs. Chronic (3 doses over 5 days)Acute treatment significantly reduced audiogenic seizure incidence, but this effect was lost after chronic treatment.[5]
Fenobam (mGluR5 Antagonist)Erasmus LadderFmr1 KOIntraperitoneal administration before each perturbed sessionRescued deficits in associative motor learning and avoidance behavior.[6]

Table 2: Effects on Learning and Memory

CompoundTestMouse StrainTreatment RegimenKey Findings
VSN-16R Contextual Fear ConditioningFmr1 KO2Chronic (4 weeks)Significantly improved long-term memory retention 24 hours after training compared to vehicle-treated KO mice.[1]
BMS-204352Y-mazeFmr1 KOSingle injection (2 mg/kg)Restored spatial memory impairments, with treated KO mice distinguishing between novel and familiar arms similar to WT mice.[7][8]
CTEP (mGluR5 Antagonist)Inhibitory AvoidanceFmr1 KOBrief treatment in juvenile miceProvided a persistent improvement in inhibitory avoidance behavior measured weeks later.[5]

Table 3: Effects on Social and Other Behaviors

CompoundTestMouse StrainTreatment RegimenKey Findings
VSN-16R Marble BuryingFmr1 KO2Chronic (4 weeks)Reversed the impaired marble burying activity observed in KO mice.[1]
BMS-204352Social InteractionFmr1 KOSingle injection (2 mg/kg)Increased affiliative behaviors in Fmr1 KO mice to levels comparable with WT mice.[7][9]
FRAX486Repetitive BehaviorsFmr1 KO (FVB background)5 days (10 or 20 mg/kg)Decreased repetitive behaviors such as counterclockwise revolutions and stereotypical movements.[3][4]
JNJ16259685 (mGluR1 Antagonist) & MPEP (mGluR5 Antagonist)Marble BuryingFmr1 KONot specifiedBoth compounds decreased marble burying in both WT and Fmr1 KO mice.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

VSN-16R Behavioral Studies

  • Animals: Fmr1 KO2 mice and wild-type (WT) littermates were used.[1]

  • Drug Administration: VSN-16R was administered chronically for 4 weeks.[1]

  • Open Field Test: This test was used to assess hyperactivity and habituation. Mice were placed in an arena (50 x 30 cm) and their total distance traveled was recorded. Testing consisted of an initial exposure and subsequent trials to measure short-term and long-term memory of the environment.[1]

  • Contextual Fear Conditioning: This paradigm was used to evaluate learning and memory. Mice were placed in a chamber and received an aversive stimulus (e.g., a mild foot shock) paired with a specific context. Memory was assessed by measuring the freezing response when the mice were reintroduced to the same context 24 hours later.[1]

  • Marble Burying Test: This test assesses repetitive and compulsive-like behavior. Mice were placed in a cage with a layer of bedding and a number of marbles. The number of marbles buried after a set period was counted.[1]

BMS-204352 Behavioral Studies

  • Animals: Fmr1 KO mice and WT littermates were used.[7][8]

  • Drug Administration: A single intraperitoneal injection of BMS-204352 (2 mg/kg) was administered 30 minutes before behavioral testing.[7][8]

  • Social Interaction Test: This test measured social affiliative behaviors. The time a test mouse spent engaging in social investigation with an unfamiliar mouse was recorded.[7][9]

  • Y-maze Test: This test was used to assess spatial memory. The maze consists of three arms, and the test relies on the natural tendency of mice to explore novel environments. The sequence and duration of arm entries were recorded to determine a preference for the novel arm.[7]

FRAX486 Behavioral Studies

  • Animals: Fmr1 KO mice on an FVB background and WT littermates were used.[3]

  • Drug Administration: FRAX486 was administered daily for 5 days at doses of 10 or 20 mg/kg.[3]

  • Open Field Test: This test was conducted for 30 minutes to measure locomotor activity and repetitive behaviors. Parameters such as total distance traveled, number of horizontal movements, time spent moving, and number of counterclockwise revolutions were analyzed.[3][4]

  • Audiogenic Seizure (AGS) Assay: This test assessed seizure susceptibility. Mice were exposed to a loud auditory stimulus, and the incidence and severity of seizures were scored.[3]

mGluR5 Antagonist Behavioral Studies

  • Animals: Fmr1 KO mice and WT littermates were used.[5][6]

  • Drug Administration: For CTEP, both acute (single 2 mg/kg dose) and chronic (3 doses over 5 days) regimens were tested.[5] For Fenobam, intraperitoneal injections were given before each perturbed session on the Erasmus Ladder.[6]

  • Audiogenic Seizure (AGS) Assay (CTEP): The protocol was similar to that described for FRAX486.[5]

  • Erasmus Ladder Test (Fenobam): This apparatus was used to simultaneously assess procedural memory formation and avoidance behavior during locomotion.[6]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams were generated using the DOT language.

FMRP_BK_Channel_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_knockout Fmr1 Knockout FMRP FMRP BK_beta4 BK Channel β4 subunit FMRP->BK_beta4 interacts with BK_alpha BK Channel α subunit BK_beta4->BK_alpha modulates K_ion K⁺ BK_alpha->K_ion efflux Ca_ion Ca²⁺ Ca_ion->BK_alpha activates ActionPotential Action Potential K_ion->ActionPotential repolarizes ActionPotential->Ca_ion influx Neurotransmitter_Release Neurotransmitter Release ActionPotential->Neurotransmitter_Release triggers VSN16R VSN-16R VSN16R->BK_alpha activates No_FMRP No FMRP Reduced_BK_Activity Reduced BK Channel Activity No_FMRP->Reduced_BK_Activity Prolonged_AP Prolonged Action Potential Reduced_BK_Activity->Prolonged_AP Increased_NT_Release Increased Neurotransmitter Release Prolonged_AP->Increased_NT_Release

Caption: FMRP and BK Channel Signaling Pathway.

Experimental_Workflow start Start animal_model Fmr1 Knockout and Wild-Type Mice start->animal_model treatment_groups Treatment Groups (Vehicle, VSN-16R, etc.) animal_model->treatment_groups drug_admin Drug Administration (e.g., Chronic Dosing) treatment_groups->drug_admin behavioral_testing Behavioral Testing Battery drug_admin->behavioral_testing open_field Open Field Test (Hyperactivity, Anxiety) behavioral_testing->open_field fear_conditioning Contextual Fear Conditioning (Learning & Memory) behavioral_testing->fear_conditioning social_interaction Social Interaction Test (Sociability) behavioral_testing->social_interaction data_analysis Data Collection and Statistical Analysis open_field->data_analysis fear_conditioning->data_analysis social_interaction->data_analysis results Evaluation of Phenotypic Rescue data_analysis->results end End results->end

Caption: Preclinical Efficacy Testing Workflow.

References

VSN-16R Clinical Trial Results: A Comparative Analysis for Spasticity in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial results for VSN-16R, a novel drug candidate for the treatment of spasticity associated with multiple sclerosis (MS). The performance of VSN-16R is compared with established alternative treatments, supported by available experimental data.

Executive Summary

VSN-16R, an opener of big-conductance calcium-activated potassium (BKCa) channels, has been investigated for its potential to alleviate spasticity in multiple sclerosis. A Phase II proof-of-concept clinical trial (NCT02542787) has provided initial data on its efficacy and safety. While the primary endpoint was not met at the tested dose of 400mg twice daily, a single 800mg dose demonstrated some activity. Notably, VSN-16R exhibited a favorable safety profile, particularly its non-sedating nature, which is a significant differentiator from many existing anti-spasticity medications. This guide compares the clinical trial findings for VSN-16R with those of established treatments for MS-related spasticity, namely Sativex (nabiximols), Baclofen (B1667701), and Tizanidine (B1208945).

Data Presentation: Comparative Clinical Trial Data

Parameter VSN-16R Sativex (Nabiximols) Baclofen Tizanidine
Trial Phase Phase IIPhase III / Post-marketingEstablished DrugEstablished Drug
Indication Multiple Sclerosis SpasticityMultiple Sclerosis SpasticityMultiple Sclerosis SpasticityMultiple Sclerosis Spasticity
Mechanism of Action BKCa channel openerCannabinoid receptor agonistGABA-B receptor agonistAlpha-2 adrenergic agonist
Primary Efficacy Endpoint Reduction in spasticity (Numerical Rating Scale - NRS)Improvement in spasticity (NRS)Reduction in muscle tone and spasmsReduction in muscle tone (Ashworth Scale)
Key Efficacy Results 400mg BID: No significant difference from placebo.[1] 800mg single dose showed some activity.[1]Significant improvement in NRS scores vs. placebo.[2][3][4]Effective in reducing flexor spasms, pain, and stiffness compared to placebo.[5]Significant reduction in muscle tone (Ashworth score) compared to placebo.[6]
Key Safety Findings Good safety profile, not associated with sedation. Adverse effects were generally mild.[1]Common AEs include dizziness and fatigue.Main adverse effects include sedation, weakness, and vertigo.[7]Common adverse events are somnolence, xerostomia (dry mouth), and fatigue.[6]
Number of Patients (Representative Trial) 156 (efficacy arm)~572 (in a pivotal Phase III trial)106111 (in one trial)

Experimental Protocols

VSN-16R: Phase II Proof of Concept Trial (NCT02542787)[1][9][10][11]
  • Study Design: A two-part, randomized, double-blind, placebo-controlled, multi-center trial.

  • Part 1 (Single Ascending Dose - SAD): Hospital-based, placebo-controlled study to assess pharmacokinetics, safety, and tolerability of single doses (100mg, 200mg, 400mg, and 800mg).

  • Part 2 (Efficacy): Patients received either VSN-16R (up to 400mg BID) or a matching placebo.

  • Participant Population: Patients with a confirmed diagnosis of MS, spasticity score of ≥ 4 on the spasticity Numerical Rating Scale (NRS), and a Modified Ashworth Scale score of ≥ 2 in two or more lower limb muscle groups.

  • Primary Outcome Measure: Change from baseline in the patient-reported spasticity NRS.

  • Secondary Outcome Measures: Changes in the Modified Ashworth Scale, Tardieu Spasticity Scale, Penn spasm scale, and 10-meter walk time.

Sativex (Nabiximols): Representative Phase III Trial
  • Study Design: A randomized, double-blind, placebo-controlled "enriched design" trial. An initial single-blind phase identified patients who responded to Sativex (≥20% improvement in spasticity NRS). These responders were then randomized to receive either Sativex or a placebo.[4]

  • Participant Population: Patients with moderate to severe spasticity due to MS who had not responded adequately to other anti-spasticity medications.

  • Primary Outcome Measure: Change in the spasticity NRS score from baseline.

  • Key Assessments: Patient-reported NRS for spasticity, spasm frequency, and sleep quality.

Baclofen: Representative Controlled Trial[5]
  • Study Design: A double-blind, five-week, multicenter trial comparing baclofen with a placebo.

  • Participant Population: Patients with spasticity secondary to multiple sclerosis.

  • Dosage: Titrated up to a maximum of 70-80 mg daily.

  • Primary Outcome Measures: Neurological examination, physician's clinical impression of change, and patient's self-evaluation of symptoms like flexor spasms, pain, and stiffness.

Tizanidine: Representative Controlled Trial[1]
  • Study Design: A multicenter, stratified, randomized, placebo-controlled, double-blind trial.

  • Participant Population: Patients with spasticity secondary to MS.

  • Phases: The trial included a baseline phase, a titration phase (up to 36 mg/day), a plateau phase, and a dose-tapering phase.

  • Primary Outcome Measures: Scores on the Ashworth Scale for muscle tone and patient-reported diaries on the type and frequency of muscle spasms.

Mandatory Visualizations

VSN-16R Signaling Pathway

VSN16R_Signaling_Pathway cluster_neuron Neuron VSN16R VSN-16R BKCa BKCa Channel (Large Conductance Ca2+- activated K+ Channel) VSN16R->BKCa Activates K_ion K+ Ions BKCa->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Spasticity_Relief Alleviation of Spasticity Reduced_Excitability->Spasticity_Relief Contributes to

Caption: VSN-16R mechanism of action in alleviating spasticity.

VSN-16R Phase II Trial Experimental Workflow

VSN16R_Trial_Workflow start Patient Screening (MS with Spasticity) sad_phase Part 1: Single Ascending Dose (100mg, 200mg, 400mg, 800mg VSN-16R or Placebo) Assess PK, Safety, Tolerability start->sad_phase washout Washout Period sad_phase->washout randomization Randomization washout->randomization treatment_arm Part 2: Efficacy - Treatment Arm (VSN-16R 400mg BID) randomization->treatment_arm placebo_arm Part 2: Efficacy - Placebo Arm (Matching Placebo) randomization->placebo_arm assessment Primary & Secondary Endpoint Assessment (NRS, Ashworth Scale, etc.) treatment_arm->assessment placebo_arm->assessment analysis Data Analysis assessment->analysis

Caption: Workflow of the VSN-16R Phase II clinical trial.

Comparative Analysis Logic

Comparative_Analysis_Logic cluster_vsn16r VSN-16R cluster_alternatives Alternatives vsn_moa Mechanism: BKCa Channel Opener comparison Comparison vsn_moa->comparison vsn_efficacy Efficacy: Limited at 400mg BID, Signal at 800mg vsn_efficacy->comparison vsn_safety Safety: Non-sedating vsn_safety->comparison alt_moa Mechanisms: Cannabinoid, GABA-B, Alpha-2 Adrenergic Agonists alt_moa->comparison alt_efficacy Efficacy: Established for Spasticity alt_efficacy->comparison alt_safety Safety: Sedation is a common side effect alt_safety->comparison conclusion Conclusion: VSN-16R offers a potential safety advantage (non-sedating) but requires further dose-finding studies to establish efficacy. comparison->conclusion

Caption: Logical flow of the comparative analysis of VSN-16R.

References

A Comparative Meta-Analysis of BKCa Channel Openers in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent large-conductance calcium-activated potassium (BKCa) channel openers that have been investigated for the treatment of neurological disorders, primarily focusing on stroke and epilepsy. By summarizing preclinical efficacy, and outlining detailed experimental methodologies, this document aims to provide a valuable resource for researchers in the field of neuropharmacology and drug development.

Introduction to BKCa Channels in Neurological Disorders

Large-conductance calcium-activated potassium (BKCa or Maxi-K) channels are crucial regulators of neuronal excitability.[1] Activated by both membrane depolarization and increases in intracellular calcium, they facilitate potassium efflux, leading to membrane hyperpolarization. This hyperpolarization serves as a negative feedback mechanism, reducing neuronal firing frequency and neurotransmitter release.[2][3] Consequently, BKCa channels are attractive therapeutic targets for neurological disorders characterized by hyperexcitability, such as epilepsy and ischemic stroke.[4] Both gain-of-function and loss-of-function mutations in BKCa channels have been linked to neurological diseases, highlighting the complex role of these channels in maintaining neuronal homeostasis.

This guide focuses on a comparative analysis of two well-studied BKCa channel openers: BMS-204352 and NS1619 , with a brief mention of Andolast .

Comparative Efficacy of BKCa Channel Openers

The following tables summarize the quantitative data on the efficacy of BMS-204352 and NS1619 in preclinical models of stroke and epilepsy, as well as in in-vitro neuroprotection assays.

Table 1: Preclinical Efficacy in Ischemic Stroke Models
CompoundAnimal ModelDosing RegimenKey FindingsReference
BMS-204352 Spontaneously Hypertensive Rat (SHR), permanent Middle Cerebral Artery Occlusion (MCAO)0.3 mg/kg, i.v., 2 hours post-occlusionSignificant reduction in cortical infarct volume.[4][5]
Normotensive Wistar Rat, permanent MCAO1 µg/kg to 1 mg/kg, i.v.Significant reduction in cortical infarct volume.[4][5]
NS1619 Rat, transient MCAO10 µM (in vitro preconditioning)Pre-treatment of cortical neurons with 100 µM NS1619 for 3 days showed robust protection against subsequent oxygen-glucose deprivation.[6]
Mouse, Traumatic Brain Injury (TBI) model (in vitro)40 µMPre-treatment with NS1619 significantly improved neuronal viability in HT-22 cells subjected to injury.

Note: While BMS-204352 showed promise in preclinical stroke models, it failed to demonstrate efficacy in Phase III clinical trials in acute stroke patients.[4][5]

Table 2: Preclinical Efficacy in Epilepsy Models
CompoundAnimal ModelDosing RegimenKey FindingsReference
BMS-204352 Not specifiedNot specifiedReported to be an activator of KCNQ channels in addition to BKCa channels, suggesting potential anticonvulsant activity.[1][7]
NS1619 Not specifiedNot specifiedKnown to activate BKCa channels in cortical neurons, a mechanism relevant to seizure control.
Table 3: In Vitro Neuroprotection
CompoundCell ModelInsultConcentrationKey FindingsReference
NS1619 Rat cortical neuronsOxygen-Glucose Deprivation (OGD)100 µM (3-day pre-treatment)Robust neuroprotection.[6]
Rat cortical neuronsHydrogen Peroxide (H₂O₂)100 µM (3-day pre-treatment)Dose-dependent protection.[6]
HT-22 cellsScratch injury (in vitro TBI model)40 µM (pre-treatment)Significantly improved cell viability.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for BKCa channel openers is the enhancement of channel opening probability, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization counteracts the excessive depolarization seen in pathological conditions like ischemia and seizures, thereby reducing excitotoxicity.

BMS-204352 is a potent opener of both BKCa and KCNQ potassium channels.[4] Its neuroprotective effect in stroke models is attributed to the reduction of neuronal hyperexcitability and calcium overload in the ischemic penumbra.

NS1619 also activates BKCa channels, but its neuroprotective mechanism appears to be more complex. Studies have shown that its protective effects in vitro may be independent of direct BKCa channel activation on the plasma membrane and instead involve the generation of reactive oxygen species (ROS) and activation of the PI3K/Akt signaling pathway.[6]

Signaling Pathway Diagrams

BKCa_Channel_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BKCa_opener BKCa Channel Opener (e.g., BMS-204352, NS1619) BKCa_channel BKCa Channel BKCa_opener->BKCa_channel Activates K_ion K+ BKCa_channel->K_ion K⁺ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion_in Ca²⁺ Intracellular Intracellular Hyperpolarization->Ca_channel Inhibits Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection Ca_ion_out Ca²⁺ Extracellular Extracellular

General mechanism of BKCa channel openers.

NS1619_Signaling_Pathway cluster_mitochondria Mitochondria NS1619 NS1619 ROS ROS Generation NS1619->ROS PI3K PI3K ROS->PI3K Activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection Akt->Neuroprotection

Proposed neuroprotective signaling of NS1619.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic ischemic stroke.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar rats are commonly used.

  • Surgical Procedure:

    • Anesthesia is induced and maintained throughout the surgery.

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • For permanent MCAO, the filament is left in place. For transient MCAO, it is withdrawn after a specific period (e.g., 90 minutes).

  • Drug Administration: BMS-204352 (e.g., 0.3 mg/kg) or vehicle is administered intravenously at a defined time point (e.g., 2 hours) after the onset of occlusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Animals are assessed at various time points (e.g., 24 hours) using a neurological deficit scale (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).

    • Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) areas are quantified using image analysis software.

MCAO_Workflow Start Anesthetize Rat Surgery Expose Carotid Arteries Start->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Drug_Admin Administer BMS-204352 or Vehicle (i.v.) Occlusion->Drug_Admin Wait Post-Occlusion Period Drug_Admin->Wait Assessment Neurological Deficit Scoring Wait->Assessment Termination Euthanize and Harvest Brain Assessment->Termination Staining TTC Staining Termination->Staining Analysis Infarct Volume Measurement Staining->Analysis

Workflow for the MCAO experimental model.
In Vitro Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay

This assay simulates ischemic conditions in cultured neurons.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for several days to allow for maturation.

  • Pre-treatment: Cells are treated with NS1619 (e.g., 100 µM) or vehicle for a specified duration (e.g., 3 consecutive days) before the OGD insult.

  • OGD Procedure:

    • The culture medium is replaced with a glucose-free balanced salt solution.

    • Cultures are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., <1% O₂).

    • After a defined period of OGD (e.g., 180 minutes), the cultures are returned to normoxic conditions with regular culture medium.

  • Assessment of Cell Viability:

    • Lactate Dehydrogenase (LDH) Assay: Cell viability is assessed 24 hours after OGD by measuring the amount of LDH released into the culture medium from damaged cells. Increased LDH activity indicates greater cell death.

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

This is a standard preclinical model to identify drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice or rats are typically used.

  • Drug Administration: The test compound (e.g., BMS-204352) is administered at various doses via a specific route (e.g., oral or intraperitoneal) at a predetermined time before the electrical stimulus.

  • Procedure:

    • A brief, high-intensity electrical stimulus is delivered through corneal or ear-clip electrodes.

    • The stimulus is sufficient to induce a maximal seizure characterized by a tonic hindlimb extension in control animals.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Conclusion

This comparative guide highlights the therapeutic potential and challenges of targeting BKCa channels for neurological disorders. BMS-204352 demonstrated robust neuroprotection in preclinical stroke models, but these findings did not translate to clinical success, a common challenge in neuroprotective drug development. NS1619 has also shown neuroprotective properties, potentially through a more complex signaling pathway involving ROS and PI3K/Akt, which warrants further investigation. The lack of preclinical data for Andolast in neurological disorders suggests its development has been focused elsewhere.

Future research should focus on understanding the specific subtypes of BKCa channels involved in different neurological pathologies to develop more targeted and effective therapies. Furthermore, refining preclinical models to better mimic the human disease state and employing a multi-faceted approach to assess efficacy will be crucial for the successful clinical translation of BKCa channel openers.

References

Benchmarking VSN-16R Against Standard of Care for Fragile X Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragile X syndrome (FXS), the leading monogenic cause of inherited intellectual disability and autism spectrum disorder, currently lacks a targeted, disease-modifying therapy.[1][2] The standard of care focuses on managing symptoms with a combination of behavioral interventions and pharmacological treatments such as stimulants, selective serotonin (B10506) reuptake inhibitors (SSRIs), and atypical antipsychotics.[1][3][4] This guide provides a comparative analysis of the investigational drug VSN-16R against these current therapeutic strategies. VSN-16R, a novel, orally bioavailable small molecule, acts as a positive modulator of the large-conductance calcium-activated potassium (BK) channels.[5][6][7] Preclinical evidence in a mouse model of FXS suggests that VSN-16R can rescue multiple behavioral phenotypes, presenting a promising new therapeutic avenue.[6][7][8][9][10][11][12][13][14]

VSN-16R: A Novel BK Channel Activator

VSN-16R is a cannabinoid-like compound that activates BK channels in the brain.[6][8] In Fragile X syndrome, the absence of the FMR1 protein (FMRP) leads to reduced BK channel activity, contributing to neuronal hyperexcitability and altered synaptic function.[6][7][8] By activating these channels, VSN-16R is proposed to restore normal neuronal firing patterns and alleviate core symptoms of the disorder.[6][7][8][10][11][12][13] VSN-16R has demonstrated a favorable safety profile in Phase 1 and 2 clinical trials for other indications.[6][8][9][10][11][12]

Current Standard of Care: Symptomatic Management

Pharmacological intervention for Fragile X syndrome is currently limited to managing co-occurring conditions. There are no medications specifically approved for the treatment of FXS itself.[1][3] The most commonly used drug classes include:

  • Stimulants (e.g., Methylphenidate, Dextroamphetamine): Primarily used to address symptoms of Attention-Deficit/Hyperactivity Disorder (ADHD), which are highly prevalent in individuals with FXS.[3][8][15] These medications work by increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the brain.[3]

  • Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Sertraline (B1200038), Escitalopram): Prescribed to manage anxiety, obsessive-compulsive behaviors, and mood instability.[1][15] SSRIs increase the extracellular levels of serotonin, a neurotransmitter that plays a crucial role in mood regulation.[1][15]

  • Atypical Antipsychotics (e.g., Aripiprazole (B633), Risperidone): Utilized for severe behavioral challenges, including aggression, self-injury, and mood lability.[15][16] These drugs modulate dopamine and serotonin pathways.[17][18][19][20][21]

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize the available quantitative data for VSN-16R from preclinical studies and the reported efficacy of standard of care medications from clinical research in the Fragile X syndrome population.

Table 1: VSN-16R Preclinical Efficacy in Fmr1 KO2 Mouse Model
Behavioral DomainKey Finding
Hyperactivity VSN-16R treatment significantly reduced total distance traveled in the open field test in Fmr1 KO2 mice to levels comparable to wild-type controls.[6]
Repetitive Behavior VSN-16R reversed the impaired marble burying activity in Fmr1 KO2 mice.[6]
Memory VSN-16R rescued deficits in both short-term and long-term memory in the open field test and improved long-term memory in the contextual fear conditioning test.[6]
Aggression VSN-16R treatment increased the latency to attack in a resident-intruder test, indicating a reduction in aggressive behavior in Fmr1 KO2 mice.[13]
Table 2: Standard of Care Clinical Efficacy in Fragile X Syndrome
Drug ClassTarget SymptomsReported EfficacyCitation(s)
Stimulants ADHD (inattention, hyperactivity)Approximately 75% of boys with FXS showed improved attention and academic performance.[3][22]
SSRIs Anxiety, Language DevelopmentA randomized controlled trial of sertraline in young children with FXS showed significant improvements in motor and visual perceptual subtests. Post-hoc analysis revealed significant improvement in early expressive language in children who also had autism.[23][24]
Atypical Antipsychotics Irritability, Aggression, Self-injuryAn open-label trial of aripiprazole reported a response rate of 87% (10 out of 12 participants) in improving irritable behavior. Retrospective studies suggest a response rate of approximately 70% for aripiprazole.[11][15][25]

Experimental Protocols

VSN-16R Preclinical Study in Fmr1 KO2 Mice
  • Animal Model: Fmr1 knockout (KO2) mice and wild-type (WT) littermates were used.[13]

  • Drug Administration: Mice were treated with either vehicle or VSN-16R for 4 weeks.[6]

  • Behavioral Tests:

    • Open Field Test: To assess hyperactivity and short- and long-term memory.[6]

    • Marble Burying Test: To measure repetitive and compulsive-like behavior.[6]

    • Contextual Fear Conditioning: To evaluate learning and memory.[6]

    • Resident-Intruder Test: To assess aggressive behavior.[13]

Standard of Care Clinical Trials (Representative Examples)
  • Stimulants (Methylphenidate): A double-blind, placebo-controlled crossover trial was conducted in 15 children with FXS. Outcome measures included parent and teacher behavior checklists, a controlled observation period, and continuous performance tasks.[9]

  • SSRIs (Sertraline): A randomized, double-blind, placebo-controlled trial in 52 children with FXS aged 2-6 years. The primary outcomes were measures of early expressive language development and global clinical improvement. Secondary analyses included cognitive, motor, and sensory processing measures.[23]

  • Atypical Antipsychotics (Aripiprazole): A prospective open-label 12-week trial in 12 individuals with FXS aged 6-25 years. The primary outcome was a significant improvement on the Aberrant Behavior Checklist-Irritability subscale and the Clinical Global Impressions-Improvement scale.[11][25]

Signaling Pathways and Mechanisms of Action

VSN-16R and BK Channel Modulation

VSN-16R directly activates BK channels, which are crucial for regulating neuronal excitability. In FXS, reduced FMRP leads to decreased BK channel function. VSN-16R compensates for this deficit, leading to membrane hyperpolarization and a reduction in neuronal hyperexcitability.

VSN16R_Mechanism cluster_Neuron Presynaptic Neuron VSN16R VSN-16R BK_Channel BK Channel VSN16R->BK_Channel Activates K_efflux K+ Efflux BK_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability Ca_channels Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channels Inhibits Neurotransmitter_Release Reduced Neurotransmitter Release Reduced_Excitability->Neurotransmitter_Release Ca_influx Ca2+ Influx Ca_channels->Ca_influx Ca_influx->BK_Channel Activates

Caption: VSN-16R activates BK channels, promoting potassium efflux and neuronal hyperpolarization.

Standard of Care Mechanisms

The standard of care medications act on various neurotransmitter systems to manage the symptoms of Fragile X syndrome.

Standard_of_Care_Pathways cluster_Stimulants Stimulants cluster_SSRIs SSRIs cluster_Antipsychotics Atypical Antipsychotics Stimulants Stimulants (Methylphenidate, Amphetamine) DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Stimulants->DAT_NET Block Reuptake DA_NE_inc Increased Dopamine & Norepinephrine in Synapse SSRIs SSRIs (Sertraline) SERT Serotonin Transporter (SERT) SSRIs->SERT Block Reuptake Serotonin_inc Increased Serotonin in Synapse Antipsychotics Atypical Antipsychotics (Aripiprazole) D2_Receptor Dopamine D2 Receptor Antipsychotics->D2_Receptor Partial Agonist/ Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Antipsychotics->HT2A_Receptor Antagonist Dop_Mod Dopamine Modulation Sero_Mod Serotonin Modulation

Caption: Mechanisms of action for the standard of care drug classes in Fragile X syndrome.

Conclusion

VSN-16R represents a novel, targeted approach to treating the underlying pathophysiology of Fragile X syndrome by modulating BK channel activity. Preclinical data are promising, demonstrating the potential to reverse a range of behavioral deficits in an animal model. In contrast, the current standard of care relies on symptomatic management with medications that were not specifically developed for FXS and can have variable efficacy and side effect profiles. Further clinical investigation of VSN-16R is warranted to determine its translational potential as a disease-modifying therapy for individuals with Fragile X syndrome.

References

Independent Validation of VSN-16R's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VSN-16R, a novel therapeutic agent for spasticity, with established alternative treatments. The information presented is based on available preclinical and clinical data to support an independent validation of its mechanism of action and potential therapeutic utility.

VSN-16R: A Novel Mechanism for Spasticity

VSN-16R is a cannabinoid-like compound that has been shown to act as an opener of large conductance, Ca2+-activated K+ (BKCa) channels.[1][2][3][4] This mechanism is distinct from conventional anti-spasticity agents. By activating BKCa channels on neurons, VSN-16R is proposed to increase potassium efflux, leading to membrane hyperpolarization and a reduction in neuronal hyperexcitability, which is a key contributor to spasticity.[2][3][4] Preclinical studies have indicated that VSN-16R does not bind to cannabinoid CB1 or CB2 receptors, suggesting a reduced likelihood of the sedative side effects commonly associated with cannabinoid-based therapies.[2][3]

Preclinical Efficacy of VSN-16R

In a mouse model of multiple sclerosis (MS), Experimental Autoimmune Encephalomyelitis (EAE), VSN-16R demonstrated anti-spastic activity comparable to that of baclofen (B1667701) and cannabinoids.[5][6] A key differentiator observed in these preclinical studies was the absence of sedative side effects with VSN-16R.[5][6]

Clinical Evaluation of VSN-16R

A Phase IIa proof-of-concept clinical trial was conducted to evaluate the efficacy and safety of VSN-16R in patients with MS-related spasticity.[7][8][9][10][11] The study was a randomized, double-blind, placebo-controlled trial involving a single ascending dose (SAD) phase followed by a multiple fixed-dose administration phase.[7][8][11]

Clinical Trial Data Summary
EndpointVSN-16R (400mg BID)Placebop-value
Change in Spasticity NRS-0.9 ± 1.50-1.1 ± 1.520.3434

Data from the multiple-dose phase of the Phase IIa trial.[7][8]

The trial did not meet its primary endpoint, with the 400mg twice-daily dose of VSN-16R not showing a statistically significant reduction in spasticity as measured by the Numerical Rating Scale (NRS) compared to placebo.[7][8] However, a post-hoc analysis of the single ascending dose phase suggested that a single 800mg dose showed some activity compared to placebo.[7][8] The drug was reported to have a good safety profile with generally mild adverse effects and no associated sedation.[7][8]

Comparison with Alternative Anti-Spasticity Agents

A comprehensive understanding of VSN-16R's potential requires a comparison with currently available treatments for spasticity. The following tables summarize the mechanisms of action and clinical efficacy of key comparator drugs.

Mechanism of Action of Anti-Spasticity Drugs
DrugPrimary Mechanism of Action
VSN-16R Large conductance, Ca2+-activated K+ (BKCa) channel opener[1][2][3][4]
Baclofen Agonist at GABA-B receptors, leading to hyperpolarization and reduced release of excitatory neurotransmitters.[12][13][14][15][16]
Sativex (Nabiximols) Acts on cannabinoid CB1 and CB2 receptors.[17]
Tizanidine Centrally acting alpha-2 adrenergic agonist, inhibiting the release of excitatory amino acids.[8][18]
Dantrolene Acts directly on skeletal muscle by interfering with the release of calcium from the sarcoplasmic reticulum.[1][19][20]
Comparative Clinical Efficacy Data
DrugStudy PopulationPrimary EndpointKey Finding
VSN-16R MS with spasticityChange in Spasticity NRSNo significant difference vs. placebo at 400mg BID.[7][8]
Baclofen (Intrathecal) Severe spasticity (various etiologies)Change in Ashworth and Penn spasm scoresSignificant reduction in both scores (p<0.001).[21][22][23]
Sativex (Nabiximols) MS with resistant spasticity≥30% improvement in Spasticity NRSSignificantly greater response rate vs. placebo (77.4% vs. 32.1%; p<0.0001).[24][25]
Tizanidine Spasticity due to spinal cord injuryChange in Ashworth scoreSignificant reduction in muscle tone vs. placebo (p=0.0001).[5]
Dantrolene SpasticityImprovement in function and reduction in clonusEffective in 11 of 13 patients in a double-blind crossover study.[22]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice

The EAE model is a widely used animal model for MS.

Protocol:

  • Immunization: Female C57BL/6 mice (10-13 weeks old) are subcutaneously injected with 200 µg of myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in 200 µL of Complete Freund's Adjuvant (CFA) containing 400 µg of Mycobacterium tuberculosis.[7]

  • Pertussis Toxin Administration: Immediately after immunization and again 24 hours later, mice are intraperitoneally injected with 0.2 µg of pertussis toxin in 200 µL of PBS.[7]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.

  • Treatment: VSN-16R or comparator drugs are administered at specified doses and time points relative to disease induction or onset.

  • Assessment: Spasticity can be assessed using various methods, including clinical scoring of motor deficits and electrophysiological measurements.

Whole-Cell Patch-Clamp Recording in Hippocampal Neurons

This technique is used to measure the electrical activity of individual neurons and assess the effect of compounds like VSN-16R on ion channel function.

Protocol:

  • Slice Preparation: Hippocampal slices are prepared from the brains of mice.

  • Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Pipette Preparation: Glass micropipettes with a tip resistance of 3-7 MΩ are filled with an internal solution.

  • Cell Targeting: A neuron is identified under a microscope, and the micropipette is carefully guided to its surface.

  • Giga-ohm Seal Formation: Gentle suction is applied to form a high-resistance seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane, allowing electrical access to the cell's interior.

  • Data Acquisition: The amplifier is set to voltage-clamp or current-clamp mode to record ionic currents or changes in membrane potential, respectively.

  • Drug Application: VSN-16R or other compounds are bath-applied to the slice to observe their effects on neuronal electrical properties.[14][17][18][26][27]

Visualizations

VSN16R_Mechanism_of_Action cluster_neuron Neuron VSN16R VSN-16R BKCa BKCa Channel VSN16R->BKCa Activates K_ion K+ BKCa->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_Excitability Results in Spasticity Spasticity Reduced_Excitability->Spasticity Reduces

VSN-16R's Proposed Mechanism of Action

Experimental_Workflow cluster_preclinical Preclinical EAE Model cluster_electrophysiology Electrophysiology Induction EAE Induction (MOG peptide in CFA) Treatment Treatment Administration (VSN-16R or Comparator) Induction->Treatment Assessment Spasticity Assessment (Clinical Scores) Treatment->Assessment Slice_Prep Hippocampal Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp Recording Slice_Prep->Patch_Clamp Drug_App VSN-16R Application Patch_Clamp->Drug_App Data_Acq Data Acquisition (Ion Channel Activity) Drug_App->Data_Acq

Key Experimental Workflows

Drug_Comparison_Pathway cluster_VSN16R VSN-16R cluster_Baclofen Baclofen cluster_Sativex Sativex cluster_Tizanidine Tizanidine Spasticity Spasticity VSN16R_Node BKCa Channel Activation Spasticity->VSN16R_Node Baclofen_Node GABA-B Receptor Agonism Spasticity->Baclofen_Node Sativex_Node CB1/CB2 Receptor Modulation Spasticity->Sativex_Node Tizanidine_Node Alpha-2 Adrenergic Agonism Spasticity->Tizanidine_Node

Therapeutic Targets for Spasticity

References

Safety Operating Guide

Proper Disposal of VSN-16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of VSN-16, ensuring the protection of personnel and the environment. Adherence to these procedures is mandatory for all laboratory staff.

Before proceeding with any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the specific hazards, handling, and disposal requirements for this substance. In the absence of a specific SDS for "this compound," the following guidelines are based on general best practices for hazardous chemical waste disposal and should be adapted to the specific characteristics of the compound in use.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn, including but not limited to:

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves appropriate for the hazards of this compound.

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] An emergency safety shower and eyewash station should be readily accessible.[2]

This compound Disposal Decision Matrix

The appropriate disposal method for this compound depends on its specific chemical properties and the applicable federal, state, and local regulations. The following table summarizes key parameters to consider.

ParameterGuidelineAction Required
Chemical State Liquid or SolidDetermine the appropriate waste container.
Hazard Classification (e.g., Flammable, Corrosive, Toxic, Reactive)Segregate from incompatible waste streams.
Concentration High or LowMay require dilution or neutralization prior to disposal.
Quantity Bulk or SmallDetermines the size and type of waste container.

Note: This table presents generalized guidelines. Specific quantitative data for this compound must be obtained from its Safety Data Sheet (SDS) or other official documentation.

Step-by-Step Disposal Protocol

The following workflow outlines the mandatory steps for the proper disposal of this compound.

G cluster_0 start Start: Identify this compound Waste consult_sds Consult this compound Safety Data Sheet (SDS) start->consult_sds determine_hazards Determine Hazard Classification consult_sds->determine_hazards select_container Select Appropriate Waste Container determine_hazards->select_container label_container Label Container with Hazardous Waste Label select_container->label_container transfer_waste Transfer this compound Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste request_pickup Request Waste Pickup by EHS store_waste->request_pickup end End: Disposal Complete request_pickup->end

Figure 1. this compound Disposal Workflow.

Experimental Protocols for Waste Neutralization (If Applicable)

This section should be completed with specific, validated protocols for the neutralization or deactivation of this compound if such procedures are deemed safe and necessary prior to disposal. These protocols must be sourced from the manufacturer's guidelines or established and validated internal Standard Operating Procedures (SOPs). General guidance is provided below and must be adapted.

General Neutralization Protocol for Acidic/Basic Waste (Example):

  • Preparation: Don appropriate PPE and work within a chemical fume hood. Prepare a neutralizing agent (e.g., sodium bicarbonate for acidic waste, citric acid for basic waste) in a separate, appropriately sized container.

  • Dilution: Slowly dilute the this compound waste with a compatible solvent (e.g., water) in a large, heat-resistant beaker to manage any exothermic reactions.

  • Neutralization: Gradually add the neutralizing agent to the diluted this compound solution while continuously stirring and monitoring the pH.

  • Verification: Continue adding the neutralizing agent until the pH of the solution is within the acceptable range for disposal (typically between 6 and 8).

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations.

Important Considerations:

  • Incompatible Materials: this compound must not be mixed with incompatible chemicals during disposal.[2][3] Consult the SDS for a list of incompatible materials.

  • Container Management: Waste containers must be in good condition, compatible with the waste, and kept closed except when adding waste.[4][5] All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Spill Response: In the event of a spill, immediately alert personnel in the area and follow the established spill response protocol for hazardous materials.[6] Small spills may be managed by trained laboratory personnel using appropriate spill kits. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

  • Regulatory Compliance: All chemical waste disposal must comply with federal, state, and local regulations.[2] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and adhere to these regulations.

By following these procedures, researchers and scientists can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Essential Safety and Operational Protocols for Handling VSN-16

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for VSN-16, a cannabinoid receptor agonist intended for research use only.[1]

Chemical Identifier:

  • Name: this compound

  • CAS Number: 863713-78-4

  • Chemical Formula: C18H26N2O3

  • Molecular Weight: 318.41 g/mol [1]

Important Note: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on general best practices for handling research-grade chemical compounds and information on cannabinoid receptor agonists. Users are strongly advised to perform a thorough risk assessment before handling this substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for their resistance to a range of chemicals. Ensure gloves are powder-free to prevent contamination.[2]
Eye and Face Protection Safety glasses or gogglesEssential to protect against splashes or airborne particles. Use of safety goggles provides a more complete seal around the eyes.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from accidental spills.
Respiratory Protection N95 disposable mask or higherRecommended, especially when handling the powdered form, to prevent inhalation of airborne particles.[3][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram and steps outline the recommended procedure from receiving to storage.

G cluster_receiving Receiving cluster_handling Handling and Preparation cluster_storage Storage receiving_start Receive Shipment inspect_package Inspect Package for Damage receiving_start->inspect_package verify_label Verify Compound Identity inspect_package->verify_label don_ppe Don Appropriate PPE verify_label->don_ppe prepare_workspace Prepare Ventilated Workspace don_ppe->prepare_workspace weigh_compound Weigh Compound prepare_workspace->weigh_compound dissolve_compound Dissolve in Solvent weigh_compound->dissolve_compound label_container Clearly Label Container dissolve_compound->label_container secure_storage Store in a Cool, Dry, and Dark Place label_container->secure_storage

Figure 1. Workflow for safe handling of this compound.
  • Receiving and Inspection: Upon receipt, carefully inspect the shipping container for any signs of damage or leakage. Verify that the compound name and CAS number on the label match your order.

  • Donning PPE: Before opening the container, put on all required personal protective equipment as detailed in the table above.

  • Workspace Preparation: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Weighing and Dissolving: When weighing the compound, use a dedicated, clean spatula and weighing boat. If preparing a solution, add the solvent to the weighed this compound slowly and ensure it is fully dissolved before use.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to ensure its stability.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations. The following plan should be followed for this compound waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound powder, contaminated gloves, weighing boats, and other disposable materials in a dedicated, sealed plastic bag or container.

  • Liquid Waste: Collect solutions containing this compound in a clearly labeled, leak-proof container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Sharps: Any chemically contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.[5]

Disposal Procedure:

All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

The logical flow for this compound disposal is illustrated in the diagram below.

G cluster_segregation Segregation cluster_collection Collection start Waste Generated solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste sealed_bag Sealed Bag/Container solid_waste->sealed_bag labeled_container Labeled Waste Container liquid_waste->labeled_container sharps_container Sharps Container sharps_waste->sharps_container disposal Hazardous Waste Disposal Vendor sealed_bag->disposal labeled_container->disposal sharps_container->disposal

Figure 2. Logical flow for the disposal of this compound waste.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VSN-16
Reactant of Route 2
Reactant of Route 2
VSN-16

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。